Volanesorsen
Description
an antisense oligonucleotide that inhibits APOC3 synthesis
See also: this compound Sodium (active moiety of).
Properties
Key on ui mechanism of action |
Volanesorsen is an antisense oligonucleotide that binds to apoC-III mRNA, leading to its degradation, and preventing translation of apoC-III protein. Normally, apoC-III would inhibit triglyceride metabolism and hepatic clearance of chylomicrons. Preventing translation of apoC-III allows for metabolism and breakdown of these triglycerides and chylomicrons. |
|---|---|
CAS No. |
915430-78-3 |
Molecular Formula |
C230H320N63O125P19S19 |
Molecular Weight |
7165 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C230H320N63O125P19S19/c1-98-55-274(217(308)254-178(98)231)142-45-112(400-419(322,438)361-70-124-113(46-143(381-124)275-56-99(2)179(232)255-218(275)309)401-423(326,442)367-76-130-119(52-149(387-130)288-92-248-152-183(236)242-89-245-186(152)288)407-427(330,446)369-78-132-121(54-151(389-132)290-94-252-156-190(290)260-215(240)263-202(156)306)408-425(328,444)365-72-125-114(47-144(382-125)276-57-100(3)180(233)256-219(276)310)406-428(331,447)372-81-134-160(171(354-38-28-344-18)206(393-134)283-64-107(10)196(300)269-226(283)317)412-432(335,451)375-84-137-163(173(356-40-30-346-20)208(395-137)285-66-109(12)198(302)271-228(285)319)415-435(338,454)377-86-139-165(175(358-42-32-348-22)210(397-139)287-68-111(14)200(304)273-230(287)321)416-436(339,455)379-87-140-166(176(359-43-33-349-23)212(398-140)292-96-250-154-185(238)244-91-247-188(154)292)417-430(333,449)371-80-133-158(295)168(351-35-25-341-15)204(391-133)282-63-106(9)195(299)268-225(282)316)123(380-142)71-362-421(324,440)403-117-50-147(279-61-104(7)193(297)266-223(279)314)386-128(117)75-366-426(329,445)409-120-53-150(289-93-251-155-189(289)259-214(239)262-201(155)305)388-131(120)77-368-424(327,443)405-118-51-148(280-62-105(8)194(298)267-224(280)315)385-127(118)74-364-422(325,441)404-116-49-146(278-60-103(6)192(296)265-222(278)313)384-126(116)73-363-420(323,439)402-115-48-145(277-58-101(4)181(234)257-220(277)311)383-129(115)79-370-429(332,448)411-162-136(394-207(172(162)355-39-29-345-19)284-65-108(11)197(301)270-227(284)318)83-374-434(337,453)414-164-138(396-209(174(164)357-41-31-347-21)286-67-110(13)199(303)272-229(286)320)85-376-433(336,452)413-161-135(392-205(170(161)353-37-27-343-17)281-59-102(5)182(235)258-221(281)312)82-378-437(340,456)418-167-141(399-213(177(167)360-44-34-350-24)293-97-253-157-191(293)261-216(241)264-203(157)307)88-373-431(334,450)410-159-122(69-294)390-211(169(159)352-36-26-342-16)291-95-249-153-184(237)243-90-246-187(153)291/h55-68,89-97,112-151,158-177,204-213,294-295H,25-54,69-88H2,1-24H3,(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H2,231,254,308)(H2,232,255,309)(H2,233,256,310)(H2,234,257,311)(H2,235,258,312)(H2,236,242,245)(H2,237,243,246)(H2,238,244,247)(H,265,296,313)(H,266,297,314)(H,267,298,315)(H,268,299,316)(H,269,300,317)(H,270,301,318)(H,271,302,319)(H,272,303,320)(H,273,304,321)(H3,239,259,262,305)(H3,240,260,263,306)(H3,241,261,264,307)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,204+,205+,206+,207+,208+,209+,210+,211+,212+,213+,419?,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?/m0/s1 |
InChI Key |
IJUQCWMZCMFFJP-GQSLRNSLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Volanesorsen
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of volanesorsen, an antisense oligonucleotide therapeutic. It details its molecular mechanism of action, summarizes key clinical trial data, outlines the methodologies of pivotal experiments, and visualizes the core pathways and processes involved.
Core Mechanism of Action
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein C-III (ApoC-III).[1][2] The core mechanism is a multi-step, intracellular process that leverages the principles of antisense technology to achieve a targeted reduction in a key protein involved in lipid metabolism.
1.1 Molecular Target: Apolipoprotein C-III (ApoC-III) mRNA
The specific target of this compound is the messenger RNA (mRNA) that codes for human ApoC-III.[3][4] ApoC-III is a glycoprotein (B1211001) produced primarily in the liver that plays a central role in the regulation of plasma triglycerides (TGs).[3][5][6] It acts as a potent inhibitor of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like chylomicrons and very-low-density lipoproteins (VLDL).[3] ApoC-III also inhibits the hepatic uptake of TRLs by interfering with their receptor-mediated clearance.[3][7] By inhibiting these pathways, elevated levels of ApoC-III lead to severe hypertriglyceridemia.[3]
1.2 Antisense Inhibition and RNase H-Mediated Degradation
This compound is a synthetic, single-stranded nucleic acid sequence that is complementary to a specific region of the ApoC-III mRNA.[7] Following subcutaneous administration, this compound is distributed to the liver, where it enters hepatocytes.[3] Inside the cell, this compound binds to its target ApoC-III mRNA sequence, forming a DNA-RNA heteroduplex.[3]
This hybrid molecule is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme that selectively cleaves the RNA strand of such duplexes.[3] The cleavage of the ApoC-III mRNA by RNase H renders it non-functional and targets it for subsequent degradation by cellular machinery.[3][8] This process effectively prevents the mRNA from being translated into the ApoC-III protein by the ribosome.[8] The this compound oligonucleotide itself is not degraded in this process and can subsequently bind to and initiate the degradation of additional ApoC-III mRNA molecules.
1.3 Downstream Pharmacological Effects
The degradation of ApoC-III mRNA leads to a profound and dose-dependent reduction in the synthesis of ApoC-III protein.[1][7] The resulting decrease in plasma ApoC-III levels has several beneficial downstream effects:
-
Disinhibition of Lipoprotein Lipase (LPL): With reduced ApoC-III, the inhibition of LPL is relieved, leading to increased LPL activity.[3][7] This enhances the lipolysis of triglycerides from chylomicrons and VLDL, facilitating their clearance from the circulation.[3]
-
Enhanced Hepatic Clearance: The reduction in ApoC-III also promotes the receptor-mediated uptake of TRLs and their remnants by the liver.[7]
-
Reduced VLDL Secretion: Evidence also suggests that ApoC-III reduction can decrease the hepatic production and secretion of VLDL particles.[7]
Collectively, these actions result in a substantial reduction in plasma triglyceride concentrations.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (Waylivra) | Oligowiki [oligowizard.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 7. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Volanesorsen for Familial Chylomicronemia Syndrome: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Familial Chylomicronemia Syndrome (FCS) is an ultra-rare, autosomal recessive genetic disorder characterized by severe hypertriglyceridemia due to impaired function of the enzyme lipoprotein lipase (B570770) (LPL).[1][2][3][4] This impairment leads to the accumulation of chylomicrons in the plasma, resulting in fasting triglyceride levels that can be 10 to 100 times higher than normal.[5] Patients with FCS face a significant disease burden, including recurrent and potentially fatal episodes of acute pancreatitis, chronic abdominal pain, and cognitive difficulties.[1][3][6] Standard lipid-lowering therapies are generally ineffective as they do not address the underlying LPL dysfunction.[1]
Volanesorsen (marketed as Waylivra) is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide (ASO) developed to address this unmet need.[7][8] It offers a novel therapeutic approach by targeting the messenger RNA (mRNA) of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[9][10][11] By inhibiting ApoC-III synthesis, this compound facilitates the clearance of chylomicrons and other triglyceride-rich lipoproteins through LPL-independent pathways, leading to dramatic reductions in plasma triglycerides.[7][12][13] This technical guide provides a comprehensive overview of the pathophysiology of FCS, the mechanism of action of this compound, its pharmacokinetic profile, and a detailed summary of the pivotal clinical trial data and experimental protocols.
The Pathophysiology of Familial Chylomicronemia Syndrome
FCS is primarily caused by biallelic loss-of-function mutations in genes critical for the catabolism of triglyceride-rich lipoproteins (TRLs).[1] Approximately 80% of cases result from mutations in the LPL gene itself.[2][3] The remaining cases are caused by mutations in genes encoding for proteins that regulate LPL function, such as APOC2 (Apolipoprotein C-II, an LPL cofactor), APOA5 (Apolipoprotein A-V), LMF1 (Lipase Maturation Factor 1), and GPIHBP1 (Glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1).[2]
In a healthy individual, dietary fats are packaged into chylomicrons in the intestine. These particles enter the circulation and are hydrolyzed by LPL, which is anchored to the capillary endothelium. This process releases fatty acids for energy use or storage. In FCS, the deficiency in LPL activity prevents the breakdown of chylomicrons, leading to their massive accumulation in the blood.[4][5]
This compound: Core Technology and Pharmacokinetics
Chemistry
This compound is a 20-nucleotide, second-generation antisense oligonucleotide. It features a "gapmer" design with a central 10-nucleotide deoxy gap flanked by two 5-nucleotide wings containing 2'-O-(2-methoxyethyl) (2'-MOE) modifications.[7][10][14] This chemical structure enhances binding affinity to the target mRNA, increases resistance to nuclease degradation, and supports RNase H1-mediated cleavage of the target mRNA, while minimizing off-target effects.[13]
Pharmacokinetics and Disposition
This compound is administered via subcutaneous injection.[9][14] Its pharmacokinetic profile is characterized by rapid distribution and a slow terminal elimination phase.[15]
| Parameter | Value / Description | Reference(s) |
| Administration | Subcutaneous Injection | [9][11] |
| Bioavailability | ~80% | [14][16] |
| Distribution | Rapidly distributes to tissues, primarily the liver. | [9][15] |
| Volume of Distribution (Vd) | 330 L (at steady state) | [16] |
| Plasma Protein Binding | >98% | [15][16] |
| Metabolism | Metabolized in tissues by endo- and exonucleases into shorter, inactive oligonucleotides. | [15] |
| Elimination | Primarily renal excretion of metabolites. | [15][16] |
| Half-life | >2 weeks | [14][16] |
Table 1: Pharmacokinetic Properties of this compound
Mechanism of Action
Apolipoprotein C-III is a glycoprotein (B1211001) synthesized primarily in the liver that plays a multifaceted inhibitory role in triglyceride metabolism.[9][17] It inhibits LPL, the key enzyme for hydrolyzing TRLs, and also impedes the hepatic uptake of TRL remnants by interfering with apoB and apoE binding to lipoprotein receptors.[18][19][20]
This compound is designed to specifically target the mRNA that encodes for human ApoC-III.[11] Upon entering a hepatocyte, the ASO binds with high affinity to its complementary sequence in the 3' untranslated region of the ApoC-III mRNA.[13][14] This creates an RNA-DNA hybrid, which serves as a substrate for the endogenous enzyme RNase H1.[9][13] RNase H1 cleaves the mRNA strand of the hybrid, leading to its degradation and preventing the translation of the ApoC-III protein.[9][14] The resulting reduction in circulating ApoC-III levels relieves the inhibition on triglyceride clearance pathways, allowing for more efficient catabolism of chylomicrons and other TRLs, even in states of LPL deficiency.[9][18]
Clinical Development and Efficacy
The clinical development of this compound for FCS was primarily supported by the Phase 3 APPROACH and COMPASS trials, along with their open-label extension (OLE) studies.
The APPROACH Trial
The APPROACH study was a pivotal Phase 3, randomized, double-blind, placebo-controlled, 52-week trial designed to evaluate the efficacy and safety of this compound in patients with FCS.
| Parameter | This compound (n=33) | Placebo (n=33) | p-value | Reference(s) |
| Baseline Triglycerides (mg/dL), mean | 2,209 | 2,209 | - | |
| Primary Endpoint: Change in Triglycerides at 3 Months | -77% | +18% | <0.0001 | [21] |
| Mean Absolute TG Reduction at 3 Months (mg/dL) | -1,712 | -92 | <0.0001 | [21] |
| Change in ApoC-III at 3 Months | -84% | +6.1% | <0.001 | [21] |
| Patients Achieving TG <750 mg/dL at 3 Months | 77% | 10% | <0.001 | [21][22] |
| Pancreatitis Events (during 52-week treatment) | 0 attacks (in patients with highest documented frequency) | N/A | 0.02 |
Table 2: Key Efficacy Outcomes from the Phase 3 APPROACH Trial
The COMPASS Trial
The COMPASS trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated this compound in 114 patients with severe hypertriglyceridemia, including a small number of FCS patients.[12][23][24]
| Parameter | This compound (n=75) | Placebo (n=38) | p-value | Reference(s) |
| Baseline Triglycerides (mg/dL), mean | 1,261 | 1,261 | - | [25] |
| Primary Endpoint: Change in Triglycerides at 3 Months | -71.2% | +0.9% | <0.0001 | [7][23] |
| FCS Patient Subgroup: Change in TG at 3 Months (n=5) | -73% | N/A | - | |
| Mean Absolute TG Reduction in FCS Subgroup (mg/dL) | -1,511 | N/A | - | [25] |
Table 3: Key Efficacy Outcomes from the Phase 3 COMPASS Trial
Long-Term Efficacy (Open-Label Extension)
Patients who completed the APPROACH and COMPASS studies were eligible to enroll in an open-label extension study to evaluate the long-term effects of this compound.[26] The results demonstrated a sustained reduction in triglyceride levels over 24 months.[26][27]
| Patient Cohort | Mean TG Reduction at 3 Months | Mean TG Reduction at 6 Months | Mean TG Reduction at 12 Months | Mean TG Reduction at 24 Months | Reference(s) |
| APPROACH | -48% | -55% | -50% | -50% | [26] |
| COMPASS | -65% | -43% | -42% | -66% | [26] |
| Treatment-Naïve | -60% | -51% | -47% | -46% | [26] |
Table 4: Long-Term Mean Triglyceride Reductions from Index Study Baseline
Furthermore, a longitudinal study in the UK Early Access to Medicines Scheme (EAMS) involving 22 FCS patients found that this compound treatment (up to 51 months) resulted in a 74% reduction in the rate of pancreatitis events compared to the 5-year period before treatment.[28][29]
Safety and Tolerability Profile
The most common adverse events associated with this compound treatment are injection site reactions (ISRs) and thrombocytopenia (a decrease in platelet count).[21][26]
| Adverse Event | Frequency / Description | Management / Mitigation | Reference(s) |
| Thrombocytopenia | Observed in a significant portion of patients. In the APPROACH trial, 45% of this compound-treated patients had platelet counts <100,000 per microliter, with 2 patients dropping below 25,000. | Requires a mandatory platelet monitoring program. Dosing frequency may be reduced or treatment interrupted based on platelet levels. | [12][21][30] |
| Injection Site Reactions | Occurred in 61% of this compound-treated patients in APPROACH. Symptoms include pain, erythema, pruritus, and swelling. | Reactions are typically mild to moderate and tend to occur early in treatment. | [12][21][31] |
Table 5: Summary of Key Adverse Events with this compound
The risk of thrombocytopenia was a key factor in the U.S. FDA's decision not to approve this compound, citing an unfavorable risk-benefit profile.[12] However, the European Medicines Agency (EMA) granted conditional marketing authorization, emphasizing the high unmet need in the FCS population and mandating a risk management plan that includes platelet monitoring.[12][32]
Experimental Protocols: Pivotal Phase 3 Trials
APPROACH Study Protocol
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, 52-week trial.[21]
-
Patient Population: 66 patients with genetically confirmed FCS. Key inclusion criteria included fasting triglyceride levels ≥750 mg/dL.[31]
-
Randomization: Patients were randomized in a 1:1 ratio.[21]
-
Intervention:
-
Primary Endpoint: The percentage change in fasting triglyceride levels from baseline to 3 months.[21]
-
Key Secondary Endpoints: Included the proportion of patients achieving triglyceride levels below 750 mg/dL, change in ApoC-III levels, and incidence of pancreatitis.
COMPASS Study Protocol
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, 26-week trial.[23][24]
-
Patient Population: 114 patients with multifactorial chylomicronemia (severe hypertriglyceridemia), including some with FCS. Key inclusion criteria included fasting triglyceride levels ≥500 mg/dL.[12][24]
-
Randomization: Patients were randomized in a 2:1 ratio (this compound to placebo).[24]
-
Intervention:
-
Primary Endpoint: The percentage change from baseline to 3 months in fasting triglyceride levels.[23]
-
Key Secondary Endpoints: Included safety and tolerability assessments and the incidence of pancreatitis events.
Conclusion and Future Directions
This compound represents a proof-of-concept for ApoC-III inhibition as a highly effective therapeutic strategy for lowering triglycerides in patients with Familial Chylomicronemia Syndrome.[1] Clinical data unequivocally demonstrate its ability to produce rapid, robust, and sustained reductions in triglyceride levels, which correlates with a decreased incidence of acute pancreatitis, the most severe complication of FCS.[12][28]
However, the clinical utility of this compound is constrained by its safety profile, particularly the risk of thrombocytopenia.[1][12] This has limited its regulatory approval and necessitates stringent patient monitoring. The experience with this compound has paved the way for the development of next-generation ApoC-III inhibitors, such as those utilizing N-acetylgalactosamine (GalNAc) conjugation for more targeted liver delivery (e.g., olezarsen), which may offer an improved safety profile while retaining high efficacy.[27] These newer agents, building on the knowledge gained from the this compound program, hold promise for a broader application in managing severe hypertriglyceridemia.
References
- 1. This compound for treatment of familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. What Is Familial Hyperchylomicronemia Syndrome (FCS)? [webmd.com]
- 5. pancreasfoundation.org [pancreasfoundation.org]
- 6. ajmc.com [ajmc.com]
- 7. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound (Waylivra) | Oligowiki [oligowizard.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]
- 19. ApoC-III: a potent modulator of hypertriglyceridemia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Akcea and Ionis Announce Positive Results from COMPASS Phase 3 Study of this compound | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 26. This compound and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Long-term effects of this compound on triglycerides and pancreatitis in patients with familial chylomicronaemia syndrome (FCS) in the UK Early Access to Medicines Scheme (EAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. fiercebiotech.com [fiercebiotech.com]
- 31. 2minutemedicine.com [2minutemedicine.com]
- 32. researchgate.net [researchgate.net]
The Central Role of Apolipoprotein C-III in Triglyceride Metabolism: A Technical Guide for Researchers
An In-depth Examination of Molecular Mechanisms, Experimental Methodologies, and Therapeutic Targeting
Apolipoprotein C-III (apoC-III) has emerged as a critical regulator of triglyceride metabolism and a key therapeutic target for managing hypertriglyceridemia and associated cardiovascular diseases. This technical guide provides a comprehensive overview of the multifaceted roles of apoC-III, detailed experimental protocols for its study, and a summary of quantitative data from clinical trials of apoC-III-targeting therapies. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of lipidology, cardiovascular disease, and metabolic disorders.
Core Mechanisms of ApoC-III in Triglyceride Regulation
ApoC-III, a 79-amino acid glycoprotein (B1211001) primarily synthesized in the liver and to a lesser extent in the intestine, exerts its profound influence on triglyceride levels through three primary mechanisms: inhibition of lipoprotein lipase (B570770) (LPL) activity, impairment of triglyceride-rich lipoprotein (TRL) remnant clearance, and promotion of very-low-density lipoprotein (VLDL) secretion.[1][2]
Inhibition of Lipoprotein Lipase (LPL)
ApoC-III is a potent inhibitor of LPL, the key enzyme responsible for hydrolyzing triglycerides in chylomicrons and VLDL at the endothelial surface of capillaries in adipose tissue, skeletal muscle, and the heart.[3] The inhibitory mechanism is thought to involve the displacement of apoC-II, an essential cofactor for LPL activity, from the surface of TRLs.[3] Additionally, apoC-III may directly interfere with the binding of TRLs to the capillary endothelium where LPL resides.[3]
Impairment of TRL Remnant Clearance
Beyond its effects on LPL, apoC-III plays a crucial role in delaying the hepatic uptake of TRL remnants. It interferes with the binding of apolipoprotein B (apoB) and apolipoprotein E (apoE) on remnant particles to hepatic receptors, including the LDL receptor (LDLR) and LDLR-related protein 1 (LRP1).[3][4] This inhibition of receptor-mediated endocytosis leads to prolonged circulation of atherogenic remnant particles.
Stimulation of VLDL Secretion
Evidence also suggests that apoC-III can enhance the assembly and secretion of VLDL particles from the liver.[1][5] By promoting the incorporation of triglycerides into nascent VLDL particles, apoC-III contributes to an increased flux of triglycerides into the circulation.
The multifaceted roles of apoC-III in triglyceride metabolism are summarized in the following signaling pathway diagram.
Quantitative Data from Clinical Trials of ApoC-III Lowering Therapies
Several novel therapies targeting apoC-III messenger RNA (mRNA) have demonstrated significant efficacy in reducing triglyceride levels in clinical trials. These include the antisense oligonucleotides (ASOs) volanesorsen and olezarsen, and the small interfering RNA (siRNA) plozasiran.
| Therapy | Mechanism | Phase 3 Trial(s) | Patient Population | Dosage | Mean Triglyceride Reduction | Mean ApoC-III Reduction | Reference(s) |
| This compound | Antisense Oligonucleotide (ASO) | APPROACH, COMPASS | Familial Chylomicronemia Syndrome (FCS), Severe Hypertriglyceridemia (sHTG) | 300 mg weekly | 71.2% - 77% | Not consistently reported | [4][6][7] |
| Olezarsen | Antisense Oligonucleotide (ASO) | BRIDGE-TIMI 73a, CORE, BALANCE | Moderate to Severe Hypertriglyceridemia, FCS | 50 mg or 80 mg monthly | 49.3% - 53.1% | 64% - 73% | [1][2][6][8][9][10][11][12] |
| Plozasiran | Small Interfering RNA (siRNA) | SHASTA-2, PALISADE | Severe Hypertriglyceridemia, FCS | 10, 25, or 50 mg every 12 weeks | 57% - 80% | 77% - 94% | [2][3][9][11][13][14] |
Table 1: Summary of Quantitative Efficacy Data from Phase 3 Clinical Trials of ApoC-III Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of apoC-III in triglyceride metabolism.
Isolation of Triglyceride-Rich Lipoproteins (TRLs) by Ultracentrifugation
This protocol describes the separation of VLDL and other TRLs from plasma.
Materials:
-
Human plasma collected in EDTA
-
Potassium bromide (KBr) for density adjustments
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)
-
Ultracentrifuge tubes (e.g., polyallomer)
Procedure:
-
Adjust the density of the plasma to 1.006 g/mL by adding a calculated amount of solid KBr.
-
Carefully overlay the density-adjusted plasma with a saline solution (density 1.006 g/mL) in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 18 hours at 4°C.
-
After centrifugation, the TRLs (including VLDL and chylomicrons) will form a layer at the top of the tube.
-
Carefully aspirate the top layer containing the TRLs.
-
The infranatant can be used for the isolation of LDL and HDL by sequential ultracentrifugation at higher densities (1.063 g/mL for LDL and 1.21 g/mL for HDL).[4][8][14][15][16]
In Vitro Lipoprotein Lipase (LPL) Activity Assay
This fluorometric assay measures LPL activity and its inhibition by apoC-III.
Materials:
-
Purified LPL
-
Purified human apoC-III
-
Fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1.5% fatty acid-free BSA)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent lipase substrate at the desired concentration.
-
In the wells of the microplate, add the LPL enzyme to the reaction mixture.
-
For inhibition studies, pre-incubate the LPL enzyme with varying concentrations of apoC-III for 15-30 minutes at room temperature before adding the substrate.
-
Initiate the reaction by adding the substrate to the wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485/528 nm).
-
Measure the increase in fluorescence over time (kinetic read) at 37°C.
-
Calculate the rate of substrate hydrolysis (LPL activity) from the linear phase of the fluorescence curve.
-
Determine the inhibitory effect of apoC-III by comparing the LPL activity in the presence and absence of apoC-III.[17][18][19][20][21][22][23]
Measurement of VLDL-Triglyceride Secretion from Hepatocytes
This protocol uses radiolabeling to measure the rate of VLDL-TG secretion from cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2 cells)
-
Culture medium (e.g., DMEM)
-
[³H]-glycerol or [¹⁴C]-oleic acid
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture hepatocytes to near confluency in appropriate culture plates.
-
To assess the effect of apoC-III, cells can be transfected with an apoC-III expression vector or a control vector.
-
Incubate the cells with a medium containing a radiolabeled triglyceride precursor, such as [³H]-glycerol or [¹⁴C]-oleic acid, for a defined period (e.g., 2-4 hours).
-
After the labeling period, collect the culture medium.
-
Isolate the VLDL fraction from the collected medium by ultracentrifugation as described in section 3.1.
-
Lyse the cells to determine the intracellular triglyceride content.
-
Quantify the radioactivity in the VLDL fraction and the cell lysate using a scintillation counter.
-
The rate of VLDL-triglyceride secretion is calculated as the amount of radioactivity incorporated into the VLDL fraction divided by the total radioactivity in the cells and medium, normalized to the incubation time and total cell protein.[24][25][26][27][28]
In Vivo TRL Remnant Clearance Assay
This protocol tracks the clearance of radiolabeled TRL remnants from the circulation in an animal model.
Materials:
-
Animal model (e.g., mice)
-
Radiolabeled TRLs or TRL-like particles (e.g., labeled with [³H]-cholesteryl oleate (B1233923) or a fluorescent tag)
-
Anesthesia
-
Blood collection supplies
-
Gamma counter or fluorescence imaging system
Procedure:
-
Prepare radiolabeled TRLs or TRL-like particles. This can be done by in vivo labeling (e.g., feeding an animal a diet containing a radiolabeled lipid and collecting lymph) or by in vitro labeling methods.[29][30][31][32][33][34]
-
Anesthetize the experimental animals.
-
Inject a bolus of the labeled TRL remnants into the tail vein of the mice.
-
Collect blood samples at various time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) post-injection.
-
Measure the radioactivity or fluorescence in the plasma samples to determine the rate of clearance of the labeled remnants from the circulation.
-
At the end of the experiment, tissues (e.g., liver, adipose tissue, spleen) can be harvested to determine the tissue-specific uptake of the labeled remnants.
-
The clearance rate is typically expressed as the percentage of the injected dose remaining in the plasma over time.[29][32][35][36][37][38]
Conclusion
Apolipoprotein C-III is a central and multifaceted regulator of triglyceride metabolism. Its inhibitory actions on LPL and remnant clearance, coupled with its role in VLDL secretion, make it a potent modulator of plasma triglyceride levels. The development of targeted therapies that effectively lower apoC-III has provided compelling clinical evidence for its causal role in hypertriglyceridemia. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of apoC-III function and to evaluate the efficacy of novel therapeutic interventions. A thorough understanding of apoC-III's biology is paramount for the continued development of innovative treatments for dyslipidemia and the reduction of residual cardiovascular risk.
References
- 1. Plozasiran (ARO-APOC3) for Severe Hypertriglyceridemia: The SHASTA-2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plozasiran (ARO-APOC3) for Severe Hypertriglyceridemia: The SHASTA-2 Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 3. Plozasiran (ARO-APOC3) for Severe Hypertriglyceridemia: The SHASTA-2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Bridge–TIMI (Thrombolysis in Myocardial Infarction) 73a - American College of Cardiology [acc.org]
- 7. hcplive.com [hcplive.com]
- 8. Preparative and quantitative isolation of plasma lipoproteins: rapid, single discontinuous density gradient ultracentrifugation in a vertical rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plozasiran: A novel approach to severe hypertriglyceridaemia - Medical Conferences [conferences.medicom-publishers.com]
- 10. Olezarsen for Hypertriglyceridemia in Patients at High Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Olezarsen in Managing Hypertriglyceridemia: Insights From the BRIDGE–TIMI 73a Trial - American College of Cardiology [acc.org]
- 12. omnihealthpractice.com [omnihealthpractice.com]
- 13. SHASTA 2: Novel Drug Plozasiran Significantly Reduces Triglycerides in Patients at Risk For Acute Pancreatitis - American College of Cardiology [acc.org]
- 14. The isolation of lipoproteins from human plasma by ultracentrifugation in zonal rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]
- 16. eppendorf.com [eppendorf.com]
- 17. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Modulation of lipoprotein lipase activity by apolipoproteins. Effect of apolipoprotein C-III - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatocyte-specific IKK-β activation enhances VLDL-triglyceride production in APOE*3-Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]
- 26. ahajournals.org [ahajournals.org]
- 27. VLDL Biogenesis and Secretion: It Takes a Village - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unlocking the mysteries of VLDL: exploring its production, intracellular trafficking, and metabolism as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. A new method for the study of chylomicron kinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Use of a fluorescent radiolabeled triacylglycerol as a substrate for lipoprotein lipase and hepatic triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Intracellular localization and metabolism of chylomicron remnants in the livers of low density lipoprotein receptor-deficient mice and apoE-deficient mice. Evidence for slow metabolism via an alternative apoE-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. A method for direct incorporation of radiolabeled cholesteryl ester into human plasma low-density-lipoproteins: preparation of tracer substrate for cholesteryl ester transfer reaction between lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pnas.org [pnas.org]
- 36. Uptake and processing of remnants of chylomicrons and very low density lipoproteins by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Mechanisms of hepatic chylomicron remnant clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. THE METABOLISM OF TRIGLYCERIDE-RICH LIPOPROTEINS REVISITED; NEW PLAYERS, NEW INSIGHT - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Familiel Partial Lipodystrophy: An In-Depth Technical Guide
Introduction
Familial partial lipodystrophy (FPLD) is a group of rare genetic disorders characterized by a selective loss of subcutaneous adipose tissue, primarily from the limbs, buttocks, and trunk. This impaired fat storage capacity leads to ectopic lipid accumulation in organs such as the liver and muscle, resulting in a cascade of metabolic complications. These often include insulin (B600854) resistance, type 2 diabetes mellitus, dyslipidemia (particularly hypertriglyceridemia), and hepatic steatosis. The onset of lipoatrophy typically occurs around puberty. FPLD is a genetically heterogeneous condition, with several subtypes linked to mutations in various genes that play critical roles in adipocyte differentiation, lipid droplet formation, and nuclear envelope integrity. This guide provides a comprehensive overview of the genetic underpinnings of FPLD, intended for researchers, scientists, and professionals in drug development.
Genetic Subtypes and Associated Genes
FPLD is classified into several subtypes based on the causative gene. The inheritance patterns are predominantly autosomal dominant, though some rarer forms are autosomal recessive. The table below summarizes the key genetic information for the different FPLD subtypes.
| FPLD Subtype | Gene | Chromosomal Locus | Protein Product | Inheritance | Key Functions of the Protein Product |
| FPLD1 (Köbberling type) | Unknown | Polygenic/Oligogenic | - | Likely complex | - |
| FPLD2 (Dunnigan type) | LMNA | 1q22 | Lamin A/C | Autosomal Dominant | Nuclear envelope structure and function, chromatin organization, gene regulation. |
| FPLD3 | PPARG | 3p25 | Peroxisome proliferator-activated receptor gamma | Autosomal Dominant | Master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. |
| FPLD4 | PLIN1 | 15q26 | Perilipin 1 | Autosomal Dominant | Coats lipid droplets in adipocytes, regulating access of lipases to stored triglycerides. |
| FPLD5 | CIDEC | 3p25 | Cell death-inducing DFFA-like effector C | Autosomal Recessive | Promotes the fusion of lipid droplets to form larger, unilocular droplets. |
| FPLD6 | LIPE | 19q13.2 | Hormone-sensitive lipase (B570770) | Autosomal Recessive | Catalyzes the hydrolysis of triglycerides to free fatty acids (lipolysis). |
| FPLD7 | ADRA2A | 10q25.2 | Alpha-2A adrenergic receptor | Autosomal Dominant | Inhibits lipolysis in adipocytes by reducing intracellular cAMP levels. |
| FPLD associated with AKT2 | AKT2 | 19q13.2 | AKT serine/threonine kinase 2 | Autosomal Dominant | Key mediator of the insulin signaling pathway, promoting glucose uptake and storage. |
| FPLD associated with CAV1 | CAV1 | 7q31.2 | Caveolin-1 | Autosomal Dominant/Recessive | Structural component of caveolae, involved in insulin receptor signaling and lipid transport. |
| FPLD associated with ZMPSTE24 | ZMPSTE24 | 1p34.2 | Zinc metalloproteinase STE24 | Autosomal Recessive | Enzyme responsible for the final maturation step of prelamin A to lamin A. |
Quantitative Data on FPLD-Associated Mutations
The following table summarizes quantitative data related to specific mutations in FPLD-associated genes, including their prevalence and functional consequences.
| Gene | Mutation Example(s) | Prevalence of Mutation | Functional Effect | Associated Metabolic Changes (Illustrative) |
| LMNA | R482W/Q/L | Most common cause of FPLD2.[1] | Alters nuclear architecture, impairs adipocyte differentiation.[2][3] | Severe insulin resistance, hypertriglyceridemia. |
| PPARG | P467L, V290M | Rare, multiple mutations identified. | Dominant-negative effect on wild-type receptor; reduced transcriptional activity.[4] | Severe hypertriglyceridemia and diabetes.[5] |
| PLIN1 | Frameshift mutations (e.g., 439fs) | Very rare, identified in a few families.[6][7][8][9][10][11] | Inability to inhibit basal lipolysis, leading to increased triglyceride breakdown.[6][12] | Extreme hypertriglyceridemia, insulin resistance.[6][12] |
| CIDEC | Homozygous nonsense mutations | Extremely rare, reported in single cases.[13] | Loss of function, leading to smaller, multilocular lipid droplets.[13] | Severe insulin resistance, fatty liver.[14] |
| LIPE | Frameshift deletion (c.2300_2318del) | Identified in a specific population (Old Order Amish).[15][16][17] | Absence of HSL protein, impaired lipolysis.[17] | Dyslipidemia, hepatic steatosis, insulin resistance.[17] |
| AKT2 | R274H | Very rare, identified in a single family.[18] | Dominant-negative inhibition of wild-type AKT2, disrupting insulin signaling.[18] | Severe insulin resistance and diabetes.[18] |
Experimental Protocols
Genetic Analysis: Sanger Sequencing of the LMNA Gene
Objective: To identify mutations in the LMNA gene in patients with suspected FPLD2.
Methodology:
-
Genomic DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA concentration and purity are assessed using spectrophotometry.
-
Primer Design and PCR Amplification: Primers are designed to amplify all coding exons and exon-intron boundaries of the LMNA gene. PCR is performed in a thermal cycler using a high-fidelity DNA polymerase.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers using enzymatic treatment (e.g., ExoSAP-IT) or column-based purification kits.
-
Sequencing Reaction: Purified PCR products are subjected to Sanger sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) and the same forward and reverse primers used for PCR.
-
Capillary Electrophoresis: The sequencing products are purified and then separated by capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
Data Analysis: The resulting DNA sequences are aligned to the LMNA reference sequence (NCBI RefSeq) using sequencing analysis software (e.g., Sequencher) to identify any nucleotide variations.
Functional Analysis: Adipocyte Differentiation of Human Mesenchymal Stem Cells (hMSCs)
Objective: To assess the impact of a gene mutation on the ability of precursor cells to differentiate into mature adipocytes.[19][20][21]
Methodology:
-
Cell Culture: hMSCs (either commercially obtained or isolated from patient tissue) are cultured in Mesenchymal Stem Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.
-
Induction of Adipogenesis: Once the hMSCs reach confluency, the growth medium is replaced with an adipogenic differentiation medium. A common formulation includes high-glucose DMEM supplemented with 10% fetal bovine serum, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), 10 µg/mL insulin, and 200 µM indomethacin.[14][22]
-
Maintenance: The adipogenic medium is replaced every 2-3 days for a period of 14-21 days.
-
Assessment of Differentiation (Oil Red O Staining):
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
After washing with water and 60% isopropanol (B130326), the cells are stained with a freshly prepared Oil Red O working solution for 10-15 minutes.[22]
-
The cells are then washed with water, and the stained lipid droplets can be visualized by light microscopy. The stain can be eluted with isopropanol and quantified by measuring the absorbance at 510 nm.
-
Functional Analysis: PPARγ Transcriptional Activity Assay
Objective: To quantify the transcriptional activity of wild-type and mutant PPARγ in response to a ligand.[2][4][7][23]
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or Cos-7) is cultured in appropriate media. Cells are co-transfected with three plasmids:
-
An expression vector for either wild-type or mutant PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Ligand Treatment: After 24 hours, the transfected cells are treated with a PPARγ agonist (e.g., rosiglitazone) or a vehicle control (e.g., DMSO) for an additional 18-24 hours.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold activation is calculated as the ratio of the normalized luciferase activity in the presence of the agonist to that in the presence of the vehicle.
Signaling Pathways and Molecular Mechanisms
Adipogenesis and the Role of PPARγ
Mutations in PPARG are a direct cause of FPLD3. PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis. It forms a heterodimer with the retinoid X receptor (RXR) and binds to PPREs in the promoter regions of target genes, activating their transcription and promoting the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[24][25][26] Loss-of-function mutations in PPARG impair this process, leading to a reduced capacity to form subcutaneous adipose tissue.
Caption: PPARγ signaling pathway in adipogenesis and the impact of FPLD3 mutations.
Nuclear Lamina and Adipocyte Integrity
The LMNA gene encodes lamins A and C, which are essential components of the nuclear lamina. The lamina provides structural support to the nucleus and plays a role in chromatin organization and gene regulation. The processing of prelamin A to mature lamin A is a critical step, which is catalyzed by the enzyme ZMPSTE24. Mutations in LMNA (FPLD2) or ZMPSTE24 can disrupt the integrity of the nuclear envelope, leading to altered gene expression and premature adipocyte death.[27][28][29]
Caption: Prelamin A processing pathway and the role of LMNA and ZMPSTE24 in adipocyte health.
Insulin Signaling Pathway
The insulin signaling pathway is crucial for glucose homeostasis. Insulin binding to its receptor triggers a phosphorylation cascade, with AKT2 being a key downstream effector. Activated AKT2 promotes the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake. Caveolin-1, a component of caveolae, plays a role in the spatial organization of the insulin receptor and its downstream signaling molecules.[1][3][30][31][32] Mutations in AKT2 and CAV1 can impair insulin signaling, contributing to the insulin resistance seen in FPLD.[33][34][35]
Caption: Insulin signaling pathway and points of disruption by AKT2 and CAV1 mutations.
Regulation of Lipolysis
Lipolysis, the breakdown of stored triglycerides, is a tightly regulated process. Hormone-sensitive lipase (LIPE) is a key enzyme that initiates this process. Perilipin 1 (PLIN1) coats the lipid droplet and, in its unphosphorylated state, restricts the access of LIPE. Upon hormonal stimulation (e.g., by catecholamines), PLIN1 is phosphorylated, allowing LIPE to access and hydrolyze triglycerides. The alpha-2A adrenergic receptor (ADRA2A) acts as an inhibitor of this pathway by reducing cAMP levels. Mutations in PLIN1, LIPE, and ADRA2A can lead to dysregulated lipolysis, contributing to the pathophysiology of FPLD.[15][16][17][36][37][38][39][40][41][42]
Caption: Regulation of lipolysis and the impact of mutations in PLIN1, LIPE, and ADRA2A.
Lipid Droplet Fusion and CIDEC
Mature adipocytes are characterized by a single large (unilocular) lipid droplet. The fusion of smaller lipid droplets into a larger one is a crucial process for efficient lipid storage and is mediated by CIDEC.[5][13][43][44][45] CIDEC localizes to the contact sites between lipid droplets and facilitates the transfer of neutral lipids. Loss-of-function mutations in CIDEC result in adipocytes with multiple small (multilocular) lipid droplets, which is a hallmark of FPLD5.
Caption: The role of CIDEC in lipid droplet fusion and the effect of FPLD5 mutations.
Conclusion
Familial partial lipodystrophy represents a collection of rare genetic disorders with significant metabolic consequences. The identification of the causative genes has provided invaluable insights into the fundamental biology of adipose tissue, including adipocyte differentiation, lipid droplet dynamics, and the structural and regulatory functions of the nuclear envelope. A thorough understanding of the genetic and molecular basis of FPLD is essential for the development of targeted therapies aimed at correcting the underlying defects and managing the associated metabolic comorbidities. This guide provides a foundational resource for researchers and clinicians working to advance the diagnosis and treatment of these complex disorders.
References
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- 3. researchgate.net [researchgate.net]
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- 5. Cidec differentially regulates lipid deposition and secretion through two tissue-specific isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Genetic Variation in Akt2/PKB-β in Severe Insulin Resistance, Lipodystrophy, Type 2 Diabetes, and Related Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Diagnostic Challenge in PLIN1-Associated Familial Partial Lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical and molecular characterization of a novel PLIN1 frameshift mutation identified in patients with familial partial lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic Challenge in PLIN1-Associated Familial Partial Lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive impact of PPARG mutations in familial partial lipodystrophy type 3: Diagnosis, therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. cellntec.com [cellntec.com]
- 15. Null Mutation in Hormone-Sensitive Lipase Gene and Risk of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Null mutation in hormone-sensitive lipase gene and risk of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Family with Severe Insulin Resistance and Diabetes Mellitus due to a Missense Mutation in AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adipogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocols for in vitro Differentiation of Human Mesenchymal Stem Cells into Osteogenic, Chondrogenic and Adipogenic Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adipogenic Differentiation of Human Mesenchymal Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. ixcellsbiotech.com [ixcellsbiotech.com]
- 23. researchgate.net [researchgate.net]
- 24. Familial partial lipodystrophy resulting from loss-of-function PPARγ pathogenic variants: phenotypic, clinical, and genetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Familial partial lipodystrophy resulting from loss-of-function PPARγ pathogenic variants: phenotypic, clinical, and genetic features [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. A mutation abolishing the ZMPSTE24 cleavage site in prelamin A causes a progeroid disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Prelamin A processing, accumulation and distribution in normal cells and laminopathy disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 38. researchgate.net [researchgate.net]
- 39. mygenefood.com [mygenefood.com]
- 40. Genetic variation at the hormone sensitive lipase: gender-specific association with plasma lipid and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. ADRA2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 42. augusta.elsevierpure.com [augusta.elsevierpure.com]
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- 44. biorxiv.org [biorxiv.org]
- 45. Frontiers | AMPK-PPARγ-Cidec Axis Drives the Fasting-Induced Lipid Droplet Aggregation in the Liver of Obese Mice [frontiersin.org]
Early-Stage Research on Volanesorsen Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the efficacy of volanesorsen, an antisense oligonucleotide inhibitor of apolipoprotein C-III (ApoC-III). The document focuses on the core mechanism of action, summarizes quantitative data from key clinical trials, and outlines the experimental protocols employed in these studies.
Core Mechanism of Action
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide (ASO).[1] Its primary mechanism involves the targeted degradation of the messenger RNA (mRNA) for ApoC-III, a key protein in the regulation of triglyceride metabolism.[2] By binding to the ApoC-III mRNA, this compound facilitates its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid.[2] This process prevents the translation of the ApoC-III protein, leading to reduced levels of ApoC-III in the blood.[2]
ApoC-III is a known inhibitor of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like chylomicrons and very-low-density lipoproteins (VLDL).[2][3] By reducing ApoC-III levels, this compound effectively disinhibits LPL, leading to enhanced clearance of TRLs from the circulation and a subsequent reduction in plasma triglyceride levels.[2][3] Additionally, ApoC-III has been shown to inhibit the hepatic uptake of TRL remnants, and its reduction by this compound may also enhance this clearance pathway.[3][4]
Quantitative Efficacy Data from Clinical Trials
The efficacy of this compound has been evaluated in several key clinical trials, primarily in patients with familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia, and other conditions with elevated triglycerides. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Phase 3 Clinical Trials
| Trial Name & Patient Population | Treatment Arm (n) | Placebo Arm (n) | Primary Endpoint: Mean % Change in Triglycerides (at 3 months) | Key Secondary Endpoints: % Change from Baseline |
| APPROACH (FCS)[5][6][7] | This compound 300 mg weekly (33) | Placebo (33) | -77% (p < 0.0001) | ApoC-III: -84% HDL-C: +46% Non-HDL-C: -46% VLDL-C: -58% |
| COMPASS (Severe Hypertriglyceridemia)[5][6][8] | This compound 300 mg weekly (76) | Placebo (38) | -71.2% (p < 0.0001) | VLDL: -73% apoB48: -65% ApoC-III: -75% HDL-C: +40% |
Table 2: Efficacy of this compound in Other Key Studies
| Trial Name & Patient Population | Treatment Arm (n) | Placebo Arm (n) | Key Efficacy Outcomes: Mean % Change from Baseline |
| Phase 2 (Type 2 Diabetes & Hypertriglyceridemia)[9] | This compound 300 mg weekly (10) | Placebo (5) | Triglycerides: -69% ApoC-III: -88% HDL-C: +42% Insulin Sensitivity: +50% |
| Open-Label Extension (OLE) of APPROACH & COMPASS (FCS)[10] | This compound (varied) | N/A | Sustained Triglyceride Reduction at 12 months: - APPROACH cohort: -50% - COMPASS cohort: -42% - Treatment-naive: -47% |
| BROADEN (Familial Partial Lipodystrophy)[6] | This compound 300 mg weekly | Placebo | Significant reduction in serum triglycerides and liver steatosis. |
Experimental Protocols of Key Clinical Trials
The following sections detail the methodologies of the pivotal Phase 3 trials for this compound.
The APPROACH Study
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, 52-week trial.[6][7][11]
-
Patient Population: 66 patients with a diagnosis of familial chylomicronemia syndrome (FCS).[5][6] Inclusion criteria included fasting triglycerides ≥750 mg/dL. The average baseline triglyceride level was 2,209 mg/dL.[7]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 300 mg or a matching placebo administered subcutaneously once weekly for 52 weeks.[11]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in fasting triglyceride levels from baseline at 3 months (13 weeks).[5]
-
Secondary and Exploratory Endpoints: These included the incidence of pancreatitis, changes in other lipid parameters (ApoC-III, HDL-C, non-HDL-C, VLDL-C), and patient-reported outcomes such as abdominal pain.[7]
-
Exclusion Criteria: Included newly diagnosed diabetes mellitus or HbA1c ≥ 9.0%, other types of severe hypertriglyceridemia, active pancreatitis within 4 weeks of screening, and acute coronary syndrome within 6 months of screening.[11]
The COMPASS Study
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted over 26 weeks.[5][6][8]
-
Patient Population: 114 patients with multifactorial severe hypertriglyceridemia or FCS, with baseline fasting triglyceride levels ≥500 mg/dL.[6][8]
-
Intervention: Patients were randomized to receive either this compound 300 mg (n=76) or placebo (n=38) subcutaneously for 13 weeks.[8]
-
Primary Endpoint: The primary outcome was the percent change in mean plasma triglycerides at 3 months.[5][8]
-
Secondary Endpoints: Included the incidence of pancreatitis and changes in other lipid and lipoprotein levels.[5]
Safety and Tolerability
The most commonly reported adverse events in the this compound clinical trials were mild to moderate injection site reactions.[5] A significant safety concern that emerged was the risk of thrombocytopenia (a reduction in platelet count), which was managed with dose adjustments and monitoring.[5][12]
Conclusion
Early-stage research on this compound has demonstrated its potent efficacy in reducing triglyceride levels in patients with severe hypertriglyceridemia, including those with the rare genetic disorder FCS. The mechanism of action, centered on the antisense-mediated reduction of ApoC-III, is well-defined. Pivotal clinical trials have provided robust quantitative data supporting its lipid-lowering effects and have also highlighted important safety considerations, primarily thrombocytopenia, that require careful management. This body of research has established this compound as a targeted therapeutic option for a patient population with a high unmet medical need.
References
- 1. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 8. mdpi.com [mdpi.com]
- 9. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
- 10. This compound and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Apolipoprotein C-III Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Apolipoprotein C-III (apoC-III) inhibitors, a promising class of therapeutics for managing hypertriglyceridemia and associated cardiovascular risk. This document outlines the core mechanisms of action, summarizes key quantitative data from preclinical studies, details common experimental methodologies, and provides visual representations of critical pathways and workflows.
Introduction to Apolipoprotein C-III and Its Inhibition
Apolipoprotein C-III (apoC-III) is a key glycoprotein (B1211001) primarily synthesized in the liver that plays a pivotal role in regulating triglyceride-rich lipoprotein (TRL) metabolism.[1] Elevated levels of apoC-III are strongly associated with hypertriglyceridemia, a condition linked to an increased risk of cardiovascular disease (CVD) and pancreatitis.[2] ApoC-III exerts its effects through two primary mechanisms: the inhibition of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for the hydrolysis of triglycerides in TRLs, and the impairment of the hepatic uptake of TRL remnants.[1]
The development of apoC-III inhibitors is a rapidly advancing field, with several therapeutic modalities being investigated in preclinical and clinical settings. These inhibitors aim to reduce circulating apoC-III levels, thereby promoting the efficient clearance of TRLs and lowering plasma triglyceride concentrations. The main strategies for apoC-III inhibition include antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and monoclonal antibodies.[1]
Mechanisms of Action of ApoC-III Inhibitors
The primary goal of apoC-III inhibitors is to reduce the concentration of circulating apoC-III, which in turn enhances the catabolism of triglyceride-rich lipoproteins.
-
Antisense Oligonucleotides (ASOs): ASOs are synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of the APOC3 gene. This binding prevents the translation of the mRNA into apoC-III protein, thus reducing its synthesis.
-
Small Interfering RNAs (siRNAs): siRNAs utilize the RNA interference (RNAi) pathway. They are double-stranded RNA molecules that guide the degradation of the APOC3 mRNA, leading to a potent and sustained reduction in apoC-III production.
-
Monoclonal Antibodies: These are laboratory-produced antibodies that specifically target and bind to circulating apoC-III protein. This binding can interfere with the inhibitory function of apoC-III on LPL and may also promote the clearance of apoC-III from the circulation.[3][4]
dot
Caption: Mechanism of action of different apoC-III inhibitors.
Data Presentation: Preclinical Efficacy of ApoC-III Inhibitors
The following tables summarize the quantitative data from key preclinical studies of various apoC-III inhibitors.
Table 1: Efficacy of Antisense Oligonucleotides (ASOs) in Preclinical Models
| Compound | Model | Dose | % Reduction in ApoC-III | % Reduction in Triglycerides | Reference |
| Volanesorsen (ISIS 304801) | Human ApoC-III Transgenic Mice | - | 66-98% | 19-89% | [5] |
| Non-human Primates | - | - | 19-50% | [5] | |
| Generic ApoC-III ASO | Apoe−/−Ndst1f/fAlb-Cre+ Mice | 4 weeks | - | Significant reduction | [6] |
Table 2: Efficacy of Small Interfering RNA (siRNA) in Preclinical Models
| Compound | Model | Dose | % Reduction in ApoC-III | % Reduction in Triglycerides | Reference |
| ARO-APOC3 | ApoC3 Transgenic Mice | 2 mg/kg (single dose) | ~90% | Large reduction | [7] |
| ARO-APOC3 | Healthy Human Volunteers | 100 mg (single dose) | 94% | 63% | [8] |
| Generic APOC3 siRNA | huAPOC3 Transgenic Mice | 1 mg/kg (single dose) | >90% | - | [5] |
Table 3: Efficacy of Monoclonal Antibodies (mAbs) in Preclinical Models
| Compound | Model | Dose | % Reduction in ApoC-III | Effect on Triglycerides | Reference |
| STT505 | Mice expressing human APOC3 | - | Significant reduction | Enhanced TRL catabolism | [4] |
| STT5058 | Mice expressing human APOC3 | - | Significant reduction | - |
Experimental Protocols
This section details the generalized methodologies for key experiments cited in the preclinical evaluation of apoC-III inhibitors.
In Vivo Efficacy Studies in Animal Models
Objective: To determine the effect of apoC-III inhibitors on plasma lipid levels in relevant animal models.
Animal Models:
-
Human ApoC-III Transgenic Mice: These mice are genetically engineered to express the human APOC3 gene, leading to hypertriglyceridemia, thus providing a relevant model to test human-specific inhibitors.[4][9]
-
Wild-type Rodents (Mice, Rats) and Non-human Primates: Used to assess the effects on endogenous apoC-III and for general safety and tolerability studies.
General Procedure:
-
Animal Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum for a specified period before the study begins.
-
Baseline Sampling: Blood samples are collected from all animals to establish baseline levels of plasma triglycerides, cholesterol, and apoC-III.
-
Dosing: The apoC-III inhibitor (ASO, siRNA, or mAb) is administered via the appropriate route (e.g., subcutaneous or intravenous injection). A control group receives a placebo (e.g., saline or a non-targeting control).
-
Post-treatment Sampling: Blood samples are collected at various time points after dosing to assess the time-course of the effects on lipid and apoC-III levels.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and tissues (e.g., liver) are collected for further analysis (e.g., mRNA and protein expression).
dot
Caption: General workflow for in vivo efficacy studies.
Measurement of Plasma Triglycerides
Principle: Enzymatic colorimetric assays are commonly used to quantify triglyceride levels in plasma or serum.
Generalized Protocol:
-
Sample Preparation: Plasma or serum samples are collected and stored appropriately. If necessary, samples are diluted to fall within the linear range of the assay.
-
Enzymatic Reaction: A reagent mix containing lipase, glycerol (B35011) kinase, glycerol phosphate (B84403) oxidase, and peroxidase is added to the samples.
-
Incubation: The reaction is incubated at a specified temperature (e.g., 37°C) for a set time to allow for the enzymatic conversion of triglycerides to a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 520 nm).
-
Quantification: The triglyceride concentration is determined by comparing the sample absorbance to a standard curve generated with known concentrations of a triglyceride standard.
Quantification of ApoC-III Protein
A. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is a highly sensitive method for quantifying apoC-III protein in biological samples.
Generalized Protocol:
-
Plate Coating: A microplate is coated with a capture antibody specific for apoC-III.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Plasma or serum samples, along with a set of standards of known apoC-III concentration, are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for apoC-III is added, followed by a streptavidin-peroxidase conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the peroxidase to produce a colored product.
-
Absorbance Measurement and Quantification: The reaction is stopped, and the absorbance is read. The concentration of apoC-III in the samples is calculated from the standard curve.[2]
B. Western Blotting
Principle: Western blotting is used to detect and semi-quantify apoC-III protein in plasma or tissue lysates.
Generalized Protocol:
-
Sample Preparation: Protein is extracted from plasma or tissue homogenates. The protein concentration is determined, and samples are prepared with loading buffer.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for apoC-III.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the band corresponding to apoC-III provides a measure of its relative abundance.[10]
Quantification of APOC3 mRNA
Principle: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is used to measure the expression level of APOC3 mRNA in tissues, typically the liver.
Generalized Protocol:
-
RNA Extraction: Total RNA is isolated from liver tissue samples.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for a polymerase chain reaction with primers specific for APOC3 and a reference gene (e.g., GAPDH or beta-actin). A fluorescent dye or probe is used to monitor the amplification in real-time.
-
Data Analysis: The relative expression of APOC3 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
Lipoprotein Profiling
Principle: Fast protein liquid chromatography (FPLC) is used to separate lipoproteins based on their size, allowing for the analysis of triglyceride and cholesterol content in different lipoprotein fractions (VLDL, LDL, HDL).
Generalized Protocol:
-
Sample Preparation: Plasma or serum samples are prepared for injection.
-
FPLC Separation: The sample is injected into an FPLC system equipped with a size-exclusion column. The lipoproteins are separated based on their hydrodynamic radius.
-
Fraction Collection: Fractions are collected as the sample elutes from the column.
-
Lipid Analysis: The triglyceride and cholesterol content of each fraction is measured using enzymatic assays.
-
Profile Generation: The lipid concentrations in each fraction are plotted against the elution volume to generate a lipoprotein profile.[11][12]
In Vitro Screening of ApoC-III Inhibitors
Objective: To identify and characterize potential apoC-III inhibitors in a high-throughput manner.
Cell-based Assays:
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Hep3B, which endogenously express and secrete apoC-III, are commonly used.[13][14][15]
-
Assay Principle: Cells are cultured in multi-well plates and treated with test compounds. After an incubation period, the amount of secreted apoC-III in the cell culture medium is quantified using a sensitive detection method like a homogeneous time-resolved fluorescence (HTRF) assay.[13]
-
High-Throughput Screening (HTS): This cell-based assay can be adapted for HTS to screen large compound libraries for potential apoC-III inhibitors.[13]
dot
Caption: Workflow for in vitro screening of apoC-III inhibitors.
Conclusion
The preclinical studies of apoC-III inhibitors have demonstrated a robust and consistent reduction in plasma apoC-III and triglyceride levels across various animal models. The development of different therapeutic modalities, including ASOs, siRNAs, and monoclonal antibodies, offers multiple promising avenues for the treatment of hypertriglyceridemia. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel apoC-III inhibitors, with the ultimate goal of translating these preclinical findings into effective therapies for patients with lipid disorders and associated cardiovascular risk.
References
- 1. Emerging Evidence that ApoC-III Inhibitors Provide Novel Options to Reduce the Residual CVD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]
- 3. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overexpression of human apolipoprotein C-III in transgenic mice results in an accumulation of apolipoprotein B48 remnants that is corrected by excess apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Development of a sensitive ELISA to quantify apolipoprotein CIII in nonhuman primate serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Hypertriglyceridemia on Beta Cell Mass and Function in ApoC3 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Further characterization of the metabolic properties of triglyceride-rich lipoproteins from human and mouse apoC-III transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel APOC3 Isoforms in Hepatic and Intestinal Cell Models Using Long-Read RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Volanesorsen on Chylomicron Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Volanesorsen, an antisense oligonucleotide inhibitor of apolipoprotein C-III (ApoC-III) synthesis, has emerged as a potent therapeutic agent for managing severe hypertriglyceridemia, particularly in patients with familial chylomicronemia syndrome (FCS). This technical guide provides an in-depth analysis of the mechanism by which this compound enhances chylomicron clearance from the circulation. By significantly reducing the hepatic production of ApoC-III, a key inhibitor of lipoprotein lipase (B570770) (LPL) and hepatic remnant uptake, this compound facilitates both LPL-dependent and LPL-independent pathways of triglyceride-rich lipoprotein (TRL) catabolism. This document summarizes quantitative data from pivotal clinical trials, details relevant experimental protocols for assessing chylomicron metabolism, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Challenge of Impaired Chylomicron Clearance
Chylomicrons are large TRL particles synthesized in the intestine to transport dietary fats. Their efficient clearance from the bloodstream is crucial for maintaining lipid homeostasis. In conditions like FCS, genetic defects in the LPL pathway lead to severe impairment of chylomicron metabolism, resulting in extreme hypertriglyceridemia and a high risk of recurrent pancreatitis.[1][2] Apolipoprotein C-III (ApoC-III) is a key regulator of TRL metabolism, acting as a potent inhibitor of LPL and also hindering the hepatic uptake of TRL remnants.[3][4] Elevated levels of ApoC-III are associated with delayed chylomicron clearance and hypertriglyceridemia.
This compound: Mechanism of Action
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide. It is designed to specifically bind to the messenger RNA (mRNA) of human ApoC-III in the liver. This binding event triggers the degradation of the ApoC-III mRNA by RNase H1, thereby preventing the translation and synthesis of the ApoC-III protein.[5] The subsequent reduction in circulating ApoC-III levels alleviates the inhibition of LPL and enhances the hepatic clearance of chylomicron remnants, leading to a profound reduction in plasma triglyceride concentrations.[6][7]
Quantitative Impact of this compound on Lipid Parameters
Clinical trials have demonstrated the significant efficacy of this compound in reducing triglyceride levels and other lipid parameters in patients with severe hypertriglyceridemia and FCS. The following tables summarize key quantitative data from the pivotal APPROACH, COMPASS, and BROADEN studies.
Table 1: Efficacy of this compound in the APPROACH Trial (FCS Patients) [8][9]
| Parameter | Baseline (this compound Group) | % Change at 3 Months (this compound) | % Change at 3 Months (Placebo) |
| Triglycerides (mg/dL) | 2,209 (mean) | -77% | +18% |
| ApoC-III (mg/dL) | 25.7 (mean) | -84% | +6.1% |
| Chylomicron Triglycerides | Not explicitly reported | Significant reduction | - |
| ApoB-48 | Not explicitly reported | Significant reduction | - |
Table 2: Efficacy of this compound in the COMPASS Trial (Multifactorial Chylomicronemia) [5][10][11]
| Parameter | Baseline (this compound Group) | % Change at 3 Months (this compound) | % Change at 3 Months (Placebo) |
| Triglycerides (mg/dL) | 1,261 ± 955 (mean ± SD) | -71.2% | +0.9% |
| ApoC-III | Not explicitly reported | Significant reduction | - |
| Chylomicron Triglycerides | Not explicitly reported | Significant reduction | - |
| ApoB-48 | Not explicitly reported | Significant reduction | - |
Table 3: Efficacy of this compound in the BROADEN Trial (Familial Partial Lipodystrophy) [2][6][12][13][14]
| Parameter | Baseline (this compound Group) | % Change at 3 Months (this compound) | % Change at 3 Months (Placebo) |
| Triglycerides (mmol/L) | 8.6 (median) | -88% | -22% |
| Hepatic Fat Fraction | Not explicitly reported | -51.9% (at 12 months) | +1.5% (at 12 months) |
Experimental Protocols for Assessing Chylomicron Clearance
The evaluation of this compound's impact on chylomicron clearance involves a series of specialized experimental protocols. Below are detailed methodologies for key assays.
Oral Fat Tolerance Test (OFTT)
-
Objective: To assess the postprandial lipemic response, which reflects the efficiency of chylomicron clearance.
-
Protocol:
-
Patient Preparation: Subjects fast for at least 12 hours overnight.
-
Baseline Blood Sample: A fasting blood sample is collected to determine baseline lipid levels.
-
Fat Challenge Meal: A standardized high-fat meal is administered. A common composition includes 75g of fat, 25g of carbohydrates, and 10g of protein.
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 3, 4, 6, and 8 hours) after the meal.
-
Analysis: Plasma is separated, and triglyceride, ApoB-48, and chylomicron concentrations are measured at each time point. The area under the curve (AUC) for these parameters is calculated to quantify the postprandial lipemic response.
-
Lipoprotein Isolation by Ultracentrifugation
-
Objective: To separate chylomicrons and other lipoprotein fractions for quantification.
-
Protocol:
-
Sample Preparation: Plasma is collected from blood samples.
-
Density Adjustment: The density of the plasma is adjusted using a potassium bromide (KBr) solution to isolate specific lipoprotein fractions.
-
Ultracentrifugation:
-
Chylomicrons: A short, low-speed spin (e.g., 20,000 rpm for 30 minutes at 10°C) is used to float chylomicrons to the top layer, which can then be aspirated.
-
VLDL, LDL, HDL: Sequential ultracentrifugation at higher speeds and for longer durations (e.g., 40,000 rpm for 18-24 hours at 10°C) with increasing solvent densities is used to isolate VLDL, LDL, and HDL fractions.
-
-
Quantification: The lipid and apolipoprotein content of each fraction is determined using enzymatic assays and immunoassays.
-
Apolipoprotein B-48 (ApoB-48) Quantification
-
Objective: To specifically measure the concentration of chylomicrons and their remnants.
-
Protocol (ELISA-based):
-
Coating: Microtiter plates are coated with a capture antibody specific for ApoB-48.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Plasma samples and standards are added to the wells and incubated.
-
Detection Antibody: A labeled detection antibody that also binds to ApoB-48 is added.
-
Substrate Addition: A substrate for the enzyme label is added, leading to a colorimetric or chemiluminescent signal.
-
Measurement: The signal intensity is measured using a plate reader, and the concentration of ApoB-48 is determined from a standard curve.
-
Lipoprotein Lipase (LPL) Activity Assay
-
Objective: To measure the functional activity of LPL in post-heparin plasma.
-
Protocol:
-
Sample Collection: A baseline blood sample is taken. Heparin is then administered intravenously (e.g., 60 IU/kg), and a second blood sample is collected after 10-15 minutes. Plasma is separated by centrifugation.
-
Substrate Preparation: A substrate emulsion containing triglycerides (e.g., a radiolabeled or fluorescently labeled triolein (B1671897) substrate) and a cofactor (e.g., ApoC-II) is prepared.
-
Incubation: The post-heparin plasma is incubated with the substrate emulsion at 37°C.
-
Measurement of Hydrolysis: The rate of triglyceride hydrolysis is determined by measuring the release of free fatty acids (e.g., by titration, colorimetric assay, or detection of the fluorescent product).
-
Calculation: LPL activity is expressed as micromoles of free fatty acid released per hour per milliliter of plasma.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound's impact on chylomicron clearance.
Caption: Mechanism of action of this compound.
Caption: Chylomicron clearance pathways.
Caption: Clinical trial experimental workflow.
Conclusion
This compound represents a significant advancement in the management of severe hypertriglyceridemia by directly targeting a key regulator of chylomicron clearance, ApoC-III. The substantial reductions in triglycerides observed in clinical trials are a direct consequence of the drug's ability to enhance both LPL-mediated lipolysis and LPL-independent hepatic remnant uptake. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and address disorders of triglyceride metabolism. The continued investigation into the long-term effects and broader applications of ApoC-III inhibition holds considerable promise for improving cardiovascular health.
References
- 1. JCI - LDL receptor–related protein mediates cell-surface clustering and hepatic sequestration of chylomicron remnants in LDLR-deficient mice [jci.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. ApoC-III: a potent modulator of hypertriglyceridemia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. hcplive.com [hcplive.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of efficacy and safety of this compound for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: this compound in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
molecular target of volanesorsen
An In-depth Technical Guide on the Molecular Target of Volanesorsen
Introduction
This compound (marketed as Waylivra) is a second-generation antisense oligonucleotide (ASO) therapeutic designed to address severe hypertriglyceridemia.[1][2] It is specifically indicated as an adjunct to diet for adult patients with genetically confirmed familial chylomicronemia syndrome (FCS) who are at high risk for pancreatitis and have had an inadequate response to conventional triglyceride-lowering therapies.[1][3] FCS is a rare genetic disorder characterized by impaired lipoprotein lipase (B570770) (LPL) function, leading to extreme elevations in plasma triglycerides and chylomicrons.[4][5][6] This guide provides a detailed examination of the , its mechanism of action, and the experimental methodologies used to validate its therapeutic effects.
Core Molecular Target: Apolipoprotein C-III (ApoC-III) mRNA
The specific is the messenger RNA (mRNA) that encodes for apolipoprotein C-III (ApoC-III).[7][8][9] ApoC-III is a 79-amino acid glycoprotein (B1211001) primarily synthesized in the liver that plays a central role in the regulation of triglyceride metabolism.[10][11]
The Pathophysiological Role of ApoC-III:
ApoC-III is a key inhibitor of triglyceride clearance from the bloodstream through several mechanisms:
-
Inhibition of Lipoprotein Lipase (LPL): ApoC-III is a potent non-competitive inhibitor of LPL, the primary enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).[10][11][12] By inhibiting LPL, ApoC-III slows the breakdown and clearance of these triglyceride-rich lipoproteins (TRLs).[7][11]
-
Inhibition of Hepatic Lipase: The protein also inhibits hepatic lipase, which is involved in the remodeling of VLDL remnants.[10]
-
Impaired Receptor-Mediated Clearance: ApoC-III interferes with the binding of TRLs and their remnants to hepatic receptors, such as the LDL receptor (LDLR) and LDLR-related protein 1 (LRP1), thereby hindering their uptake by the liver.[10][13][14]
-
Stimulation of VLDL Assembly: Evidence also suggests that ApoC-III may have an intracellular role in promoting the assembly and secretion of VLDL from liver cells.[11][12]
Elevated plasma levels of ApoC-III are causally linked to hypertriglyceridemia and an increased risk of cardiovascular disease.[12][13][15] Conversely, individuals with loss-of-function mutations in the APOC3 gene have lower triglyceride levels and a reduced risk of ischemic heart disease.[13][16] This genetic evidence strongly supports ApoC-III as a therapeutic target for lowering triglycerides.
Mechanism of Action: Antisense Oligonucleotide-Mediated Degradation
This compound is a synthetic, modified single-stranded nucleic acid, specifically a 2'-O-methoxyethyl (2'-MOE) "gapmer" ASO.[1][2][9] Its sequence is designed to be perfectly complementary to a specific region of the human APOC3 mRNA.[3][8] The mechanism of action follows a precise molecular pathway:
-
Hybridization: Following subcutaneous administration, this compound is distributed to the liver, where it enters hepatocytes.[7] Inside the cell, it binds with high specificity to its target sequence on the APOC3 mRNA, forming a DNA-RNA heteroduplex.[17]
-
RNase H1 Recruitment: This DNA-RNA hybrid is recognized and bound by Ribonuclease H1 (RNase H1), a ubiquitous intracellular enzyme.[7]
-
mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, effectively degrading the APOC3 mRNA.[7]
-
Inhibition of Translation: The degradation of the mRNA prevents it from being translated into the ApoC-III protein by the ribosome.[3][7]
-
Reduced ApoC-III Levels: The result is a significant and sustained reduction in the synthesis and secretion of ApoC-III protein from the liver, leading to lower plasma concentrations of ApoC-III.[7][10]
By reducing ApoC-III levels, the inhibitory constraints on triglyceride metabolism are lifted. This leads to increased LPL activity, enhanced catabolism of TRLs, and improved clearance of triglycerides from the circulation, even in patients with compromised LPL function.[7][10][14]
Figure 1. Molecular mechanism of this compound in reducing ApoC-III protein synthesis.
Figure 2. Signaling pathway of ApoC-III in triglyceride metabolism and the impact of this compound.
Quantitative Data from Clinical Studies
Clinical trials have consistently demonstrated the potent effects of this compound on ApoC-III and triglyceride levels across various patient populations.
Table 1: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS)
| Parameter | This compound (300 mg weekly) | Placebo | Study |
|---|---|---|---|
| Mean Triglyceride Reduction | -77% (from 2,209 mg/dL)[18] | +18%[18] | APPROACH (Phase 3)[18] |
| Mean ApoC-III Reduction | -84%[2] | +6.1%[2] | APPROACH (Phase 3)[2] |
| Patients Achieving TG <750 mg/dL | 50%[18] | 0%[18] | APPROACH (Phase 3)[18] |
Table 2: Efficacy of this compound in Other Hypertriglyceridemic Populations
| Population | Parameter | Baseline (Median) | Post-Treatment (Median) | Percent Change | Study |
|---|---|---|---|---|---|
| Partial Lipodystrophy | ApoC-III (ng/mL)[10][19] | 380 | 75 | -80% | NIDDK Study[10][19] |
| Triglycerides (mg/dL)[10][19] | 503 | 116 | -77% | NIDDK Study[10][19] | |
| LPL Activity (nEq/mL*min)[10][19] | 21 | 36 | +71% | NIDDK Study[10][19] | |
| High TG & Type 2 Diabetes | ApoC-III[20] | N/A | N/A | -88% | Phase 2[20] |
| Triglycerides[20] | N/A | N/A | -69% | Phase 2[20] | |
| HDL-Cholesterol[20] | N/A | N/A | +42% | Phase 2[20] |
| Multifactorial Chylomicronemia | Triglycerides[16] | >500 mg/dL | N/A | -71.2% | COMPASS (Phase 3)[16] |
Key Experimental Protocols
The development and validation of this compound involved a series of preclinical and clinical experiments. The methodologies outlined below are fundamental to the characterization of ASO therapeutics.
1. Antisense Oligonucleotide (ASO) Screening and Lead Identification
-
Objective: To identify the most potent ASO sequence for reducing target mRNA in vitro.
-
Methodology:
-
Sequence Design: A library of ASO sequences (typically 18-21 nucleotides) complementary to various accessible sites along the target APOC3 mRNA is designed and synthesized with appropriate chemical modifications (e.g., 2'-MOE wings and a phosphorothioate (B77711) backbone) to enhance stability and binding affinity.[17]
-
Cell Culture: A relevant cell line, such as human hepatoma cells (e.g., HepG2) or primary human hepatocytes, which endogenously express APOC3, is cultured under standard conditions.[21]
-
ASO Delivery: ASOs are delivered to the cells. While transfection reagents can be used, "gymnotic" delivery (free uptake without reagents) is often preferred for screening as it better reflects the in vivo mechanism.[22]
-
Dose-Response Treatment: Cells are treated with a range of ASO concentrations (e.g., an 8- or 10-point concentration-response curve) for a defined period (e.g., 24-72 hours).[22]
-
Controls: Essential controls are run in parallel:
-
Untreated Control: Cells with no ASO treatment.
-
Negative Control ASOs: At least two controls, such as a scrambled sequence (same nucleotide composition as the active ASO but in a randomized order) and a mismatch control (containing several base mismatches to the target mRNA), are used to ensure the observed effect is sequence-specific and not due to non-specific or toxic effects of the ASO chemistry.[23][24]
-
-
Target mRNA Quantification: Following treatment, total RNA is extracted from the cells. The levels of APOC3 mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[22] Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: The percentage of APOC3 mRNA reduction relative to the untreated control is calculated for each ASO at each concentration. An IC₅₀ (half-maximal inhibitory concentration) value is determined for the most active sequences.[24] The ASO with the highest potency and best safety profile is selected as the lead candidate.
-
Figure 3. Experimental workflow for in vitro screening of antisense oligonucleotides.
2. Quantification of Plasma ApoC-III and Lipids in Clinical Trials
-
Objective: To measure the pharmacodynamic effect of this compound on plasma ApoC-III and lipid/lipoprotein levels in human subjects.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects at baseline and at multiple time points throughout the study period. Plasma or serum is isolated and stored frozen (-80°C) until analysis.
-
ApoC-III Quantification: Plasma ApoC-III concentrations are measured using a validated immunoassay. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA format is often used, where one antibody captures ApoC-III and a second, enzyme-linked antibody is used for detection.[25]
-
Nephelometry: An automated method that measures the turbidity of a sample after the addition of a specific anti-ApoC-III antibody, which causes immune complexes to form and scatter light.[26] This method is often suitable for high-throughput clinical use.[26]
-
-
Lipid Panel Analysis: Standard automated clinical chemistry analyzers are used to measure the lipid panel, including:
-
Total Cholesterol
-
Triglycerides
-
HDL-Cholesterol
-
LDL-Cholesterol (can be calculated or directly measured)
-
-
Quality Control: All assays are performed with appropriate calibrators and quality control samples to ensure accuracy and reproducibility.
-
Conclusion
This compound represents a targeted therapeutic strategy that directly addresses the pathophysiology of severe hypertriglyceridemia by inhibiting the production of a key metabolic regulator. Its molecular target is unequivocally the mRNA of ApoC-III. By harnessing the antisense mechanism to trigger RNase H1-mediated degradation of this mRNA, this compound achieves a profound and sustained reduction in plasma ApoC-III levels. This, in turn, disinhibits lipoprotein lipase and enhances the clearance of triglyceride-rich lipoproteins, offering a powerful therapeutic option for patients with rare and severe metabolic disorders like familial chylomicronemia syndrome. The extensive preclinical and clinical data, generated through rigorous experimental protocols, validate this mechanism and quantify its significant clinical benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. endocrine.org [endocrine.org]
- 6. What Is Familial Hyperchylomicronemia Syndrome (FCS)? [webmd.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound (Waylivra) | Oligowiki [oligowizard.com]
- 10. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Apolipoprotein C-III - Wikipedia [en.wikipedia.org]
- 13. Exploring apolipoprotein C-III: pathophysiological and pharmacological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]
- 15. Apolipoprotein C3 (APOC3) | Instalab [instalab.com]
- 16. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 19. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
- 21. researchgate.net [researchgate.net]
- 22. ncardia.com [ncardia.com]
- 23. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 25. Reduction in lipoprotein-associated apoC-III levels following this compound therapy: phase 2 randomized trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human apolipoprotein CIII levels; evaluation of three assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Volanesorsen Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volanesorsen (marketed as Waylivra) is an antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism.[1][2][3][4] It is used to treat familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.[3][5] Accurate measurement of this compound concentration in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the optimization of dosing regimens and the assessment of therapeutic efficacy and safety.
These application notes provide detailed protocols for two established methods for quantifying this compound in plasma: a Hybridization-Ligation Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Mechanism of Action of this compound
This compound is a synthetic antisense oligonucleotide that selectively binds to the messenger RNA (mRNA) of apoC-III in the liver.[2][3] This binding event prevents the translation of apoC-III protein. The reduction in apoC-III levels leads to increased activity of lipoprotein lipase (B570770) (LPL), an enzyme responsible for the breakdown of triglycerides, resulting in lower plasma triglyceride levels.[2][6]
References
Application Notes and Protocols for Animal Models of Familial Chylomicronemia Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Chylomicronemia Syndrome (FCS) is a rare, severe genetic disorder characterized by the massive accumulation of chylomicrons in the plasma, leading to extremely high triglyceride levels (hypertriglyceridemia).[1][2] This condition arises from a deficiency in the activity of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons.[3][4][5] The genetic basis of FCS most commonly involves loss-of-function mutations in the LPL gene itself, but can also result from mutations in genes encoding essential LPL cofactors and facilitators, including Apolipoprotein C-II (APOC2), Apolipoprotein A-V (APOA5), Lipase Maturation Factor 1 (LMF1), and Glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 (GPIHBP1).[1][2][3][6]
Animal models that recapitulate the genetic and metabolic features of FCS are indispensable tools for elucidating the pathophysiology of the disease, identifying novel therapeutic targets, and evaluating the efficacy and safety of new drug candidates. This document provides detailed application notes and experimental protocols for the use of various animal models of FCS in preclinical research.
Genetically Engineered Animal Models of Familial Chylomicronemia Syndrome
Several genetically engineered mouse models have been developed to mimic the different genetic etiologies of FCS. These models are primarily generated through gene knockout (KO) or transgenic approaches.
Lipoprotein Lipase (LPL) Deficient Models
-
LPL Knockout (LPL-/-) Mice: These mice have a targeted disruption of the Lpl gene.
-
Phenotype: Homozygous LPL KO mice exhibit severe hypertriglyceridemia, with plasma triglyceride levels exceeding 15,000 mg/dL when suckling.[7] This leads to a pale and cyanotic appearance, and neonatal death within 18 hours of birth due to chylomicron accumulation in lung capillaries.[7] Heterozygous (LPL+/-) mice survive to adulthood but display mild hypertriglyceridemia.[7]
-
Applications: LPL-/- mice are a valuable tool for studying the fundamental role of LPL in triglyceride metabolism and the immediate consequences of its complete absence. Due to their neonatal lethality, these models are often used in studies involving tissue-specific rescue of LPL expression.[7][8]
-
Apolipoprotein C-II (ApoC-II) Deficient Models
-
ApoC-II Knockout (Apoc2-/-) Mice: These mice lack ApoC-II, a crucial activator of LPL.
-
Phenotype: Homozygous Apoc2 mutant mice exhibit significant hypertriglyceridemia (around 757.5 ± 281.2 mg/dl) and reduced HDL cholesterol.[9] Their plasma contains chylomicron and VLDL-sized triglyceride-rich lipoproteins.[9]
-
Applications: This model is instrumental for investigating the specific role of ApoC-II in LPL activation and for testing therapies aimed at restoring LPL activity in the absence of its cofactor, such as ApoC-II mimetic peptides.[9]
-
-
ApoC-II Deficient Zebrafish (apoc2-/-): A zebrafish model with a loss-of-function mutation in the apoc2 gene has also been developed.
-
Phenotype: These zebrafish mutants display severe hypertriglyceridemia and chylomicronemia, closely resembling the human FCS phenotype.[10][11]
-
Applications: The zebrafish model offers advantages for high-throughput screening of potential therapeutic compounds due to their small size and rapid development.[10][11]
-
GPIHBP1 Deficient Models
-
GPIHBP1 Knockout (Gpihbp1-/-) Mice: These mice lack GPIHBP1, a protein essential for transporting LPL from the subendothelial space to the capillary lumen.[12][13]
-
Phenotype: Gpihbp1 knockout mice on a chow diet present with milky plasma and extremely high plasma triglyceride levels, often ranging from 2,500 to 5,000 mg/dL.[12][14] This severe chylomicronemia is due to the mislocalization of LPL, which remains in the interstitial spaces and cannot access circulating chylomicrons.[14][15]
-
Applications: This model is critical for studying the transport and anchoring of LPL to the capillary endothelium and for investigating therapies that could potentially bypass the need for GPIHBP1.[12][14]
-
Lipase Maturation Factor 1 (LMF1) Deficient Models
-
LMF1 Knockout (Lmf1-/-) Mice: These mice have a null allele for Lmf1, a gene encoding an endoplasmic reticulum chaperone required for the proper folding and maturation of LPL.[16][17]
Quantitative Data Summary
The following table summarizes the key quantitative phenotypic data from the primary genetic mouse models of Familial Chylomicronemia Syndrome.
| Animal Model | Gene Defect | Plasma Triglyceride Levels (mg/dL) | Key Phenotypic Features | Reference(s) |
| LPL Knockout (LPL-/-) | Lipoprotein Lipase | >15,000 (suckling neonates) | Severe chylomicronemia, neonatal lethality, reduced adipose tissue. | [7] |
| ApoC-II Mutant (Apoc2-/-) | Apolipoprotein C-II | ~757 | Severe hypertriglyceridemia, low HDL-C, chylomicron/VLDL remnants. | [9] |
| GPIHBP1 Knockout (Gpihbp1-/-) | GPIHBP1 | 2,500 - 5,000 (chow diet) | Severe chylomicronemia, mislocalization of LPL. | [12][14] |
| LMF1 Knockout (Lmf1-/-) | Lipase Maturation Factor 1 | Severely elevated (not specified) | Combined lipase deficiency, severe hypertriglyceridemia, neonatal lethality. | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of FCS animal models are provided below.
Protocol 1: Measurement of Plasma Triglycerides
Objective: To quantify the concentration of triglycerides in the plasma of animal models.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial triglyceride assay kit (colorimetric or fluorometric)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blood Collection:
-
Collect blood from fasted animals (typically 4-6 hours) via an appropriate method (e.g., retro-orbital sinus, tail vein, or cardiac puncture upon sacrifice).
-
Immediately place the blood in an EDTA-coated tube and keep it on ice.
-
-
Plasma Separation:
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Triglyceride Assay:
-
Thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the commercial triglyceride assay kit. Typically, this involves:
-
Preparing a standard curve using the provided triglyceride standard.
-
Adding a small volume of plasma (e.g., 2-5 µL) to each well of a 96-well plate.
-
Adding the reaction reagent to each well.
-
Incubating the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample by comparing its reading to the standard curve.
-
Express the results in mg/dL or mmol/L.
-
Protocol 2: Post-Heparin Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the total active LPL released into the circulation following heparin administration.
Materials:
-
Heparin (e.g., 100 U/kg body weight)
-
Syringes for intravenous injection
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
Fluorometric LPL activity assay kit
-
Microplate reader
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours.
-
-
Heparin Injection:
-
Inject heparin intravenously (e.g., via the tail vein) at a dose of 100 U/kg body weight. Heparin displaces LPL from the endothelial surface into the bloodstream.
-
-
Blood Collection:
-
Collect blood 10-15 minutes after the heparin injection.
-
-
Plasma Preparation:
-
Prepare plasma as described in Protocol 1.
-
-
LPL Activity Assay:
-
Use a commercial fluorometric LPL activity assay kit according to the manufacturer's protocol. This typically involves:
-
Incubating the post-heparin plasma with a fluorescently labeled triglyceride substrate.
-
Measuring the increase in fluorescence over time as the substrate is hydrolyzed by LPL.
-
-
-
Data Analysis:
-
Calculate the LPL activity based on the rate of fluorescence increase and express it as mU/mL or a similar unit.
-
Protocol 3: Chylomicron Clearance Assay
Objective: To assess the rate at which chylomicrons are cleared from the circulation.
Materials:
-
Radiolabeled triolein (B1671897) (e.g., [³H]triolein) or a fluorescent lipid analog
-
Intralipid or a similar lipid emulsion
-
Syringes for intravenous injection
-
Blood collection supplies
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Labeled Chylomicron-like Emulsion:
-
Prepare a lipid emulsion (e.g., Intralipid) containing the radiolabeled or fluorescently labeled lipid.
-
-
Animal Preparation:
-
Fast the animals for 4-6 hours.
-
-
Injection of Labeled Emulsion:
-
Inject a defined amount of the labeled chylomicron-like emulsion intravenously.
-
-
Serial Blood Sampling:
-
Collect small blood samples at multiple time points after injection (e.g., 1, 5, 10, 15, 30, and 60 minutes).
-
-
Measurement of Radioactivity/Fluorescence:
-
For radiolabeled studies, measure the radioactivity in the plasma from each time point using a scintillation counter.
-
For fluorescently labeled studies, measure the fluorescence in the plasma using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage of the initial radioactivity or fluorescence remaining in the plasma against time.
-
Calculate the clearance rate (t½) from the decay curve.
-
Protocol 4: Western Blot Analysis of LPL and GPIHBP1
Objective: To determine the protein levels of LPL and GPIHBP1 in tissues.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LPL and GPIHBP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Harvest tissues of interest (e.g., heart, adipose tissue, skeletal muscle) and immediately freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LPL or GPIHBP1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for LPL Gene Expression
Objective: To measure the mRNA expression levels of the Lpl gene in tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
qRT-PCR instrument
-
Primers for Lpl and a reference gene (e.g., Gapdh or Actb)
Procedure:
-
RNA Extraction:
-
Extract total RNA from tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by combining the cDNA, qRT-PCR master mix, and specific primers for Lpl and a reference gene.
-
Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Lpl and the reference gene.
-
Calculate the relative expression of the Lpl gene using the ΔΔCt method, normalizing to the reference gene.
-
Visualization of Key Pathways and Workflows
Signaling Pathway: Chylomicron Metabolism and LPL Action
Caption: Overview of chylomicron metabolism from dietary intake to remnant uptake.
Experimental Workflow: Chylomicron Clearance Assay
Caption: Step-by-step workflow for conducting a chylomicron clearance assay in mice.
Logical Relationship: Genetic Causes of Familial Chylomicronemia Syndrome
Caption: Genetic etiologies leading to Familial Chylomicronemia Syndrome.
References
- 1. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of lipoproteins & its disorders(Chylomicron & VLDL & LDL).pptx [slideshare.net]
- 4. Intracellular localization and metabolism of chylomicron remnants in the livers of low density lipoprotein receptor-deficient mice and apoE-deficient mice. Evidence for slow metabolism via an alternative apoE-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutating a conserved cysteine in GPIHBP1 reduces amounts of GPIHBP1 in capillaries and abolishes LPL binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of lipoprotein lipase by N-alpha-palmitoyl (56-79) fragment of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | GPIHBP1 and ANGPTL4 Utilize Protein Disorder to Orchestrate Order in Plasma Triglyceride Metabolism and Regulate Compartmentalization of LPL Activity [frontiersin.org]
- 11. Lipoprotein ApoC-II activation of lipoprotein lipase. Modulation by apolipoprotein A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPIHBP1 and the intravascular processing of triglyceride-rich lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPIHBP1, an endothelial cell transporter for lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of glycosylphosphatidylinositol‐anchored high‐density lipoprotein binding protein 1 in hypertriglyceridemia and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Antisense Oligonucleotide Transfection in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids that can specifically bind to a target RNA sequence, leading to the modulation of gene expression. In hepatocytes, ASO-mediated gene knockdown is a powerful tool for studying gene function and for the development of novel therapeutics for liver diseases. This document provides detailed protocols for the delivery of ASOs to hepatocytes both in vitro and in vivo.
Two primary methods for in vitro delivery are detailed: lipofection, which is suitable for hepatocyte cell lines like HepG2, and electroporation, which is more effective for primary hepatocytes. For targeted in vivo delivery to hepatocytes, the use of N-acetylgalactosamine (GalNAc)-conjugated ASOs is described. GalNAc is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly and specifically expressed on the surface of hepatocytes, ensuring efficient and targeted uptake.[1][2][3]
The choice of method will depend on the specific experimental goals, the type of hepatocytes being used (cell line vs. primary cells), and whether the experiment is conducted in vitro or in vivo. Careful optimization of transfection parameters is crucial for achieving high knockdown efficiency while maintaining cell viability.
Data Presentation
Table 1: Comparison of ASO Transfection Efficiency in Hepatocytes
| Delivery Method | Hepatocyte Type | Transfection Efficiency (%) | Notes |
| Lipofection (e.g., Lipofectamine) | HepG2 | 25 - 50% | Efficiency can be highly dependent on the specific reagent and protocol optimization.[4][5] |
| Lipofection (e.g., Metafectene Pro) | Primary Hepatocytes | >45% (with plasmid DNA), >90% (with siRNA) | High efficiency with low cytotoxicity reported.[6] |
| Electroporation | Primary Mouse Hepatocytes | ~60 - 89% | Higher efficiency than lipofection for primary cells, but can be associated with lower viability.[7][8][9] |
| Electroporation | Primary Human Hepatocytes | ~52% (on-target indels with CRISPR-Cas9 RNPs) | Viability of >65% was maintained.[8] |
Table 2: ASO-Mediated Gene Knockdown in Hepatocytes
| Delivery Method | Hepatocyte Type | Target Gene | Knockdown Efficiency (%) |
| Lipofection | HepG2 | ApoB-100 | ~70% reduction in protein |
| Electroporation | Primary Mouse Hepatocytes | Hpd | Up to 95% (indels with CRISPR-Cas9 RNPs)[8] |
| GalNAc-ASO (in vivo) | Mouse Liver | MyD88 | >80% at 2.5 mg/kg |
| Unconjugated ASO (in vivo) | Mouse Liver | MyD88 | Comparable knockdown only at 50 mg/kg |
Table 3: Cell Viability Following ASO Transfection in Hepatocytes
| Delivery Method | Hepatocyte Type | ASO Concentration/Dose | Viability Assay | Cell Viability (%) |
| Lipofection | HepG2 | Varies by reagent | MTT | 70 - 90%[4] |
| Electroporation | Primary Rat Hepatocytes | N/A (Voltage: 220-400V) | TBE/MTT | ~74 - 90%[10] |
| Electroporation | Primary Mouse Hepatocytes | N/A | GFP expression | >35%[7] |
| Electroporation | Primary Human Hepatocytes | N/A | Not specified | >65%[8] |
Experimental Protocols
I. In Vitro ASO Transfection of Hepatocyte Cell Lines (e.g., HepG2) via Lipofection
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
Antisense oligonucleotide (ASO) stock solution (e.g., 20 µM)
-
P3000™ Reagent (part of Lipofectamine™ 3000 kit)
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed 7.4 x 10^4 HepG2 cells per well in 500 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.[11]
-
ASO-Lipid Complex Formation:
-
For each well to be transfected, dilute 20 pmol of ASO in 25 µL of Opti-MEM™.
-
Add 0.5 µL of P3000™ Reagent to the diluted ASO, mix gently.
-
In a separate tube, dilute 0.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™.
-
Combine the diluted ASO/P3000™ mixture with the diluted Lipofectamine™ 3000. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.[2][11]
-
-
Transfection: Add the 50 µL of ASO-lipid complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, cells can be harvested for analysis of gene knockdown (qPCR) or protein expression (Western blot). Cell viability can be assessed using an MTT or LDH assay.
II. In Vitro ASO Transfection of Primary Hepatocytes via Electroporation
This protocol is a general guideline for the electroporation of primary hepatocytes. Optimization of parameters is highly recommended for each cell type and electroporator.
Materials:
-
Freshly isolated primary hepatocytes
-
Hepatocyte culture medium
-
Electroporation buffer (e.g., P3 Primary Cell 4D-Nucleofector™ Solution)
-
Antisense oligonucleotide (ASO)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™)
-
Electroporation cuvettes
Protocol:
-
Cell Preparation: Isolate primary hepatocytes using a standard collagenase perfusion method. Assess cell viability using trypan blue exclusion; viability should be >85%.[7] Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Electroporation:
-
Add the desired amount of ASO to the cell suspension.
-
Transfer the cell/ASO mixture to an electroporation cuvette.
-
Place the cuvette in the electroporator and apply the electric pulse. For primary human hepatocytes, a program such as CA-137 on a Lonza 4D-Nucleofector™ has been used. For primary mouse hepatocytes, program T-028 on a Lonza Nucleofector™ 2b has shown high transfection efficiency.[9][12]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed hepatocyte culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Analysis: Allow cells to recover for 24-72 hours before assessing gene knockdown and cell viability.
III. In Vivo Delivery of GalNAc-Conjugated ASOs to Mouse Hepatocytes
This protocol describes the subcutaneous administration of GalNAc-conjugated ASOs for targeted delivery to the liver in mice.
Materials:
-
GalNAc-conjugated ASO dissolved in sterile, phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6)
-
Insulin syringes with 28-gauge or smaller needles
Protocol:
-
Dosing Preparation: Prepare the desired dose of GalNAc-ASO in sterile PBS. Doses can range from 1 to 50 mg/kg depending on the ASO and target.[13]
-
Administration:
-
Administer the GalNAc-ASO solution via subcutaneous injection in the dorsal region.
-
The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
-
Treatment Schedule: The frequency of administration will depend on the ASO's half-life and the desired duration of the experiment. A common schedule is twice-weekly injections.[13]
-
Tissue Harvest and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the liver.
-
A portion of the liver can be snap-frozen in liquid nitrogen for RNA or protein analysis, while another portion can be fixed in formalin for histological examination.
-
Analyze target gene knockdown in the liver using qPCR or Western blot.
-
IV. Quantification of ASO-Mediated mRNA Knockdown by qPCR
Protocol:
-
RNA Extraction: Extract total RNA from transfected hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control group (e.g., cells treated with a non-targeting ASO).
V. Assessment of Hepatocyte Viability
A. MTT Assay
Protocol:
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in PBS.
-
Cell Treatment: At the end of the ASO treatment period, add 10 µL of the MTT solution to each well of a 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay
Protocol:
-
Sample Collection: At the end of the ASO treatment period, collect the cell culture supernatant.
-
LDH Measurement: Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Data Analysis: Compare the LDH release from ASO-treated cells to that of untreated or control ASO-treated cells.
Visualizations
References
- 1. The long non-coding RNA MALAT1 promotes the migration and invasion of hepatocellular carcinoma by sponging miR-204 and releasing SIRT1 [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Epigenetic Non-Coding RNA MALAT1/Wnt Signaling Axis as a Therapeutic Approach to Suppress Stemness and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Long Noncoding RNA MALAT1 Regulates Hepatocellular Carcinoma Growth Under Hypoxia via Sponging MicroRNA-200a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electroporation-mediated Delivery of Cas9 Ribonucleoproteins and mRNA into Freshly Isolated Primary Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins Results in High Levels of Gene Editing in Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins Results in High Levels of Gene Editing in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of electroporation on primary rat hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing electroporation parameters for a variety of human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. citations [knowledge.lonza.com]
- 12. MALAT1/ mir-1-3p mediated BRF2 expression promotes HCC progression via inhibiting the LKB1/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying apoC-III mRNA Levels Following Volanesorsen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein C-III (apoC-III) is a key glycoprotein, synthesized primarily in the liver, that plays a central role in regulating triglyceride metabolism.[1][2] It inhibits lipoprotein lipase (B570770) (LPL) and hepatic lipase, and also impairs the receptor-mediated clearance of triglyceride-rich lipoproteins (TRLs) from the circulation.[1][2] Elevated levels of apoC-III are associated with hypertriglyceridemia, a condition linked to an increased risk of pancreatitis and cardiovascular disease.[3][4]
Volanesorsen is a second-generation antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) of human apoC-III.[2][5] By binding to apoC-III mRNA, this compound facilitates its degradation, thereby reducing the synthesis of the apoC-III protein.[5][6] This action leads to a significant reduction in plasma triglyceride levels.[7] These application notes provide a summary of the quantitative effects of this compound on apoC-III levels and detailed protocols for quantifying apoC-III mRNA to assess treatment efficacy.
Mechanism of Action of this compound
This compound is a synthetic strand of nucleic acid that is complementary to the mRNA sequence of apoC-III.[1] Upon administration, it is taken up by hepatocytes. Inside the cell, this compound binds to its target apoC-III mRNA, forming an RNA-DNA hybrid.[5] This hybrid is recognized and cleaved by the enzyme Ribonuclease H1 (RNase H1), an endogenous enzyme that degrades the RNA strand of such hybrids.[2][5] The degradation of the apoC-III mRNA prevents it from being translated into the apoC-III protein by ribosomes.[6] The ultimate result is a significant decrease in the production and secretion of apoC-III protein, leading to enhanced LPL activity and increased clearance of TRLs.[5]
References
- 1. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA advisory committee recommends this compound for rare triglyceride disorder | MDedge [ma1.mdedge.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. hcplive.com [hcplive.com]
Application Notes and Protocols for Measuring Apolipoprotein C-III using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Apolipoprotein C-III (ApoC-III) in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to Apolipoprotein C-III
Apolipoprotein C-III (ApoC-III) is a small glycoprotein (B1211001) primarily synthesized in the liver and intestine. It plays a crucial role in the metabolism of triglyceride-rich lipoproteins (TRLs)[1][2]. Elevated levels of ApoC-III are associated with hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood, which is a known risk factor for cardiovascular disease (CVD)[1][2][3]. ApoC-III inhibits the activity of lipoprotein lipase (B570770) (LPL) and hepatic lipase, enzymes responsible for the breakdown of triglycerides[1][2][4]. By inhibiting these enzymes, ApoC-III delays the catabolism of TRLs, leading to their accumulation in the plasma[1][4]. Furthermore, emerging evidence suggests that ApoC-III may also promote inflammation and interfere with the clearance of lipoprotein remnants by the liver[1][3][5]. Given its central role in lipid metabolism and its association with cardiovascular disease, the accurate measurement of ApoC-III is of significant interest in both clinical research and drug development.
Principle of the ApoC-III ELISA
The most common method for quantifying ApoC-III is the sandwich ELISA. This assay utilizes a pair of antibodies specific to ApoC-III.[4]
Assay Principle:
-
A microplate is pre-coated with a capture antibody specific for ApoC-III.
-
Standards and samples containing ApoC-III are added to the wells, where the ApoC-III binds to the immobilized capture antibody.
-
After a washing step to remove unbound substances, a biotinylated detection antibody, also specific for ApoC-III, is added. This antibody binds to a different epitope on the captured ApoC-III, forming a "sandwich".
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
A final wash removes any unbound conjugate. A substrate solution (TMB) is then added, which is converted by the HRP enzyme into a colored product.
-
The reaction is stopped by the addition of an acid, and the intensity of the color is measured spectrophotometrically at 450 nm. The concentration of ApoC-III in the samples is directly proportional to the measured optical density (OD) and is determined by comparison to a standard curve.[6][7][8]
ApoC-III Signaling and Metabolic Pathway
Caption: Role of ApoC-III in lipid metabolism and inflammation.
Quantitative Data Summary
The following tables summarize the performance characteristics of commercially available ApoC-III ELISA kits.
Table 1: Human ApoC-III ELISA Kit Performance
| Parameter | Kit 1 (Abcam ab154131) | Kit 2 (Invitrogen EHAPOC3) | Kit 3 (FineTest EH5398) | Kit 4 (Kamiya Biomedical) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, CSF, Urine, Milk | Serum, Plasma, Cell Culture Medium | Serum, Plasma, Cell Culture Supernatant, Lysates | Serum, Plasma, Tissue Homogenates, Cell Lysates |
| Assay Range | 1.953 - 500 ng/mL[9] | 2.44 - 10,000 pg/mL[4] | 125 - 8000 ng/mL[10] | Not Specified |
| Sensitivity | ≤ 1 ng/mL[9] | 2.5 pg/mL[4] | 75 ng/mL[10] | 0.1 mg/dL |
| Intra-assay CV | < 10% | < 10%[4] | Not Specified | < 10% |
| Inter-assay CV | < 12% | < 12%[4] | Not Specified | < 12% |
| Assay Time | 4 hours[9] | 4 hours 45 minutes[4] | 4 hours[10] | 1.5 hours[11] |
Table 2: Mouse ApoC-III ELISA Kit Performance
| Parameter | Kit 1 (Novus Biologicals NBP2-69829) | Kit 2 (Assay Genie MOES01741) |
| Assay Type | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Cell culture supernatant, other biological fluids | Serum, plasma, other biological fluids |
| Assay Range | Not Specified | 0.31 - 20 ng/mL[8] |
| Sensitivity | Not Specified | 0.19 ng/mL[8] |
| Intra-assay CV | < 8% | < 10%[8] |
| Inter-assay CV | < 10% | < 10%[8] |
| Assay Time | Not Specified | 3.5 hours[8] |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[11] Centrifuge for 20 minutes at 1,000 x g.[12] Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][13]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[11] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[11][14] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][14]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove debris.[13] Collect the supernatant and assay immediately or store at -80°C.[13]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[12] Homogenize the tissue in PBS and centrifuge at 5,000 x g for 5 minutes.[12] Collect the supernatant for analysis.
-
Sample Dilution: Due to the high concentration of ApoC-III in serum and plasma, significant dilution is required. A starting dilution of 1:100,000 for human serum/plasma is often recommended, but the optimal dilution factor should be determined empirically for each experiment.[14][15]
ELISA Protocol: A Generalized Procedure
This protocol provides a general framework. Always refer to the specific instructions provided with your ELISA kit.
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and other reagents according to the kit manual.
Assay Procedure:
Caption: Generalized workflow for a sandwich ELISA.
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[16]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with wash buffer. After the final wash, invert the plate and blot it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).[16]
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP Conjugate: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).[16]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for the recommended time (e.g., 30 minutes at room temperature).[16]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[16]
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Sample Concentrations: Determine the concentration of ApoC-III in the samples by interpolating their mean absorbance values from the standard curve.
-
Apply Dilution Factor: Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of ApoC-III in the original sample.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Increase the number of washes- Ensure all reagents are at room temperature before use- Use fresh, uncontaminated reagents |
| Low Signal | - Incorrect incubation times or temperatures- Inactive reagents- Improper sample dilution | - Follow the protocol precisely- Check the expiration dates of the reagents- Optimize the sample dilution |
| High Variability | - Inconsistent pipetting- Bubbles in wells- Incomplete washing | - Use calibrated pipettes and proper technique- Ensure no bubbles are present before reading- Ensure complete removal of liquid after each wash |
| Poor Standard Curve | - Improper standard reconstitution or dilution- Pipetting errors | - Carefully reconstitute and dilute standards- Use precise pipetting techniques |
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]
- 3. ApoC-III: a potent modulator of hypertriglyceridemia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]
- 5. The apolipoprotein C-III (Gln38Lys) variant associated with human hypertriglyceridemia is a gain-of-function mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. lifescience-market.com [lifescience-market.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]
- 10. fn-test.com [fn-test.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. How to prepare samples for ELISA [elisakits.co.uk]
- 13. abcam.com [abcam.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Subcutaneous Administration of Volanesorsen in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of volanesorsen (also known as ISIS 304801) in mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this antisense oligonucleotide (ASO) therapeutic.
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism.[1][2] By targeting the mRNA of apoC-III, this compound leads to a reduction in circulating triglyceride levels, offering a potential therapeutic strategy for conditions like familial chylomicronemia syndrome (FCS).[3][4] Preclinical studies in mice are crucial for understanding its in vivo behavior and therapeutic potential.
Mechanism of Action
This compound operates through an antisense mechanism. The synthetic oligonucleotide is designed to be complementary to the messenger RNA (mRNA) sequence of the human and murine Apoc3 gene. Upon subcutaneous administration, this compound distributes to tissues, with the liver being a primary site of action. Within the hepatocytes, it binds to the target apoC-III mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized and degraded by the enzyme RNase H, an endogenous ribonuclease. The degradation of the mRNA prevents its translation into apoC-III protein, thereby reducing the synthesis and secretion of apoC-III. Lower levels of apoC-III result in increased clearance of triglyceride-rich lipoproteins from the circulation.[5][6][7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in reducing apoC-III protein and triglyceride levels.
Quantitative Data from Murine Studies
The following tables summarize quantitative data from representative studies involving the administration of apoC-III targeting ASOs in mice.
Table 1: Dose-Dependent Effects of an ApoC-III ASO in Human ApoC-III Transgenic Mice
| Dose (mg/kg/week, IP) | Duration | ApoC-III mRNA Reduction (%) | Plasma ApoC-III Reduction (%) | Plasma Triglyceride Reduction (%) |
| 1.5 | 2 weeks | ~40% | ~30% | ~20% |
| 5 | 2 weeks | ~70% | ~60% | ~50% |
| 15 | 2 weeks | ~90% | ~85% | ~75% |
| 50 | 2 weeks | >95% | >90% | >85% |
| Data adapted from a study using intraperitoneal (IP) administration of ISIS 304801, demonstrating dose-response.[5] |
Table 2: Effects of a Murine ApoC-III ASO in Ldlr-/- Mice on a Western Diet
| Treatment | Dose (mg/kg/week, IP) | Duration | VLDL Triglyceride Reduction (%) | VLDL ApoC-III Reduction (%) |
| Control ASO | 12.5 | 6 weeks | - | - |
| Murine ApoC-III ASO | 3.1 | 6 weeks | ~30% | ~40% |
| Murine ApoC-III ASO | 12.5 | 6 weeks | ~60% | ~70% |
| Data adapted from a study using intraperitoneal (IP) administration of a murine specific ApoC-III ASO.[5] |
Table 3: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration
| Species | Dose | Tmax (hours) | Bioavailability (%) |
| Mouse | Not Specified | ~0.5 | Not Specified |
| Rat | Not Specified | ~1 | Not Specified |
| Monkey | Not Specified | 1 - 4 | Not Specified |
| Human | 50 - 400 mg | 2 - 4 | ~80% |
| Data from a cross-species pharmacokinetic study.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
Materials:
-
This compound (ISIS 304801) or a murine-specific analog (e.g., ISIS 838707)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free insulin (B600854) syringes with a 28-30 gauge needle
Procedure:
-
Reconstitution: If this compound is in a lyophilized form, reconstitute it with sterile, nuclease-free PBS to the desired stock concentration. Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired dose (e.g., 5, 10, or 20 mg/kg) and the average weight of the mice, calculate the required volume of the stock solution. Dilute the stock solution with sterile PBS to a final concentration that allows for an injection volume of 5-10 µL/g of body weight (typically 100-200 µL for an adult mouse).
-
Aliquoting: Prepare individual doses in sterile microcentrifuge tubes or draw them up directly into the injection syringes. Ensure aseptic technique is maintained throughout the process to prevent contamination.
-
Storage: Store the prepared solutions at 2-8°C for short-term use or according to the manufacturer's recommendations. For longer-term storage, consult the product's stability data.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile gauze
Procedure:
-
Animal Handling and Restraint: Acclimatize the mice to handling prior to the experiment. Gently restrain the mouse by the scruff of the neck, ensuring the skin on the back is loose and accessible. Alternatively, use a commercial restraint device.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the interscapular region (the loose skin between the shoulder blades). Swabbing the injection site with 70% ethanol is generally not necessary and may cause stress to the animal unless the area is soiled.
-
Injection:
-
Pick up the prepared syringe and remove the needle cap.
-
Gently lift the loose skin in the interscapular region to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. The needle should penetrate the subcutaneous space without entering the underlying muscle.
-
Slowly depress the plunger to inject the this compound solution. A small bleb should be visible under the skin.
-
Withdraw the needle and gently apply pressure to the injection site with sterile gauze for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or injection site bleeding. Subsequently, monitor for injection site reactions (e.g., swelling, redness) and any changes in general health or behavior according to the study protocol.
-
Dosing Schedule: For chronic studies, repeat the administration at the desired frequency (e.g., once weekly). Rotate the injection site if multiple injections are required over a prolonged period.
Experimental Workflow Diagram
Caption: Workflow for the subcutaneous administration of this compound in mice.
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Aseptic Technique: Maintaining sterility during preparation and administration is crucial to prevent infection.
-
Control Groups: Appropriate control groups, such as saline- or a control ASO-treated mice, are essential for interpreting the study outcomes.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in mice is characterized by rapid absorption and a slower elimination phase.[8] Sampling times for pharmacokinetic analysis should be designed to capture these phases.
-
Monitoring: Regular monitoring of plasma triglyceride and apoC-III levels is key to assessing the pharmacodynamic effects of this compound. In longer-term studies, monitoring for potential side effects, such as thrombocytopenia, which has been observed in clinical trials, may be warranted.[9]
These application notes and protocols are intended as a guide. Researchers should adapt them to their specific experimental design and objectives, ensuring all procedures are approved by their institutional animal care and use committee.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. This compound for treatment of patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A Combined Fertility and Developmental Toxicity Study with an Antisense Oligonucleotide Targeting Murine Apolipoprotein C-III mRNA in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ApoC-III ASO promotes tissue LPL activity in the absence of apoE-mediated TRL clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hybridization-Based Oligonucleotide Detection
Introduction
Hybridization-based assays are fundamental tools in molecular biology, diagnostics, and drug development for the detection and quantification of specific oligonucleotide sequences. These techniques rely on the principle of complementary base pairing, where a labeled single-stranded nucleic acid probe binds to its target sequence. The versatility of this core principle has led to the development of numerous assay formats, each with unique advantages in terms of sensitivity, specificity, and throughput. This document provides detailed application notes and experimental protocols for several key hybridization-based assays, tailored for researchers, scientists, and drug development professionals.
Northern Blotting
Application Note
Northern blotting is a classic technique used to detect and quantify specific RNA sequences within a complex RNA sample.[1] It allows for the determination of RNA size, abundance, and the presence of splice variants. The method involves separating RNA molecules by size via gel electrophoresis, transferring them to a solid support membrane, and hybridizing them with a labeled oligonucleotide probe complementary to the target sequence.[1][2] While traditionally using radioactive probes (e.g., ³²P), non-radioactive methods using digoxigenin (B1670575) or biotin-labeled probes with chemiluminescent or fluorescent detection are now common.[1][2] Despite being more labor-intensive and requiring higher quality RNA compared to other methods, Northern blotting remains a gold standard for validating data from high-throughput transcriptome analyses.[3]
Workflow Diagram
Caption: Workflow for Northern blot analysis.
Experimental Protocol
Materials:
-
Total RNA or mRNA sample
-
Denaturing agarose gel (with formaldehyde)
-
MOPS buffer
-
Nylon or nitrocellulose membrane
-
20x SSC or SSPE buffer
-
UV crosslinker or vacuum oven
-
Prehybridization/Hybridization buffer (e.g., PerfectHyb™ Plus)
-
Labeled oligonucleotide probe (radioactive or non-radioactive)
-
Wash buffers (varying stringency)
-
Detection reagents (X-ray film, phosphor imager, or chemiluminescent substrate)[2]
Procedure:
-
RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[3]
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary, vacuum, or electro-blotting.
-
Immobilization: Fix the RNA to the membrane by baking at 80°C for 30 minutes to 2 hours or by UV crosslinking.[4]
-
Prehybridization: Incubate the membrane in a prehybridization solution for at least 1 hour at the hybridization temperature (typically 42-68°C) to block non-specific binding sites.
-
Hybridization: Replace the solution with fresh hybridization buffer containing the denatured, labeled oligonucleotide probe. Incubate overnight at the appropriate temperature with gentle agitation.
-
Washing: Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.[3]
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or apply the appropriate substrate and image using a digital imager (for non-radioactive probes).[2]
Fluorescence In Situ Hybridization (FISH)
Application Note
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and locate specific DNA or RNA sequences within individual cells or tissue sections.[5][6] It employs fluorescently labeled oligonucleotide probes that bind to complementary sequences in the sample.[7] This method is widely applied in cancer diagnosis, gene mapping, cytogenetics, and microbial identification.[5][8] Unlike methods that require nucleic acid extraction, FISH provides crucial spatial information about the target sequence within its cellular context.[5] Recent advancements using exciton-controlled hybridization-sensitive (ECHO) probes have simplified protocols, reducing the time from fixation to mounting to as little as 25 minutes without the need for stringent washing steps.[5]
Workflow Diagram
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Experimental Protocol
Materials:
-
Slides with fixed cells or tissue sections
-
2xSSC, 0.1xSSC buffers
-
Pepsin solution (0.5 mg/ml in 0.01N HCl)[6]
-
1% Formaldehyde solution
-
Ethanol (B145695) series (70%, 90%, 100%)[6]
-
Fluorochrome-labeled oligonucleotide probe
-
Hybridization buffer
-
DAPI counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections. For paraffin-embedded tissues, deparaffinization and rehydration are required.[6]
-
Pretreatment: Treat samples with a protease like pepsin to improve probe accessibility.[6] This is followed by a post-fixation step, typically with formaldehyde.
-
Denaturation: Denature the target DNA in the sample by incubating the slides in a denaturing solution (e.g., 70% formamide/2xSSC) at 70-75°C for 5-10 minutes, followed by dehydration in an ethanol series.[6]
-
Hybridization: Apply the hybridization mix containing the fluorescently labeled oligonucleotide probe to the slide. Cover with a coverslip and incubate in a humidified chamber overnight at 37°C.[6]
-
Washing: Remove the coverslip and wash the slides in a series of SSC buffers at a specific temperature (e.g., 40°C) to remove excess probe.[6] The stringency of the washes is critical for specificity.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI to provide a reference.
-
Visualization: Mount the slide with an anti-fade mounting medium and visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.[6]
Microarray Analysis
Application Note
DNA microarrays are a high-throughput technology that allows for the simultaneous analysis of thousands of oligonucleotide sequences.[9][10] The assay involves immobilizing a large number of known oligonucleotide probes onto a solid surface (a "chip") in an ordered array.[11] A fluorescently labeled sample containing the target oligonucleotides is then hybridized to the chip. The intensity of the fluorescence at each spot on the array corresponds to the amount of target sequence present in the sample that is complementary to that specific probe.[9] Microarrays are widely used for gene expression profiling, single nucleotide polymorphism (SNP) detection, and comparative genomic hybridization (CGH).[12][13] Probes can be short (25-mer) or long (50-80-mer) oligonucleotides, with longer probes generally offering better sensitivity and specificity.[12]
Workflow Diagram
Caption: Workflow for oligonucleotide microarray analysis.
Experimental Protocol
Materials:
-
Oligonucleotide microarray slide
-
Genomic DNA or RNA sample
-
Fluorescent labeling kit (e.g., using Cy3 and Cy5 dyes)
-
Hybridization chamber and buffer
-
Wash buffers
-
Microarray scanner
-
Data analysis software
Procedure:
-
Probe Immobilization: Oligonucleotide probes are pre-synthesized and spotted or synthesized in situ onto a glass slide or other solid support.
-
Sample Preparation and Labeling: Isolate nucleic acids (e.g., mRNA for expression analysis) from control and experimental samples. Reverse transcribe the mRNA into cDNA and incorporate fluorescent dyes (e.g., Cy3 for control, Cy5 for experimental).
-
Hybridization: Combine the labeled cDNA samples and apply them to the microarray slide. Incubate in a hybridization chamber for 12-18 hours at a controlled temperature (e.g., 65°C) to allow hybridization to occur.
-
Washing: After hybridization, wash the slide to remove non-specifically bound labeled targets.
-
Scanning: Use a microarray scanner to excite the fluorophores and measure the fluorescence intensity at each spot on the array.
-
Data Analysis: The scanner generates a high-resolution image, which is then processed by software. The ratio of the two fluorescent intensities at each spot is calculated, indicating the relative abundance of the corresponding oligonucleotide in the two samples.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions, including oligonucleotide hybridization.[14][15] The assay involves immobilizing "probe" oligonucleotides onto a gold-coated sensor surface.[14] When a solution containing "target" oligonucleotides is passed over the surface, hybridization causes a change in the refractive index at the sensor surface.[14] This change is detected as a shift in the SPR angle, which is proportional to the mass of molecules binding to the surface.[14] SPR allows for the real-time determination of association and dissociation kinetics and can distinguish between perfect matches and single-base mismatches without any labels.[14]
Workflow Diagram
Caption: Workflow for an SPR-based hybridization assay.
Experimental Protocol
Materials:
-
SPR instrument and sensor chip (gold-coated)
-
Thiol-modified probe oligonucleotides
-
Target oligonucleotides in solution
-
Running buffer (e.g., 2xSSPE/0.2% SDS)[14]
-
Regeneration solution (e.g., a brief pulse of NaOH or hot buffer)
Procedure:
-
Probe Immobilization: Covalently attach thiol-modified probe oligonucleotides to the gold surface of the SPR sensor chip.[15]
-
System Equilibration: Place the sensor chip in the SPR instrument and flow running buffer over the surface until a stable baseline signal is achieved.
-
Association Phase: Inject the solution containing the target oligonucleotide over the sensor surface at a constant flow rate. Monitor the SPR signal in real-time as the target hybridizes to the immobilized probe.
-
Dissociation Phase: Switch back to flowing only the running buffer over the surface. Monitor the decrease in the SPR signal as the target dissociates from the probe.
-
Regeneration: If required, inject a regeneration solution to remove all bound target molecules, returning the sensor surface to its baseline state for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
Enzyme-Linked Oligonucleotide Hybridization Assay (ELOHA)
Application Note
The Enzyme-Linked Oligonucleotide Hybridization Assay (ELOHA) is a sensitive, non-PCR-based method for quantifying oligonucleotides directly from biological fluids like serum or plasma.[16] It operates on the principle of a competitive hybridization assay. A known amount of a labeled "detection" oligo competes with the target oligo in the sample for binding to a complementary "capture" oligo immobilized on a solid substrate (e.g., a 96-well plate).[16] The amount of bound detection oligo, which is inversely proportional to the amount of target oligo in the sample, is quantified using an enzyme-linked system (e.g., HRP) that produces a colorimetric or chemiluminescent signal.[16] This assay is straightforward, requires only a standard plate reader, and can achieve sub-picomole sensitivity without needing prior extraction or amplification steps.[16]
Workflow Diagram
Caption: Workflow for the competitive ELOHA assay.
Experimental Protocol
Materials:
-
96-well plates
-
Capture oligonucleotide
-
Detection oligonucleotide (labeled with HRP or biotin)
-
Biological sample (serum, plasma)
-
Wash buffer (e.g., TBST)[16]
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution
-
Absorbance plate reader
Procedure:
-
Plate Coating: Covalently link the capture oligonucleotide to the wells of a 96-well plate and block any remaining reactive sites.
-
Competitive Hybridization: Add the standards or unknown samples to the wells, followed immediately by the HRP-labeled detection oligonucleotide. Incubate for a set time (e.g., 1-2 hours) at room temperature to allow competition for binding to the capture probe.
-
Washing: Wash the plate three times with TBST to remove unbound sample and detection oligos.[16]
-
Signal Development: Add the HRP substrate (e.g., TMB) to each well and incubate until sufficient color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[16]
-
Quantification: Generate a standard curve by plotting the signal versus the concentration of the standards. Use this curve to determine the concentration of the target oligonucleotide in the unknown samples.
Quantitative Data Summary
The following table summarizes key quantitative performance metrics for various hybridization-based assays, providing a basis for comparison and selection.
| Assay Type | Detection Limit / Sensitivity | Key Advantages | Typical Application | Citations |
| Surface Plasmon Resonance (SPR) | 10 nM (DNA/RNA oligos); 2 nM (rRNA) | Label-free, real-time kinetic data | Biomolecular interaction analysis | [14][15] |
| Enzyme-Linked Assay (ELOHA) | 0.28 pmol/sample | No extraction/PCR needed, direct from plasma | Therapeutic oligo quantification | [16] |
| Electrochemical Biosensor | 0.9 pM | High sensitivity, potential for portability | Point-of-care diagnostics, mutation detection | [17] |
| Colorimetric (AuNP) | <100 fmol | Rapid (<5 min), visual detection, no labels | Sequence screening, SNP detection | [18][19] |
| Fluorescence Quenching (AuNP) | 2 nM | Homogeneous format, no wash steps | Quantitative DNA measurement | [20] |
| Solution Hybridization | 100-1000 cells/g sample | Detects low target numbers in complex samples | Environmental microbiology | [21] |
| Dual Ligation Hybridization | 2.8 pg/mL (LOD); 7.8 pg/mL (LLOQ) | High sensitivity and specificity for intact oligos | Pharmacokinetic studies of oligo drugs | [22] |
References
- 1. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 5. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abyntek.com [abyntek.com]
- 7. researchgate.net [researchgate.net]
- 8. download.arb-home.de [download.arb-home.de]
- 9. Microarray of long oligonucleotide | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Illumina Microarray Technology [illumina.com]
- 12. genet.univ-tours.fr [genet.univ-tours.fr]
- 13. chem-agilent.com [chem-agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface plasmon resonance imaging measurements of DNA and RNA hybridization adsorption onto DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme-linked oligonucleotide hybridization assay for direct oligo measurement in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical biosensors for detection of point mutation based on surface ligation reaction and oligonucleotides modified gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. rsc.org [rsc.org]
- 20. Optical detection of DNA hybridization based on fluorescence quenching of tagged oligonucleotide probes by gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solution hybridization assay for detecting genetically engineered microorganisms in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Volanesorsen-Induced Thrombocytopenia in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating volanesorsen and managing its potential effects on platelet counts in an experimental setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Question | Potential Causes | Recommended Actions |
| 1. Unexpectedly low or variable baseline platelet counts in animal models. | - Animal stress: Improper handling or environmental stress can affect platelet counts.- Blood collection technique: Traumatic venipuncture can lead to platelet activation and clumping.- Anticoagulant issues: Improper blood-to-anticoagulant ratio or inadequate mixing. | - Acclimatize animals to handling and experimental procedures.- Use a consistent, minimally traumatic blood collection method.- Ensure the correct anticoagulant concentration and proper mixing of blood samples. |
| 2. Discrepancy between automated and manual platelet counts. | - Platelet size: Automated counters may misinterpret large or small platelets.[1]- Platelet clumping: Aggregated platelets can be undercounted by automated analyzers.- Presence of interfering particles: Red blood cell fragments or other debris can be miscounted as platelets. | - Always perform a peripheral blood smear to visually confirm platelet numbers and morphology, especially with unexpected results.- If clumping is observed, redraw the sample ensuring proper mixing with the anticoagulant.- Use a manual counting method (hemocytometer) as a gold standard for verification in critical experiments. |
| 3. High variability in in vitro platelet aggregation assay results. | - Inconsistent platelet donor physiology: Platelet reactivity can vary significantly between donors.- Pre-analytical variables: Differences in blood collection, sample handling, and time to assay can all introduce variability.[2]- Reagent instability: Agonists or inhibitors may degrade if not stored or prepared correctly. | - If possible, use pooled platelet-rich plasma (PRP) from multiple donors or be consistent with a single donor for a set of experiments.- Standardize all pre-analytical procedures, including venipuncture technique, anticoagulant use, and the time from blood draw to the start of the assay.[3]- Prepare fresh reagents for each experiment and follow storage instructions carefully. |
| 4. No significant thrombocytopenia observed in an animal model expected to show the effect. | - Species differences: The response to this compound may vary between species.- Dose and frequency: The administered dose or frequency of administration may be insufficient to induce thrombocytopenia in the chosen model.- Monitoring schedule: Infrequent monitoring may miss the platelet nadir. | - Review the literature for data on this compound's effects in your specific animal model.- Consider a dose-escalation study to determine the optimal dose for inducing a measurable effect.- Increase the frequency of platelet monitoring, especially in the initial phase of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced thrombocytopenia?
A1: The exact mechanism is not fully elucidated, but research on antisense oligonucleotides (ASOs) suggests a multi-faceted process. One leading hypothesis is that some ASOs can bind to platelet surface receptors, such as glycoprotein (B1211001) VI (GPVI), leading to platelet activation.[4][5] This can trigger a cascade of events including platelet aggregation and the formation of platelet-leukocyte aggregates, which are then cleared from circulation, resulting in a lower platelet count.[6] An immune-mediated response, potentially involving the formation of drug-dependent anti-platelet antibodies, is another area of investigation.[7]
Q2: How quickly does thrombocytopenia develop after initiating this compound in a research setting?
A2: Based on clinical trial data, reductions in platelet counts can be observed within the first few weeks of treatment. The time to platelet nadir can vary between individuals. In clinical studies, platelet counts were monitored frequently, often weekly or bi-weekly, to detect these changes early.[8][9] For preclinical studies, a similar frequent monitoring schedule is recommended, especially during the initial dosing period.
Q3: Is this compound-induced thrombocytopenia reversible?
A3: Yes, clinical data indicates that this compound-induced thrombocytopenia is manageable and reversible.[10] Dose reduction or temporary cessation of the drug typically leads to the recovery of platelet counts. In clinical trials, platelet levels generally recovered within several days to weeks after dose adjustment or discontinuation.[10]
Q4: What are the key parameters to monitor in preclinical studies of this compound-induced thrombocytopenia?
A4: The primary parameter is the absolute platelet count. Additionally, monitoring mean platelet volume (MPV) and platelet distribution width (PDW) can provide insights into platelet production and heterogeneity.[11] For in-depth mechanistic studies, consider assessing markers of platelet activation (e.g., P-selectin expression by flow cytometry) and the presence of platelet-leukocyte aggregates.
Q5: Are there in vitro assays to assess the potential for a new ASO to cause thrombocytopenia?
A5: Yes, several in vitro assays can be used to screen for potential effects on platelets. These include platelet aggregation assays, flow cytometry to measure platelet activation markers, and assays to detect the formation of drug-dependent anti-platelet antibodies. Additionally, in vitro megakaryocyte culture systems can be used to assess for any direct effects on platelet production.
Quantitative Data from Clinical Trials
The following tables summarize data on the incidence of thrombocytopenia and the dose modification guidelines from key clinical trials of this compound.
Table 1: Incidence of Thrombocytopenia in the APPROACH and COMPASS Trials
| Platelet Count Threshold | APPROACH Trial (this compound Group) | COMPASS Trial (this compound Group) | Placebo Group (Both Trials) |
| <140 x 10⁹/L | 76% | Data not specified | 24% (APPROACH) |
| <100 x 10⁹/L | 48%[8] | 13%[12] | 0% (APPROACH)[8], 5% (COMPASS)[12] |
| <50 x 10⁹/L | 2 patients (<25 x 10⁹/L) discontinued[8] | 1 patient[12] | 0% |
Table 2: Platelet Monitoring and Dose Adjustment Recommendations
| Platelet Count (x 10⁹/L) | Dose Adjustment | Monitoring Frequency |
| ≥140 (Normal) | Continue current dosing | Every 2 weeks |
| 100 to 139 | Continue current dosing | Increase to weekly |
| 75 to 99 | Pause dosing | Weekly |
| 50 to 74 | Pause dosing | Every 2-3 days |
| <50 | Discontinue treatment | Daily until stable |
Note: If dosing is paused, it should not be restarted until the platelet count is ≥100 x 10⁹/L.[9] For patients who are discontinued, consultation with a hematologist is recommended before considering restarting treatment.
Experimental Protocols
Protocol 1: Detection of Drug-Dependent Anti-Platelet Antibodies by Flow Cytometry
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
1. Reagents and Materials:
-
Patient/animal serum or plasma
-
Healthy donor platelets (or appropriate species-specific platelets)
-
This compound solution (at various concentrations)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
FITC-conjugated anti-human IgG (or species-specific secondary antibody)
-
Flow cytometer
2. Procedure:
-
Platelet Preparation: Isolate platelets from a healthy donor and wash them in PBS containing BSA. Resuspend platelets to a concentration of approximately 2 x 10⁸ cells/mL.
-
Incubation: In separate tubes, incubate the prepared platelets with:
-
Patient/animal serum + this compound
-
Patient/animal serum without this compound (negative control)
-
Healthy control serum + this compound (negative control)
-
Healthy control serum without this compound (negative control)
-
-
Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the platelets twice with PBS/BSA to remove unbound antibodies.
-
Secondary Antibody Staining: Resuspend the platelet pellets in a solution containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the platelets twice with PBS.
-
Flow Cytometry Analysis: Resuspend the platelets in PBS and acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. A significant increase in fluorescence in the presence of both the test serum and this compound compared to the controls indicates the presence of drug-dependent antibodies.[13][14]
Protocol 2: In Vitro Megakaryocyte Culture and Proplatelet Formation Assay
This assay assesses the direct impact of this compound on platelet production.
1. Reagents and Materials:
-
Hematopoietic stem cells (e.g., from cord blood or bone marrow)
-
Megakaryocyte differentiation media (containing thrombopoietin and other cytokines)
-
This compound solution
-
Culture plates
-
Inverted microscope with phase-contrast optics
-
Acetylcholinesterase staining kit (for megakaryocyte identification)
2. Procedure:
-
Cell Culture: Culture hematopoietic stem cells in megakaryocyte differentiation media for 10-14 days to generate mature megakaryocytes.
-
Treatment: Add this compound at various concentrations to the megakaryocyte cultures. Include a vehicle-only control.
-
Incubation: Continue the culture for an additional 24-72 hours.
-
Microscopic Evaluation: Using an inverted microscope, visually assess and quantify the number of megakaryocytes extending proplatelets (long, thin cytoplasmic extensions that fragment into platelets).
-
Confirmation: At the end of the culture period, megakaryocytes can be identified and counted using acetylcholinesterase staining. A significant decrease in the percentage of proplatelet-forming megakaryocytes in the this compound-treated cultures compared to the control would suggest a direct inhibitory effect on thrombopoiesis.
Visualizations
Caption: Proposed signaling pathway for this compound-induced platelet activation.
Caption: Experimental workflow for investigating this compound-induced thrombocytopenia.
Caption: Logical diagram for this compound dose modification based on platelet counts.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates | Haematologica [haematologica.org]
- 7. Drug-associated thrombocytopenia | Hematology, ASH Education Program | American Society of Hematology [ashpublications.org]
- 8. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pro.sobi.com [pro.sobi.com]
- 10. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Methodical Approach to Interpreting the Platelet Parameters of the Complete Blood Count | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 12. researchgate.net [researchgate.net]
- 13. media.versiti.org [media.versiti.org]
- 14. Detection of drug-dependent, platelet-reactive antibodies by antigen-capture ELISA and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Volanesorsen Delivery to Hepatocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with volanesorsen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the delivery of this compound to hepatocytes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in hepatocytes?
This compound is an antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) of apolipoprotein C-III (ApoC-III), a protein primarily produced in the liver.[1] By binding to the ApoC-III mRNA, this compound mediates its degradation through an RNase H-dependent mechanism.[1] This prevents the translation of the ApoC-III protein, leading to reduced levels of ApoC-III.[1] Lowering ApoC-III levels in hepatocytes enhances the clearance of triglyceride-rich lipoproteins, thereby reducing plasma triglyceride levels.[1][2]
Q2: How is this compound taken up by hepatocytes?
The uptake of this compound and other antisense oligonucleotides by hepatocytes can occur through various mechanisms, including receptor-mediated endocytosis.[3] To enhance the specific delivery to hepatocytes, ASOs like this compound can be conjugated to N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) which is abundantly expressed on the surface of hepatocytes.[][5][6][7] This conjugation significantly increases the potency of the ASO by facilitating its targeted uptake into liver cells.[]
Q3: What are the common challenges in delivering this compound to hepatocytes in a research setting?
Common challenges include:
-
Low transfection efficiency: Achieving sufficient uptake of this compound into hepatocytes in vitro can be difficult.
-
Cytotoxicity: High concentrations of the ASO or the delivery vehicle can be toxic to cells.
-
Off-target effects: The ASO may bind to unintended mRNA sequences, leading to unforeseen biological consequences.[1][8]
-
Variability in knockdown efficiency: Inconsistent reduction of ApoC-III mRNA levels between experiments can be a hurdle.
Q4: What are the key considerations for designing an in vitro experiment with this compound?
-
Cell Line Selection: Hepatoma cell lines like HepG2 and Huh7 are commonly used. Primary hepatocytes are more biologically relevant but can be more challenging to culture and transfect.
-
Delivery Method: For in vitro studies, cationic lipid-based transfection reagents like Lipofectamine™ RNAiMAX are often used to deliver ASOs into cells.[9][10] "Gymnotic" delivery (delivery without a transfection reagent) is also possible for some modified ASOs, especially in primary hepatocytes.[11]
-
Controls: It is crucial to include proper controls in your experiment. This includes a negative control ASO (with a scrambled or mismatched sequence) and a mock transfection control (transfection reagent only) to assess the specificity of the this compound effect and any effects of the delivery vehicle itself.[12][13]
-
Dose-Response and Time-Course: Perform dose-response experiments to determine the optimal concentration of this compound and a time-course study to identify the optimal time point for assessing ApoC-III knockdown.
Troubleshooting Guides
Problem 1: Low Knockdown of ApoC-III mRNA
| Possible Cause | Recommended Solution |
| Suboptimal ASO Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. Start with a range of concentrations (e.g., 10 nM to 100 nM). |
| Inefficient Transfection | Optimize the transfection protocol. This includes adjusting the ratio of transfection reagent to ASO, the cell density at the time of transfection, and the incubation time. For cell lines like HepG2, a reverse transfection protocol may be more efficient.[9][14] |
| Poor RNA Quality | Ensure the extracted RNA has high purity (A260/A280 ratio of 1.8-2.1) and integrity for accurate RT-qPCR analysis.[12] |
| Incorrect RT-qPCR Assay Design | Design and validate RT-qPCR primers and probes for both the target gene (ApoC-III) and a stable housekeeping gene for normalization. It is recommended to test at least two different qPCR assays for the target transcript to confirm results.[12][15] |
| Cell Line Not Expressing Sufficient ApoC-III | Confirm that your chosen hepatocyte cell line expresses detectable levels of ApoC-III mRNA. |
Problem 2: High Cytotoxicity or Cell Death
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Reduce the concentration of this compound used in the experiment. Determine the maximum non-toxic concentration through a cytotoxicity assay like the MTT assay. |
| Toxicity of Transfection Reagent | Optimize the concentration of the transfection reagent. High amounts of cationic lipids can be toxic to cells. Follow the manufacturer's protocol and perform a toxicity test with the reagent alone. |
| Cell Culture Conditions | Ensure that the cells are healthy and not overly confluent at the time of transfection. Maintain optimal cell culture conditions (e.g., media, CO2, temperature). |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell stress and death. |
Problem 3: Inconsistent Results and High Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells of your culture plates. Inconsistent cell numbers will lead to variable results. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions and transfection complexes. |
| Variable Transfection Efficiency | A fixed lipid-to-ASO ratio can lead to variable transfection efficiency at different ASO concentrations. Maintaining a constant lipid concentration may provide more consistent results.[16] |
| Passage Number of Cells | Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing. |
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound to HepG2 Cells
This protocol provides a general guideline for delivering this compound to HepG2 cells using a cationic lipid transfection reagent.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound and negative control ASO (10 µM stock solutions)
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in your chosen culture plate format at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of ASO-Lipid Complexes (per well of a 24-well plate): a. Dilute the desired amount of this compound or control ASO in Opti-MEM™ to a final volume of 50 µL. For a final concentration of 10 nM in 600 µL of media, use 6 pmol of the ASO.[9] b. Gently mix the Lipofectamine™ RNAiMAX, then dilute 1 µL in 50 µL of Opti-MEM™. c. Combine the diluted ASO and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 100 µL of ASO-lipid complexes to each well containing 500 µL of complete growth medium. This will give a final volume of 600 µL.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, proceed with downstream analysis such as RNA extraction for RT-qPCR or cell viability assays.
Protocol 2: Assessment of ApoC-III mRNA Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes for human ApoC-III and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[12]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and specific primers and probes for ApoC-III and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of ApoC-III mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the negative control-treated samples.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Treatment: Seed and treat cells with different concentrations of this compound as described in the transfection protocol in a 96-well plate.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Data Presentation
Table 1: Dose-Dependent Reduction of ApoC-III in Patients Treated with this compound (Phase 2 Monotherapy)
| This compound Dose | Mean Percent Reduction in ApoC-III |
| 100 mg | 40.0% |
| 200 mg | 63.8% |
| 300 mg | 79.6% |
Data adapted from a phase 2 clinical trial.[18]
Table 2: Efficacy of this compound in a Phase 2 Trial (Add-on to Fibrate Therapy)
| This compound Dose | Mean Percent Reduction in ApoC-III |
| 200 mg | 60.2% |
| 300 mg | 70.9% |
Data adapted from a phase 2 clinical trial.[18]
Visualizations
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine improves potency 10-fold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 9. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfecting Stealth using Lipofectamine® RNAiMAX | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ncardia.com [ncardia.com]
- 16. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Reduction in lipoprotein-associated apoC-III levels following this compound therapy: phase 2 randomized trial results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Volanesorsen Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects observed during experiments with volanesorsen.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound?
A1: The most significant and frequently reported off-target effect of this compound is thrombocytopenia, a condition characterized by a low platelet count.[1][2][3] Other reported off-target effects include injection site reactions, and the potential for hepatotoxicity, renal toxicity, and immunogenicity.[4]
Q2: What is the proposed mechanism for this compound-induced thrombocytopenia?
A2: The exact mechanism is not fully elucidated, but evidence suggests it is not due to decreased platelet production.[5] The leading hypothesis is an increase in platelet clearance from circulation. This may be mediated by this compound, as a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO), binding to receptors on the platelet surface, such as glycoprotein (B1211001) VI (GPVI). This interaction can lead to platelet activation and the formation of platelet-leukocyte aggregates, which are then cleared from the circulation.[5] This effect appears to be dependent on the specific ASO sequence.[5][6]
Q3: Are there specific sequence motifs in 2'-MOE ASOs known to be associated with a higher risk of thrombocytopenia?
A3: While the risk of thrombocytopenia is known to be sequence-dependent, specific public domain information detailing problematic motifs in 2'-MOE ASOs is limited. However, research has shown that some 2'-MOE ASO sequences are more likely to induce moderate platelet activation and the formation of platelet-leukocyte aggregates.[5][6] For instance, in one study, the 2'-MOE ASO 104838 was associated with moderate drops in platelet count, whereas the 2'-MOE ASO 487660 had no detectable effects on platelets.[5]
Q4: How can I monitor for potential hepatotoxicity and renal toxicity in my experiments?
A4: Standard monitoring of liver and kidney function is crucial. For hepatotoxicity, this includes measuring levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in serum or culture supernatant. For nephrotoxicity, monitoring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) is standard. More specific in vitro assays are detailed in the Experimental Protocols section.
Q5: What is the evidence for immunogenicity with this compound?
A5: Immunogenicity can manifest in a few ways. The formation of platelet-leukocyte aggregates suggests an immune-mediated component to the observed thrombocytopenia.[5] Additionally, like other ASOs, this compound has the potential to activate the innate immune system. This can occur through pathways involving Toll-like receptor 9 (TLR9), which recognizes certain nucleic acid sequences.[7][8] Activation of the complement system is another potential immunogenic response to ASOs.[9][10]
Troubleshooting Guides
Issue: Unexpectedly low platelet counts in in vivo models.
Possible Cause 1: ASO-induced platelet activation and clearance.
-
Troubleshooting Steps:
-
Confirm Platelet Count: Repeat platelet counts using a fresh blood sample to rule out measurement error.
-
Assess Platelet Activation: Perform flow cytometry to assess for markers of platelet activation, such as P-selectin (CD62P) expression and activated GPIIb/IIIa (PAC-1 binding). An increase in these markers in treated animals compared to controls would support this cause. Refer to the Protocol for Assessing Platelet Activation via Flow Cytometry below.
-
Evaluate Platelet-Leukocyte Aggregates: Use flow cytometry to quantify the percentage of platelets aggregated with leukocytes (e.g., neutrophils, monocytes). An increase in these aggregates would be consistent with the proposed mechanism of clearance.
-
Possible Cause 2: Off-target hybridization effects.
-
Troubleshooting Steps:
-
In Silico Analysis: Perform a BLAST search of the this compound sequence against the genome of the animal model being used to identify potential off-target binding sites in genes relevant to platelet production or survival.
-
Gene Expression Analysis: If potential off-targets are identified, perform qRT-PCR on relevant tissues (e.g., bone marrow, liver, spleen) to determine if the expression of these genes is altered in treated animals.
-
Issue: Signs of liver or kidney toxicity in experimental models.
Possible Cause: ASO-mediated cellular toxicity.
-
Troubleshooting Steps:
-
Confirm Organ Damage: Repeat standard liver (ALT, AST) and kidney (creatinine, BUN) function tests.
-
In Vitro Toxicity Assays: Culture primary hepatocytes or renal proximal tubule epithelial cells from the relevant species and expose them to this compound. Assess for cytotoxicity using assays for lactate (B86563) dehydrogenase (LDH) release and ATP levels. Refer to the In Vitro Hepatotoxicity Assay and In Vitro Nephrotoxicity Assay protocols below.
-
Histopathological Analysis: Perform a histopathological examination of liver and kidney tissues from treated animals to identify any cellular damage, inflammation, or other abnormalities.
-
Quantitative Data Summary
Table 1: Incidence of Key Adverse Events in this compound Clinical Trials
| Adverse Event | APPROACH Study (this compound, n=33) | APPROACH Study (Placebo, n=33) | COMPASS Study (this compound, n=75) | COMPASS Study (Placebo, n=38) |
| Thrombocytopenia (<100,000/µL) | 47% | 0% | Not explicitly reported in this format | Not explicitly reported in this format |
| Severe Thrombocytopenia (<25,000/µL) | 2 patients[1] | 0%[1] | Not explicitly reported in this format | Not explicitly reported in this format |
| Injection Site Reactions | 61%[1] | 0%[1] | Most frequent side effect[1] | Not explicitly reported in this format |
| Discontinuation due to Adverse Events | 27% (9 patients)[1] | Not reported | Not explicitly reported in this format | Not explicitly reported in this format |
| Discontinuation due to Thrombocytopenia | 5 patients[1] | 0% | Not explicitly reported in this format | Not explicitly reported in this format |
Experimental Protocols
Protocol for Assessing Platelet Activation via Flow Cytometry
Objective: To quantify the expression of activation markers on the surface of platelets following exposure to this compound.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Preparation: The assay can be performed using whole blood or platelet-rich plasma (PRP). For whole blood analysis, dilute the blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation: Aliquot 50 µL of the diluted whole blood or PRP into flow cytometry tubes. Add this compound at the desired experimental concentrations. Include a vehicle control (e.g., saline) and a positive control (e.g., ADP or thrombin).
-
Staining: Immediately add fluorescently-labeled antibodies against platelet activation markers. Key markers include:
-
P-selectin (CD62P): A marker of alpha-granule release.
-
Activated GPIIb/IIIa (PAC-1 binding): A marker of conformational change in the integrin αIIbβ3, essential for aggregation.
-
A platelet-specific marker such as CD41 or CD61 to gate on the platelet population.
-
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation (Optional): Add 1 mL of cold 1% paraformaldehyde solution to each tube and vortex gently. Store at 2-8°C in the dark for at least 30 minutes before analysis.
-
Analysis: Acquire data on a flow cytometer. Gate on the platelet population using the platelet-specific marker and analyze the expression of the activation markers.
In Vitro Hepatotoxicity Assay
Objective: To assess the potential of this compound to induce cytotoxicity in hepatocytes.
Methodology:
-
Cell Culture: Plate primary hepatocytes in collagen-coated plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control known to be hepatotoxic.
-
Incubation: Incubate the cells for a predefined period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Assay: Collect the cell culture supernatant and measure the activity of LDH, an enzyme released from damaged cells.
-
ATP Assay: Lyse the cells and measure intracellular ATP levels as an indicator of cell viability.
-
miR-122 Release: Measure the levels of miR-122 in the supernatant as a specific biomarker of hepatocyte injury.
-
In Vitro Nephrotoxicity Assay
Objective: To evaluate the potential of this compound to induce toxicity in renal proximal tubule epithelial cells (PTECs).
Methodology:
-
Cell Culture: Culture human primary PTECs in appropriate multi-well plates until they form a confluent monolayer.
-
Treatment: Expose the confluent monolayers to this compound at various concentrations via gymnotic delivery (without transfection reagents). Include a vehicle control and a known nephrotoxic compound as a positive control.
-
Incubation: Maintain the cells with repeated exposure to the ASO (e.g., media change with fresh ASO every 3 days) for an extended period (e.g., up to 20 days).
-
Toxicity Assessment:
-
Cell Viability: Measure intracellular ATP levels at various time points.
-
Membrane Integrity: Measure LDH release into the culture medium.
-
Kidney Injury Biomarkers: Measure the levels of kidney injury biomarkers in the supernatant, such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin.
-
Assay for Complement Activation
Objective: To determine if this compound activates the complement system.
Methodology:
-
Hemolytic Assay (CH50):
-
This assay measures the ability of serum to lyse antibody-sensitized sheep erythrocytes, which is a measure of the classical complement pathway activity.
-
Incubate different dilutions of test serum (from treated and control subjects) with sensitized sheep red blood cells.
-
Measure the amount of hemoglobin released by spectrophotometry. The CH50 unit is the dilution of serum that lyses 50% of the red blood cells. A decrease in CH50 in the presence of this compound would suggest complement consumption.
-
-
Measurement of Complement Activation Products:
-
Use ELISAs to measure the levels of complement split products, such as C3a and Bb, in plasma or serum samples from treated and control groups. An increase in these products indicates activation of the complement cascade.
-
Visualizations
Caption: ASO-Induced Platelet Activation via GPVI.
Caption: ASO-Mediated Innate Immune Activation via TLR9.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of antisense oligonucleotides modulating the activity of TLR7/8 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into innate immune activation via PS-ASO-protein-TLR9 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adverse Drug Reactions and Toxicity of the Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotide Therapy for the Nervous System: From Bench to Bedside with Emphasis on Pediatric Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to test for immune activation by your therapeutic oligonucleotide - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]
Technical Support Center: Volanesorsen Injection Site Reaction (ISR) Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate injection site reactions (ISRs) observed in volanesorsen studies.
Troubleshooting Guide: Managing Injection Site Reactions
This guide provides a step-by-step approach to managing ISRs in subjects participating in this compound clinical studies.
Immediate Actions at the Onset of an Injection Site Reaction:
-
Assess the Reaction: Characterize the ISR based on its clinical presentation. Common manifestations include:
-
Erythema (redness)
-
Pain or tenderness
-
Pruritus (itching)
-
Localized swelling or induration (hardening of the tissue)
-
Bruising
-
-
Apply a Cold Compress: To alleviate immediate symptoms such as pain, swelling, and itching, apply a cold compress to the affected area for 15-20 minutes.[1][2][3] This can be repeated several times a day as needed. Do not apply ice directly to the skin; wrap it in a cloth.
-
Symptomatic Relief:
-
For itching, consider a topical hydrocortisone (B1673445) cream (e.g., 1%) applied 2-3 times daily.[1][2]
-
Oral antihistamines, such as diphenhydramine, may also be used to manage pruritus.[1][2]
-
For pain relief, over-the-counter analgesics like acetaminophen (B1664979) or ibuprofen (B1674241) can be considered.[1]
-
Proactive and Preventive Measures:
-
Injection Site Rotation: Consistently rotate injection sites.[4] Avoid administering consecutive doses in the same location. Recommended injection sites include the abdomen, thighs, and upper arms. Maintain a log of injection sites to ensure proper rotation.
-
Proper Injection Technique:
-
Ensure the subject is trained on the correct subcutaneous injection technique. The first injection by a patient or caregiver should be supervised by a qualified healthcare professional.
-
Allow the this compound pre-filled syringe to reach room temperature for at least 30 minutes before injection to reduce potential discomfort.[2] Do not use other methods to warm the syringe.
-
Clean the injection site with an alcohol swab and allow it to air dry completely before injection to prevent stinging.[2]
-
Avoid injecting into areas where the skin is tender, bruised, red, hard, or has tattoos, moles, or birthmarks. Also, avoid the waistline or other areas where clothing may cause irritation.
-
-
Patient Education: Instruct subjects to self-monitor for ISRs and report any severe or persistent reactions. Provide clear guidelines on what constitutes a mild, moderate, or severe reaction and when to seek medical attention.
Frequently Asked Questions (FAQs)
Q1: How common are injection site reactions with this compound?
A1: Injection site reactions are a very common adverse event associated with this compound treatment. In clinical studies, a high percentage of patients treated with this compound experienced at least one ISR.[4][5][6] For instance, in the APPROACH study, 82% of this compound-treated patients reported ISRs.[5]
Q2: What are the typical characteristics of this compound-induced ISRs?
A2: The majority of ISRs are reported as mild to moderate in severity.[4][7] They typically consist of one or more of the following symptoms at the injection site: erythema, pain, pruritus, and local swelling.[4][5] These reactions do not typically occur with every injection and generally resolve on their own.[4]
Q3: Can severe injection site reactions occur?
A3: While most reactions are mild to moderate, severe ISRs can occur, though they are less common. In rare cases, ISRs have led to discontinuation of the treatment in clinical trials.[5] Subjects should be monitored for any signs of a severe reaction, such as extensive swelling, blistering, or ulceration.
Q4: How long do injection site reactions typically last?
A4: Most mild to moderate ISRs resolve within a few days without specific treatment.[1][4] If a reaction persists for more than a few days or worsens over time, it should be evaluated by a healthcare professional.
Q5: Is there a dose-dependent relationship for injection site reactions with this compound?
A5: Studies with antisense oligonucleotides, in general, suggest that the occurrence and severity of ISRs can increase with higher doses.[8]
Q6: What is the underlying mechanism of injection site reactions with antisense oligonucleotides like this compound?
A6: The exact mechanism is not fully elucidated but is thought to be related to a local inflammatory response triggered by the oligonucleotide. Antisense oligonucleotides can be recognized by the immune system, leading to the release of inflammatory mediators at the injection site.
Data on Injection Site Reaction Incidence in this compound Clinical Trials
| Clinical Trial | Treatment Group | Incidence of Injection Site Reactions | Notes |
| APPROACH | This compound | 82% of patients | Reactions were mostly mild and consisted of erythema, pain, pruritus, or local swelling.[5] One patient discontinued (B1498344) due to an ISR.[5] |
| Placebo | 0% of patients | ||
| COMPASS | This compound | Occurred in 24% of all injections | Reactions were mild or moderate.[7] |
| Placebo | Occurred in 0.2% of all injections | [7] | |
| Phase 2 Study | This compound Monotherapy | Occurred in 13% of all injections | Reactions were typically mild and resolved spontaneously.[7] |
| This compound + Fibrate | Occurred in 15% of all injections | Reactions were typically mild and resolved spontaneously.[7] |
Experimental Protocols
Currently, there are no published, detailed experimental protocols from studies specifically designed to test different mitigation strategies for this compound-induced ISRs. The following are general best-practice methodologies for subcutaneous injections aimed at minimizing local reactions.
Protocol: Standardized Subcutaneous Injection Procedure to Minimize ISRs
-
Preparation: 1.1. Remove the this compound pre-filled syringe from refrigerated storage and allow it to sit at room temperature for 30 minutes. 1.2. Select an appropriate injection site (abdomen, thigh, or upper arm). Ensure the site is clean, dry, and free of any skin abnormalities. 1.3. Rotate the injection site from the previous administration. 1.4. Cleanse the selected site with an alcohol wipe and allow it to air dry completely.
-
Administration: 2.1. Pinch a fold of skin at the injection site. 2.2. Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue. 2.3. Inject the medication slowly and steadily. 2.4. Withdraw the needle at the same angle it was inserted. 2.5. Apply gentle pressure to the site with a cotton ball or gauze. Do not massage the area.[9]
-
Post-injection: 3.1. Apply a cold compress to the injection site for 15-20 minutes to help reduce immediate pain and swelling. 3.2. Monitor the site for the development of any reaction.
Protocol: Assessment of Topical Corticosteroid Efficacy for ISRs
This is a proposed experimental outline, as specific data for this compound is not available.
-
Objective: To determine the efficacy of a topical corticosteroid in reducing the severity and duration of this compound-induced ISRs.
-
Study Design: A prospective, intra-subject controlled study.
-
Methodology: 3.1. In subjects who develop a mild to moderate ISR, define a standardized area of the reaction. 3.2. Apply a thin layer of 1% hydrocortisone cream to half of the affected area twice daily. The other half will serve as the untreated control. 3.3. Assess both halves of the reaction site daily for changes in erythema, induration, and pruritus using a validated scoring system (e.g., a 0-4 scale for each parameter). 3.4. Record the time to resolution for both the treated and untreated areas.
-
Outcome Measures:
-
Primary: Mean change in the composite ISR severity score from baseline.
-
Secondary: Time to resolution of individual ISR symptoms.
-
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. patient.uwhealth.org [patient.uwhealth.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injection site reactions after subcutaneous oligonucleotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
volanesorsen stability and handling for lab use
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of volanesorsen for laboratory use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a laboratory setting?
A1: this compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO).[1] It is a synthetic nucleic acid designed to specifically bind to the messenger RNA (mRNA) of human apolipoprotein C-III (ApoC-III).[2][3] In a laboratory setting, introducing this compound to cells that express ApoC-III will lead to the degradation of the ApoC-III mRNA through the action of RNase H.[2] This prevents the translation of the ApoC-III protein, resulting in a measurable knockdown of its expression. This mechanism allows researchers to study the function of ApoC-III in various cellular processes.
Q2: What is the general guidance for storing this compound?
A2: For maximum shelf life, this compound, like other oligonucleotides, should be stored dehydrated at -20°C or lower in the absence of light.[4] Under these conditions, it is expected to be stable for at least 12 months.[4] For reconstituted solutions, storage at -20°C in a suitable buffer is recommended.[5][6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can potentially affect the integrity of the oligonucleotide.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: If you have lyophilized this compound, it should be reconstituted in a sterile, nuclease-free buffer. A common and recommended buffer is TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), as it maintains a stable pH and the EDTA chelates divalent cations that can be cofactors for nucleases.[5][6] If TE buffer is not compatible with your downstream applications, sterile, nuclease-free water can be used as a second choice.[5] It is recommended to prepare a stock solution with a concentration of at least 100 μM to ensure stability.[4]
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, oligonucleotides, in general, should be protected from light, especially if they are labeled with fluorescent dyes.[4][7] It is good laboratory practice to store this compound solutions in amber tubes or tubes protected from light to prevent any potential photodegradation.
Stability and Storage Guidelines
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Solution | Approximate Shelf Life | Notes |
| Lyophilized Powder | -20°C or -80°C | N/A | At least 24 months[6] | Store in a dark, dry place. |
| Stock Solution (≥100 µM) | -20°C | TE Buffer (pH 7.5-8.0) or Nuclease-free Water | Up to 24 months[5][6] | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
| Working Dilution | 4°C | Cell culture medium or appropriate assay buffer | Up to 4 days[4] | Prepare fresh for each experiment if possible. Protect from light. |
| Working Dilution | Room Temperature | TE Buffer (pH 7.5-8.0) | Up to 6 weeks[7] | For short-term use during an experiment. |
Troubleshooting Guide
Issue 1: Lower than expected knockdown of ApoC-III mRNA.
-
Possible Cause: Suboptimal delivery into cells.
-
Solution: The efficiency of "naked" ASO uptake can vary significantly between cell types.[8] Consider using a transfection reagent suitable for oligonucleotides to enhance cellular uptake.[9] It is crucial to optimize the concentration of both the transfection reagent and this compound to achieve maximal knockdown with minimal cytotoxicity.[10]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure that all solutions and labware used are nuclease-free.[7] Prepare fresh working dilutions from a properly stored stock solution for each experiment. Review storage conditions to ensure they align with the recommendations.
-
-
Possible Cause: Incorrect sequence for the target species.
-
Solution: this compound is designed to target human ApoC-III mRNA. Confirm that the cell line or animal model you are using has a homologous ApoC-III sequence that is complementary to this compound.
-
Issue 2: Precipitation or aggregation observed in the this compound solution.
-
Possible Cause: High concentration or inappropriate buffer.
-
Solution: High concentrations of oligonucleotides, particularly those with high G and C content, can be prone to aggregation. Ensure the stock solution is not overly concentrated and that it is fully dissolved before use. If precipitation occurs upon dilution into your experimental buffer, try adding the this compound stock solution dropwise while vortexing to improve mixing.
-
-
Possible Cause: Interaction with labware.
-
Solution: Oligonucleotides can adsorb to certain plastic surfaces.[11] While specific data for this compound is unavailable, using low-retention polypropylene (B1209903) tubes can minimize this issue. If you suspect significant adsorption, pre-treating the labware with a solution of bovine serum albumin (BSA) may help to block non-specific binding sites.[12]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Ensure that cells are at a consistent confluency (typically 30-50%) at the time of treatment.[13] Cell health and passage number can also impact experimental outcomes.
-
-
Possible Cause: Variability in solution preparation.
-
Solution: Prepare a large batch of stock solution and aliquot it for single use. This will ensure that the concentration of this compound is consistent across multiple experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) or nuclease-free water
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add the appropriate volume of TE buffer or nuclease-free water to achieve a stock solution concentration of 100 µM.
-
Vortex gently to dissolve the powder completely.
-
Dispense into single-use aliquots in sterile, low-retention polypropylene tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro Delivery of this compound to Cultured Cells
This protocol provides a general guideline for delivering this compound to adherent mammalian cells. Optimization will be required for different cell types and experimental conditions.
-
Materials:
-
Mammalian cells expressing ApoC-III
-
Appropriate cell culture medium
-
This compound stock solution (100 µM)
-
Optional: Transfection reagent for oligonucleotides
-
-
Procedure:
-
Plate cells in a suitable culture vessel (e.g., 24-well plate) at a density that will result in 30-50% confluency at the time of treatment.[13]
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
On the day of the experiment, prepare the this compound working solution. Dilute the stock solution in fresh cell culture medium to the desired final concentration (a typical starting range is 500 nM to 10 µM).[13]
-
If using a transfection reagent, prepare the this compound-lipid complexes according to the manufacturer's protocol.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound (or the transfection complex).
-
Incubate the cells for the desired period (typically 24-72 hours) to allow for ApoC-III mRNA knockdown.
-
Proceed with downstream analysis, such as RNA extraction for qPCR or cell lysis for Western blotting.
-
Diagrams
Caption: Mechanism of action of this compound in reducing ApoC-III protein expression.
Caption: Troubleshooting workflow for low ApoC-III knockdown experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. This compound | C230H320N63O125P19S19 | CID 121494123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 6. idtdna.com [idtdna.com]
- 7. Stability and Storage of Oligonucleotides [biosyn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. ncardia.com [ncardia.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. aumbiotech.com [aumbiotech.com]
troubleshooting inconsistent results in volanesorsen experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volanesorsen. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO).[1][2] It is designed to selectively bind to the messenger RNA (mRNA) of human apolipoprotein C-III (apoC-III), a protein primarily synthesized in the liver that plays a key role in regulating triglyceride metabolism.[3][4] The binding of this compound to the apoC-III mRNA leads to its degradation by an enzyme called RNase H1.[5] This prevents the translation of the apoC-III protein, resulting in lower levels of apoC-III and consequently, a reduction in plasma triglycerides.[3][5]
Q2: What are the expected effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to cause a dose-dependent reduction in apoC-III mRNA and protein levels, leading to a significant decrease in plasma triglycerides.[5][6] For example, in human apoC-III transgenic mice, weekly administration of an apoC-III ASO resulted in a significant reduction in plasma triglycerides.[7]
Q3: What are the most common sources of inconsistent results in ASO experiments?
Inconsistent results in ASO experiments can arise from several factors, including:
-
Suboptimal ASO delivery: Inefficient uptake of the ASO by the target cells will lead to variable knockdown of the target RNA.
-
Variability in cell health and culture conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes.
-
Off-target effects: ASOs can sometimes bind to unintended RNA molecules, leading to unexpected biological effects.[8]
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Improper experimental controls: The absence of appropriate negative and positive controls makes it difficult to interpret the results.[9]
-
Issues with quantification methods: Inaccurate or imprecise measurement of mRNA or protein levels can lead to unreliable data.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your this compound experiments.
Issue 1: High Variability in ApoC-III Knockdown Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before plating. Use a calibrated pipette and consistent technique for dispensing cells into wells. |
| Pipetting Errors During ASO Transfection/Delivery | Prepare a master mix of the ASO and transfection reagent (if used) to add to all wells. For gymnotic uptake, ensure consistent timing and technique. |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile media or PBS. |
| Variable Cell Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination before starting the experiment. |
Issue 2: Lower Than Expected or No ApoC-III Knockdown
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient ASO Delivery | Optimize the delivery method. For gymnotic uptake, ensure cells are actively dividing as this can enhance uptake. If using a transfection reagent, optimize the ASO:reagent ratio and incubation time. Consider using a positive control ASO known to work well in your cell type. |
| Incorrect ASO Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Degraded this compound | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Timepoint for Analysis | The kinetics of mRNA and protein knockdown can vary. Perform a time-course experiment to identify the optimal time point for measuring apoC-III mRNA and protein levels after this compound treatment. |
| Incorrect Quantification | Verify the accuracy of your RT-qPCR or Western blot protocol. Ensure primers and antibodies are specific and validated. Include appropriate positive and negative controls in your assays. |
Issue 3: Discrepancy Between ApoC-III mRNA and Protein Knockdown
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Long Half-life of ApoC-III Protein | ApoC-III protein may have a longer half-life than its mRNA. While mRNA levels may decrease rapidly, a significant reduction in protein levels may take longer. Extend the time course of your experiment to monitor protein levels for a longer duration. |
| Compensatory Mechanisms | Cells may have compensatory mechanisms that increase the translation rate of the remaining apoC-III mRNA. This is less common with RNase H-dependent ASOs like this compound. |
| Issues with Protein Quantification | Review and optimize your Western blot or ELISA protocol. Ensure complete cell lysis and protein extraction. Validate the specificity of your anti-apoC-III antibody. |
Issue 4: Evidence of Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sequence-dependent Off-target Hybridization | Use appropriate negative control oligonucleotides, such as a scrambled sequence control and a mismatch control, to distinguish between on-target and off-target effects.[9] If off-target effects are suspected, consider testing a second ASO targeting a different region of the apoC-III mRNA.[9] |
| Sequence-independent (Class) Effects | Some ASO chemistries can cause effects unrelated to their sequence. These are often dose-dependent. Perform a dose-response curve to identify a concentration that provides good on-target knockdown with minimal off-target effects. |
| Cellular Toxicity | High concentrations of ASOs can be toxic to cells. Assess cell viability using methods like MTT or trypan blue exclusion assays in parallel with your knockdown experiments. |
Data Presentation
Table 1: Summary of Expected this compound Efficacy from Clinical and Preclinical Studies
| Study Type | Model | Dose/Concentration | ApoC-III Reduction (%) | Triglyceride Reduction (%) | Reference |
| Phase 3 Clinical Trial (APPROACH) | Patients with FCS | 285 mg weekly | 84 | 77 (at 3 months) | [6] |
| Phase 3 Clinical Trial (COMPASS) | Patients with Multifactorial Chylomicronemia | 300 mg weekly | Not Reported | 71.2 (at 3 months) | [10] |
| Phase 2 Clinical Trial | Patients with FPLD | 300 mg weekly | 88 | 69 | [5] |
| Preclinical | Human apoC-III Transgenic Mice | 50 mg/kg weekly (similar ASO) | ~90 | ~45 | [7] |
Experimental Protocols
Protocol 1: In Vitro Knockdown of ApoC-III in HepG2 Cells
This protocol provides a general guideline for treating the human hepatoma cell line HepG2 with this compound and assessing apoC-III knockdown.
1. Cell Culture and Seeding:
- Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
- Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of analysis.
2. This compound Treatment (Gymnotic Uptake):
- Prepare a stock solution of this compound in sterile, nuclease-free water or PBS.
- On the day after seeding, replace the cell culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1-10 µM).
- Include wells with no treatment, a scrambled control ASO, and a mismatch control ASO at the same concentration as this compound.
3. Incubation:
- Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
4. Sample Collection:
- For RNA analysis: Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
- For protein analysis: Wash the cells with ice-cold PBS, then lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
5. Quantification of ApoC-III mRNA (RT-qPCR):
- Extract total RNA from the cell lysates.
- Perform reverse transcription to generate cDNA.
- Use a validated primer-probe set for human apoC-III and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative expression of apoC-III mRNA.
6. Quantification of ApoC-III Protein (Western Blot):
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for human apoC-III.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and image the blot.
- Normalize the apoC-III band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vivo Knockdown of ApoC-III in Human ApoC-III Transgenic Mice
This protocol provides a general guideline for a short-term in vivo study.
1. Animal Model:
- Use human apoC-III transgenic mice. Age and sex-matched animals should be used for all experimental groups.
2. This compound Administration:
- Prepare a sterile solution of this compound in saline.
- Administer this compound via subcutaneous or intraperitoneal injection at a dose of, for example, 50 mg/kg body weight, once weekly for 4 weeks.[7]
- Include a control group receiving a scrambled control ASO at the same dose and a vehicle control group receiving saline.
3. Sample Collection:
- At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method for plasma analysis.
- Euthanize the animals and harvest the liver for RNA and protein analysis.
4. Plasma Triglyceride and ApoC-III Analysis:
- Measure plasma triglyceride levels using a commercial enzymatic assay kit.
- Measure plasma human apoC-III levels using an ELISA kit specific for human apoC-III.
5. Liver ApoC-III mRNA and Protein Analysis:
- Homogenize a portion of the liver tissue for RNA and protein extraction.
- Perform RT-qPCR and Western blotting as described in the in vitro protocol to quantify hepatic apoC-III mRNA and protein levels.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound binds to apoC-III mRNA, leading to its degradation and reduced protein production.
Diagram 2: General Experimental Workflow for In Vitro ASO Studies
Caption: A typical workflow for evaluating this compound efficacy in cell culture.
Diagram 3: Troubleshooting Logic for Inconsistent Knockdown
Caption: A decision tree for troubleshooting inconsistent this compound knockdown results.
References
- 1. researchgate.net [researchgate.net]
- 2. APOC3 inhibition with this compound reduces hepatic steatosis in patients with severe hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction in lipoprotein-associated apoC-III levels following this compound therapy: phase 2 randomized trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interventional hepatic apoC-III knockdown improves atherosclerotic plaque stability and remodeling by triglyceride lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Volanesorsen Preclinical Dose Adjustment Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing volanesorsen in preclinical models. The information is designed to assist scientists and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO). It is designed to bind specifically to the messenger RNA (mRNA) of human apolipoprotein C-III (ApoC-III). This binding event leads to the degradation of the ApoC-III mRNA, thereby preventing the synthesis of the ApoC-III protein. The reduction in ApoC-III levels leads to decreased plasma triglycerides.
Q2: Which animal models are suitable for preclinical studies with this compound?
A2: As this compound is designed to be specific for human ApoC-III mRNA, preclinical efficacy studies require animal models that express the human ApoC-III gene. Human ApoC-III transgenic mice are a commonly used model. For safety and tolerability studies, non-human primates such as cynomolgus and rhesus monkeys have been utilized, as the drug has shown activity in these species.
Q3: What are the common adverse events observed in preclinical studies?
A3: The most frequently observed adverse event in both preclinical and clinical studies is injection site reactions. Additionally, a key safety concern is the potential for thrombocytopenia (a reduction in platelet count). Therefore, regular monitoring of platelet counts is crucial during in-life studies.
Q4: How should this compound be administered in preclinical models?
A4: In preclinical studies, this compound has been administered via subcutaneous (s.c.) and intraperitoneal (i.p.) injections. The choice of administration route may depend on the specific experimental design and animal model.
Troubleshooting Guides
Issue 1: High Variability in Plasma Triglyceride Measurements
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Possible Cause: Inconsistent fasting times for animals before blood collection.
-
Troubleshooting Tip: Ensure a consistent fasting period (typically 4-6 hours for mice) before blood sampling for triglyceride measurement. All animals in a study should be fasted for the same duration.
-
Possible Cause: Improper blood sample handling.
-
Troubleshooting Tip: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process the samples promptly to separate plasma by centrifugation. Store plasma samples at -80°C until analysis to prevent lipid degradation.
-
Possible Cause: Assay interference.
-
Troubleshooting Tip: When using commercial triglyceride quantification kits, ensure that the sample matrix does not interfere with the assay. It may be necessary to dilute the plasma samples to fall within the linear range of the assay and to minimize matrix effects. Include appropriate controls, such as a sample blank and a spiked sample, to assess for interference.
Issue 2: Injection Site Reactions
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Possible Cause: High concentration or volume of the injected solution.
-
Troubleshooting Tip: If severe injection site reactions are observed, consider reducing the concentration of the this compound solution and administering a larger volume (within acceptable limits for the animal model) or splitting the dose into two injection sites.
-
Possible Cause: Irritation from the formulation.
-
Troubleshooting Tip: Ensure the formulation is at a physiological pH and is sterile. While specific formulation details for preclinical studies are not always published, using a sterile, buffered saline solution (e.g., PBS) is a standard practice.
-
Possible Cause: Injection technique.
-
Troubleshooting Tip: Ensure proper subcutaneous injection technique to minimize tissue damage. Rotate injection sites if multiple injections are required over the course of the study.
Issue 3: Lack of Efficacy (No Reduction in Triglycerides)
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Possible Cause: Incorrect animal model.
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Troubleshooting Tip: Verify that the animal model is appropriate for testing a human-specific antisense oligonucleotide. For efficacy studies, the model must express human ApoC-III.
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Possible Cause: Inadequate dose or dosing frequency.
-
Troubleshooting Tip: Refer to the dose-response data from published preclinical studies (see Tables 1 and 2). It may be necessary to perform a dose-escalation study to determine the optimal dose for your specific model and experimental conditions.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Tip: Store this compound according to the manufacturer's instructions, typically frozen at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each administration.
Quantitative Data Summary
Table 1: Dose-Response of this compound (ISIS 304801) in Human ApoC-III Transgenic Mice
| Dose (mg/kg/week, i.p.) | Duration | % Reduction in Liver ApoC-III mRNA (Mean ± SD) | % Reduction in Plasma ApoC-III Protein (Mean ± SD) | % Reduction in Plasma Triglycerides (Mean ± SD) |
| 1.5 | 2 weeks | Not Reported | Not Reported | Not Reported |
| 5 | 2 weeks | ~40% | ~50% | ~40% |
| 15 | 2 weeks | ~70% | ~80% | ~75% |
| 50 | 2 weeks | ~90% | ~95% | ~90% |
Data summarized from "Antisense Oligonucleotide Inhibition of Apolipoprotein C-III Reduces Plasma Triglycerides in Rodents, Nonhuman Primates, and Humans".
Table 2: Dose-Response of this compound (ISIS 304801) in Cynomolgus Monkeys
| Dose (mg/kg/week, s.c.) | Duration | % Reduction in Liver ApoC-III mRNA |
| 4 | 13 weeks | 47% |
| 8 | 13 weeks | 51% |
| 12 | 13 weeks | 80% |
| 40 | 13 weeks | 89% |
Data summarized from "Antisense Oligonucleotide Inhibition of Apolipoprotein C-III Reduces Plasma Triglycerides in Rodents, Nonhuman Primates, and Humans".
Key Experimental Protocols
Protocol 1: General Protocol for this compound Administration in Mice
-
Formulation Preparation:
-
Thaw the stock solution of this compound on ice.
-
Dilute the stock solution to the desired final concentration using sterile, nuclease-free phosphate-buffered saline (PBS).
-
Keep the formulation on ice until administration.
-
Administration:
-
For subcutaneous (s.c.) administration, gently lift the skin on the back of the mouse to form a tent. Insert a 27-30 gauge needle into the base of the tent and inject the desired volume.
-
For intraperitoneal (i.p.) administration, restrain the mouse and tilt it slightly head-down. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Protocol 2: Measurement of ApoC-III mRNA in Mouse Liver via Real-Time PCR
-
Tissue Collection and RNA Extraction:
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the liver and immediately snap-freeze a portion in liquid nitrogen. Store at -80°C until RNA extraction.
-
Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture using a suitable master mix (e.g., TaqMan Fast Advanced Master Mix, Applied Biosystems), cDNA template, and a gene-specific primer/probe set for human ApoC-III.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the real-time PCR using a compatible instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of ApoC-III mRNA in the treated groups compared to the control group.
-
Protocol 3: Measurement of Plasma Triglycerides
-
Sample Collection:
-
Collect blood from fasted mice via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing EDTA.
-
Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C.
-
-
Triglyceride Quantification:
-
Use a commercial colorimetric or fluorometric triglyceride quantification kit (e.g., from Sigma-Aldrich, Cell Biolabs) for the analysis.
-
Follow the manufacturer's instructions for the preparation of standards and samples.
-
Briefly, the assay typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of reactions to generate a measurable colorimetric or fluorescent signal.
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Read the absorbance or fluorescence using a plate reader.
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Calculate the triglyceride concentration in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Mechanism of action of this compound in inhibiting ApoC-III protein synthesis.
Technical Support Center: Improving Antisense Oligonucleotide (ASO) Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance antisense oligonucleotide (ASO) transfection efficiency.
Frequently Asked Questions (FAQs)
1. What are antisense oligonucleotides (ASOs) and how do they work?
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences.[1][2][3] This binding can modulate protein expression through several mechanisms, most commonly by inducing the degradation of the target mRNA via RNase H, an endogenous enzyme that recognizes DNA-RNA duplexes.[1][4][5] ASOs can also work by sterically blocking translation or altering pre-mRNA splicing.[3][6]
2. What are the different generations of ASO chemistry?
ASO chemistry has evolved to improve stability, binding affinity, and reduce toxicity.
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First Generation: These ASOs typically have a phosphorothioate (B77711) (PS) backbone, which replaces a non-bridging oxygen with sulfur. This modification increases nuclease resistance but can sometimes lead to off-target effects and toxicity.[7][8]
-
Second Generation: These ASOs incorporate modifications at the 2' position of the ribose sugar, such as 2'-O-methoxyethyl (2'-MOE) or 2'-O-methyl.[2][9] These modifications enhance binding affinity and nuclease resistance. "Gapmer" ASOs are a common second-generation design, featuring a central DNA "gap" that activates RNase H, flanked by modified nucleotides for stability.[3][10]
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Third Generation (and beyond): These include modifications like locked nucleic acids (LNAs) and peptide nucleic acids (PNAs) that provide even higher binding affinity and specificity.[11][12]
3. What are the common methods for delivering ASOs into cells?
Several methods are used to introduce ASOs into cells, each with its own advantages and disadvantages.
-
Lipid-Mediated Transfection: Cationic lipids or lipid nanoparticles (LNPs) are widely used to encapsulate and deliver ASOs across the cell membrane.[13][14][15][16][17][18][19] This method is generally efficient for a wide range of cell types.
-
Electroporation: This technique uses an electrical pulse to create temporary pores in the cell membrane, allowing ASOs to enter.[20][21] It can be effective for cells that are difficult to transfect with lipids.
-
Gymnotic Delivery: This refers to the delivery of "naked" ASOs without a transfection reagent.[3][22] This method relies on the cell's natural uptake mechanisms and often requires higher ASO concentrations. However, it can better predict in vivo activity.[3]
-
Bioconjugation: ASOs can be conjugated to molecules like cell-penetrating peptides (CPPs), antibodies, or ligands (e.g., GalNAc) to facilitate targeted delivery and cellular uptake.[11][13]
4. How can I assess the efficiency of ASO-mediated knockdown?
The most common method is to measure the target mRNA levels using quantitative reverse transcription PCR (RT-qPCR).[20][22] It is also important to assess the downstream effects on protein levels using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA) to confirm functional knockdown.[23]
Troubleshooting Guides
Low Knockdown Efficiency
Problem: I am not observing significant knockdown of my target gene after ASO transfection.
| Possible Cause | Troubleshooting Steps |
| Suboptimal ASO Design | - Ensure your ASO is complementary to an accessible region of the target RNA. Use ASO design software or services that predict target accessibility.[24] - Test multiple ASO sequences targeting different regions of the same mRNA to identify the most potent one.[12] |
| Inefficient Transfection | - Optimize the transfection reagent-to-ASO ratio. Perform a dose-response curve to find the optimal concentration of both.[23][25] - Use a positive control ASO (e.g., targeting a housekeeping gene) and a fluorescently labeled control oligo to confirm successful delivery into the cells.[23] - For lipid-based transfection, use a serum-free medium during complex formation, as serum can interfere with the process.[23] - Ensure the incubation time for complex formation is optimal (typically 15-20 minutes for many reagents).[23] - Consider trying a different delivery method (e.g., electroporation) if your cells are known to be difficult to transfect.[20][22] |
| Incorrect ASO Concentration | - Perform a dose-response experiment to determine the optimal ASO concentration. Recommended starting ranges are often between 1 nM and 50 nM for lipid-mediated transfection.[10][25] |
| Incorrect Cell Density | - Optimize cell confluency at the time of transfection. A lower cell density can sometimes lead to higher ASO activity, but very low density can impact cell health. A confluency of 80-90% is often recommended to reduce potential toxicity.[10] |
| ASO Degradation | - Use chemically modified ASOs (e.g., with phosphorothioate backbones and 2' modifications) to prevent degradation by nucleases.[2][7][8][9][11][26] - Handle ASOs in nuclease-free conditions. Wear gloves and use nuclease-free reagents and tips.[25] |
| Incorrect Timing of Analysis | - Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for observing maximum knockdown. The kinetics of knockdown can vary depending on the stability of the target mRNA and protein. |
| Low Target Gene Expression | - Confirm that your target gene is expressed at a detectable level in your cell model.[22] |
Cell Toxicity or Death
Problem: I am observing significant cell death or changes in morphology after ASO transfection.
| Possible Cause | Troubleshooting Steps |
| Toxicity from Transfection Reagent | - Reduce the concentration of the transfection reagent. - Change the transfection reagent to one known to have lower toxicity in your cell type. |
| Toxicity from ASO | - Reduce the ASO concentration. Use the lowest effective concentration that achieves the desired knockdown.[10] - The knockdown of your target gene may be causing the toxicity if it is essential for cell viability.[10] Confirm this by using a rescue experiment or multiple ASOs targeting the same gene. |
| Off-Target Effects | - Perform a BLAST search to ensure your ASO sequence does not have significant homology to other non-target genes. - Use at least two different ASOs targeting the same gene to confirm that the observed phenotype is due to on-target knockdown.[12] - Include appropriate negative controls, such as a scrambled sequence ASO with similar chemistry and length.[12] |
| Contamination | - Ensure sterile technique is used throughout the experiment to avoid bacterial or fungal contamination.[10] - Avoid using antibiotics in the media during transfection, as they can sometimes increase cytotoxicity.[23] |
Experimental Protocols
Protocol 1: ASO Transfection using Lipid Nanoparticles (LNPs)
This protocol provides a general guideline for ASO transfection in a 96-well plate format. Optimization is crucial for each cell line and ASO.
Materials:
-
ASO stock solution (100 µM in nuclease-free buffer)
-
LNP transfection reagent
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium (with serum, without antibiotics)
-
Cells to be transfected
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.[10] For HeLa cells, this is approximately 24,000 cells per well.[10]
-
ASO Dilution: Prepare a working dilution of your ASO in a nuclease-free buffer. To test a range of concentrations (e.g., 0.1 nM to 3 nM final concentration), prepare serial dilutions.[10]
-
Complex Formation: a. In a sterile tube, dilute the required amount of LNP transfection reagent in Opti-MEM. b. In a separate sterile tube, dilute the ASO to the desired concentration in Opti-MEM. c. Add the diluted ASO to the diluted transfection reagent and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[23]
-
Transfection: a. Gently add the ASO-LNP complexes to the wells containing the cells. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to analyze mRNA or protein levels.
Protocol 2: ASO Delivery via Electroporation
This protocol is a general guideline for electroporating ASOs into myoblasts using a nucleofector system.[20]
Materials:
-
ASO
-
Cell-specific nucleofector solution
-
Supplement solution
-
Myoblast cells
-
Electroporation cuvettes
-
Nucleofector device
Procedure:
-
Cell Preparation: Culture myoblasts to high confluence. Harvest and count the cells. For each reaction, you will need up to 1 x 10^6 cells.[20]
-
Electroporation Mix: a. For each reaction, resuspend 1 x 10^6 cells in 20 µL of the appropriate nucleofector solution. b. Add the desired amount of ASO to the cell suspension.
-
Electroporation: a. Transfer the cell/ASO mixture to an electroporation cuvette, avoiding air bubbles. b. Place the cuvette in the nucleofector device and apply the appropriate pre-optimized electrical pulse program.
-
Post-Electroporation: a. Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate. b. Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Harvest cells at the desired time point for RNA or protein analysis.
Quantitative Data Summary
Table 1: General Guidelines for ASO Transfection in Different Plate Formats [25]
| Cell Culture Plate | Transfection Reagent (µl) | Antisense LNA GapmeR |
| 96 well | 0.3 - 1.0 | 1 - 50 nM (final concentration) |
| 24 well | 1 - 3 | 1 - 50 nM (final concentration) |
| 12 well | 2 - 4 | 1 - 50 nM (final concentration) |
| 6 well | 3 - 36 | 1 - 50 nM (final concentration) |
Table 2: Example Dose-Response for MALAT1 Gapmer ASOs in HeLa Cells [10]
| ASO Dose (nM) | Recommended Starting Range |
| 3 | Yes |
| 1 | Yes |
| 0.3 | Yes |
| 0.1 | Yes |
Visualizations
Caption: Mechanism of action for antisense oligonucleotides.
Caption: A typical experimental workflow for ASO-mediated gene knockdown.
Caption: A logical workflow for troubleshooting ASO experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 7. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delivery of antisense oligonucleotide using polyethylenimine-based lipid nanoparticle modified with cell penetrating peptide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. In Vitro Delivery of PMOs in Myoblasts by Electroporation - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ncardia.com [ncardia.com]
- 23. researchgate.net [researchgate.net]
- 24. ASOptimizer: Optimizing antisense oligonucleotides through deep learning for IDO1 gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. qiagen.com [qiagen.com]
- 26. researchgate.net [researchgate.net]
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with volanesorsen. This center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you address and manage immune-related responses during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common immune-related adverse events observed with this compound in vivo?
A1: The most frequently reported immune-related adverse events are thrombocytopenia (a reduction in platelet count) and injection site reactions (ISRs). While ISRs are typically mild to moderate, thrombocytopenia is a more serious concern that requires careful monitoring.[1][2][3]
Q2: What is the mechanism of this compound-induced thrombocytopenia?
A2: The exact mechanism of this compound-induced thrombocytopenia is not fully elucidated.[4] However, research into antisense oligonucleotides (ASOs) suggests potential mechanisms may involve immune-mediated platelet destruction or impaired platelet production. The effect is considered to be related to an underlying immune dysfunction.[5]
Q3: How should I monitor for thrombocytopenia in my animal studies?
A3: Regular platelet count monitoring is critical. Based on clinical trial protocols, a baseline platelet count should be established before the first dose. Following administration, platelet levels should be monitored frequently (e.g., at least every two weeks). Dose adjustments or interruptions should be implemented if platelet counts fall below predefined thresholds.
Q4: What is the incidence of anti-drug antibodies (ADAs) to this compound?
A4: In clinical trials, ADAs have been detected in a subset of patients. For instance, in the APPROACH and COMPASS studies, 16% and 30% of this compound-treated patients, respectively, tested positive for anti-drug antibodies.[5] However, based on the available data, the presence of these antibodies has not been associated with altered safety or efficacy of the drug.[6]
Q5: Are there any other potential immune-related responses to consider?
A5: While less common, other events such as flu-like symptoms and isolated cases of serum sickness have been reported in clinical trials.[1] It is advisable to monitor for a range of systemic immune responses in your studies.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Thrombocytopenia
| Possible Cause | Troubleshooting Step |
| High individual sensitivity | Immediately suspend dosing and increase the frequency of platelet monitoring. Consider a dose reduction for subsequent administrations if platelets recover. |
| Pre-existing immune condition | Review animal health records for any underlying inflammatory or autoimmune conditions that could predispose to an exaggerated immune response. |
| Assay variability | Verify the accuracy of your platelet counting method. Run parallel samples on a different hematology analyzer if available. |
Issue 2: High Incidence or Severity of Injection Site Reactions
| Possible Cause | Troubleshooting Step |
| Injection technique | Ensure proper subcutaneous injection technique. Rotate injection sites to minimize local irritation. Avoid injecting into areas that are already inflamed or irritated. |
| Formulation issue | Confirm the formulation of this compound is correct and has been stored properly. Ensure the vehicle control is not causing irritation. |
| High concentration/volume | Consider if the concentration or volume of the injection is appropriate for the size of the animal. It may be necessary to split the dose into multiple smaller injections at different sites. |
Issue 3: Inconsistent or Unreliable Anti-Drug Antibody (ADA) Assay Results
| Possible Cause | Troubleshooting Step |
| Matrix effects | Serum or plasma components can interfere with the assay. Optimize sample dilution to minimize these effects. Evaluate different sample pre-treatment methods like acid dissociation.[7][8] |
| Low assay sensitivity | The assay may not be sensitive enough to detect low-titer ADAs. Consider using a more sensitive platform like electrochemiluminescence (ECL). Ensure the use of a high-quality positive control to define the lower limit of detection.[1] |
| Drug interference | High concentrations of circulating this compound can interfere with ADA detection in bridging assays. Implement drug tolerance protocols, such as acid dissociation or sample collection at trough concentrations.[7] |
Quantitative Data from Clinical Trials
The following tables summarize key safety findings from major clinical trials of this compound.
Table 1: Incidence of Thrombocytopenia in the APPROACH and COMPASS Studies
| Study | This compound Group | Placebo Group |
| APPROACH | ||
| Platelets < 140 x 10⁹/L | 76% | 24% |
| Platelets < 100 x 10⁹/L | 48% | 0% |
| Platelets < 25 x 10⁹/L | 2 patients | 0 patients |
| COMPASS | ||
| Platelets < 50 x 10⁹/L | 1 patient | 0 patients |
Data compiled from references[1][3][5][9]
Table 2: Incidence of Common Adverse Events in the APPROACH Study
| Adverse Event | This compound Group (n=33) | Placebo Group (n=33) |
| Injection Site Reactions | 61% | 0% |
| Thrombocytopenia (<100 x 10⁹/L) | 48% | 0% |
Data compiled from reference[1]
Experimental Protocols
Protocol 1: Platelet Monitoring in In Vivo Studies
This protocol is based on the monitoring strategy used in this compound clinical trials.
-
Baseline Measurement: Prior to the first dose of this compound, collect two separate blood samples at least one week apart to establish a stable baseline platelet count. Do not initiate dosing if the baseline platelet count is below the normal range for the species.
-
Post-Dosing Monitoring: After initiating treatment, monitor platelet counts at least every two weeks.
-
Action Thresholds:
-
Platelet Count 100-140 x 10⁹/L: Reduce dosing frequency (e.g., from weekly to bi-weekly).
-
Platelet Count 75-100 x 10⁹/L: Interrupt dosing.
-
Platelet Count < 50 x 10⁹/L: Discontinue treatment and consider veterinary intervention.
-
-
Dose Re-escalation: If dosing was reduced or interrupted and platelet counts recover to the normal range, a careful re-escalation of the dose or frequency may be considered.
Protocol 2: Representative Anti-Volanesorsen Antibody (ADA) Bridging Assay using ECL
This is a representative protocol for detecting ADAs against an antisense oligonucleotide like this compound. Optimization will be required.
-
Reagent Preparation:
-
Biotinylate this compound for capture.
-
Label this compound with a sulfotag for detection.
-
Generate a positive control antibody by immunizing an animal species (e.g., rabbit) with a this compound-carrier conjugate.
-
-
Assay Procedure:
-
Coat streptavidin-coated microplates.
-
In a separate plate, incubate study samples (serum or plasma), positive controls, and negative controls with a mixture of biotinylated-volanesorsen and sulfotagged-volanesorsen to allow for the formation of ADA bridges.
-
Transfer the mixture to the streptavidin-coated plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add read buffer and analyze the plate on an ECL reader.
-
-
Data Analysis:
-
Calculate a cut-point from the negative control samples.
-
Samples with a signal above the cut-point are considered presumptively positive.
-
Confirm positive samples by performing a competition assay with an excess of unlabeled this compound. A significant reduction in signal confirms specificity.
-
Visualizations
Caption: this compound binds to APOC3 mRNA, leading to its degradation and reduced ApoC-III protein levels.
Caption: Decision workflow for platelet monitoring and dose adjustments during this compound treatment.
References
- 1. biogenes.de [biogenes.de]
- 2. In Vitro Megakaryocyte Production and Platelet Biogenesis: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 8. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11215623B2 - Assays for detecting the presence or amount of an anti-drug antibody - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Volanesorsen and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volanesorsen and its metabolites. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound is a second-generation 2'-O-(2-methoxyethyl) (2'-MOE) modified antisense oligonucleotide (ASO).[1] It is designed to inhibit the synthesis of apolipoprotein C-III (ApoC-III), a protein that plays a key role in triglyceride metabolism.[1] this compound is metabolized by endo- and exonucleases, resulting in the formation of shortened oligonucleotide metabolites.
Q2: What are the primary analytical methods for quantifying this compound and its metabolites?
The primary methods for the quantification of this compound and its metabolites in biological matrices such as plasma and urine are liquid chromatography-mass spectrometry (LC-MS/MS) and hybridization-based assays like ELISA.[2] LC-MS/MS offers high selectivity for the parent drug and its metabolites, while hybridization ELISA provides high sensitivity with minimal sample pretreatment.[3]
Q3: What are the common challenges in the bioanalysis of this compound?
Common challenges in the bioanalysis of oligonucleotides like this compound include:
-
Poor ionization efficiency in mass spectrometry due to the highly negatively charged phosphate (B84403) backbone.
-
Adsorption to surfaces , leading to sample loss and carryover.
-
Co-extraction of interfering substances from biological matrices.
-
Separation of structurally similar metabolites from the parent drug.
-
Ion suppression in LC-MS/MS due to ion-pairing reagents in the mobile phase.[4]
Troubleshooting Guides
Solid-Phase Extraction (SPE) for this compound and Metabolites
Solid-phase extraction is a common method for extracting oligonucleotides from biological matrices. A weak anion exchange (WAX) SPE is often employed.
Experimental Protocol: Generic Weak Anion Exchange (WAX) SPE
-
Conditioning: Condition the WAX SPE cartridge with methanol (B129727), followed by an equilibration solution.
-
Sample Loading: Load the pre-treated sample (e.g., plasma digested with proteinase K) onto the cartridge.
-
Washing: Wash the cartridge with an appropriate wash buffer to remove interfering substances. A common approach involves a wash with the equilibration solution followed by a 50% methanol wash.
-
Elution: Elute the this compound and its metabolites using a high pH elution buffer.
Troubleshooting Common SPE Issues
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Incomplete elution. | Increase the pH or organic solvent concentration in the elution buffer. |
| Sample overload. | Decrease the sample volume or use a larger SPE cartridge. | |
| Inefficient sample loading. | Ensure the pH of the sample is appropriate for binding to the WAX sorbent. | |
| Poor Purity | Inadequate washing. | Increase the wash volume or use a stronger wash solution. |
| Co-elution of interferences. | Optimize the wash and elution buffers to selectively remove interferences. | |
| Inconsistent Results | Variability in sample pre-treatment. | Ensure consistent and complete proteinase K digestion. |
| Inconsistent SPE technique. | Automate the SPE process if possible to improve reproducibility. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the quantification of this compound and its metabolites. Ion-pair reversed-phase liquid chromatography (IP-RPLC) is commonly used for separation.
Typical LC-MS/MS Parameters for Oligonucleotide Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., Waters XTerra® MS C18).[5][6] |
| Mobile Phase A | Aqueous solution with an ion-pairing agent (e.g., triethylamine (B128534) (TEA)) and a fluoroalcohol (e.g., hexafluoroisopropanol (HFIP)). A common mobile phase is 8.6 mM TEA and 100 mM HFIP in water.[5][6] |
| Mobile Phase B | Organic solvent (e.g., methanol).[5][6] |
| Gradient | A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the analytes. |
| Ionization Mode | Electrospray ionization (ESI) in negative ion mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for specific parent-to-fragment ion transitions. |
Troubleshooting Common LC-MS/MS Issues
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity | Ion suppression from ion-pairing reagents. | Optimize the concentration of the ion-pairing reagent; use the minimum effective concentration.[7] Consider using alternative ion-pairing reagents with less suppression effects.[8] |
| Poor ionization of oligonucleotides. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Adjust the concentration of the ion-pairing agent and organic modifier. |
| Column degradation. | Use a new column or a column specifically designed for oligonucleotide analysis. | |
| Carryover | Adsorption of oligonucleotides to LC components. | Use a dedicated LC system for oligonucleotide analysis. Implement a rigorous wash protocol between injections. |
| Inability to Separate Metabolites | Suboptimal chromatographic conditions. | Optimize the LC gradient, mobile phase composition, and column temperature. |
Quantitative Data Summary
The following tables summarize available quantitative data related to the bioanalysis of this compound.
Table 1: Bioanalytical Method Performance (Illustrative)
| Parameter | LC-MS/MS | Hybridization ELISA |
| Lower Limit of Quantification (LLOQ) | 0.09-0.16 ng[8] | ~1 ng/mL[9] |
| Precision (%CV) | <15% (except LLOQ <20%)[10] | <15% |
| Accuracy (% Bias) | ±15% (except LLOQ ±20%)[10] | ±15% |
Note: The values in this table are representative for oligonucleotide bioanalysis and may not be specific to a validated this compound assay. The LLOQ for LC-MS/MS is from a study on modified oligonucleotides in serum.[8] The LLOQ for hybridization ELISA is a general achievable limit.[9] Precision and accuracy are based on general bioanalytical method validation guidelines.[10]
Table 2: Clinical Trial Data on Triglyceride Reduction with this compound
| Study | Baseline Triglyceride Level (mg/dL) | Treatment Group | % Reduction from Baseline at 3 Months |
| Phase 3 (FCS) | - | This compound | 77%[11] |
| Placebo | +18%[11] | ||
| Real-world (Colombia) | Median: 3111 | This compound | 59.7% (mean) |
FCS: Familial Chylomicronemia Syndrome
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymcamerica.com [ymcamerica.com]
- 4. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. waters.com [waters.com]
- 7. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 8. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome [iris.uniroma1.it]
Validation & Comparative
A Comparative Guide to ApoC-III Inhibitors: Volanesorsen vs. Olezarsen
For researchers, scientists, and drug development professionals navigating the landscape of therapies for hypertriglyceridemia, particularly conditions driven by elevated apolipoprotein C-III (apoC-III), two prominent antisense oligonucleotides (ASOs) have emerged: volanesorsen and its successor, olezarsen. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.
Mechanism of Action: Targeting the Genetic Basis of Hypertriglyceridemia
Both this compound and olezarsen are designed to inhibit the synthesis of apoC-III, a key protein produced in the liver that regulates triglyceride metabolism.[1][2] ApoC-III raises triglyceride levels by inhibiting lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for breaking down triglycerides in the blood, and by impeding the liver's ability to clear triglyceride-rich lipoproteins.[1][3]
These drugs are antisense oligonucleotides, which are short, synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of a specific gene—in this case, the gene for apoC-III.[4] This binding action leads to the degradation of the apoC-III mRNA through a process mediated by the enzyme RNase H.[4] By destroying the mRNA blueprint, the production of the apoC-III protein is significantly reduced.[4] This, in turn, enhances LPL activity and promotes the clearance of triglycerides from the bloodstream.[4]
Olezarsen represents a next-generation ASO, distinguished by its conjugation to N-acetylgalactosamine (GalNAc).[5] This GalNAc ligand specifically targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[6][7] This targeted delivery mechanism enhances the potency of the drug in the liver, allowing for lower doses and potentially reducing off-target effects compared to unconjugated ASOs like this compound.[6][8]
Experimental Protocols
The efficacy and safety of this compound and olezarsen have been evaluated in several key clinical trials. The methodologies of these pivotal studies are outlined below.
This compound: The APPROACH and COMPASS Trials
-
APPROACH Trial: This was a Phase 3, randomized, double-blind, placebo-controlled, 52-week study involving 66 patients with Familial Chylomicronemia Syndrome (FCS).[9]
-
Inclusion Criteria: Adult patients with a clinical or genetic diagnosis of FCS and fasting triglyceride levels of ≥750 mg/dL after a diet stabilization period.[10]
-
Intervention: Patients were randomized 1:1 to receive either 300 mg of this compound or a placebo via subcutaneous injection once weekly.[10]
-
Primary Endpoint: The primary outcome was the percentage change in fasting triglyceride levels from baseline to 3 months.
-
-
COMPASS Trial: This Phase 3, randomized, double-blind, placebo-controlled study enrolled 114 patients with multifactorial chylomicronemia (fasting triglycerides ≥500 mg/dL).[11][12]
-
Inclusion Criteria: Adults aged 18 years or older with multifactorial severe hypertriglyceridemia or FCS, a BMI of ≤45 kg/m ², and fasting plasma triglycerides of ≥500 mg/dL.[11]
-
Intervention: Patients were randomized 2:1 to receive either 300 mg of this compound or a placebo subcutaneously once a week for 26 weeks.[11] The dosing frequency was later amended to every 2 weeks for some patients.[11]
-
Primary Endpoint: The primary outcome was the percentage change from baseline to 3 months in fasting triglycerides.[11]
-
Olezarsen: The BALANCE and CORE/CORE2 Trials
-
BALANCE Trial: This was a Phase 3, global, multicenter, randomized, double-blind, placebo-controlled study in 66 patients with genetically confirmed FCS.[13]
-
Inclusion Criteria: Adults (≥18 years) with a genetic confirmation of FCS and fasting triglycerides ≥880 mg/dL.[14]
-
Intervention: Patients were randomized 1:1:1 to receive olezarsen 80 mg, olezarsen 50 mg, or a placebo via subcutaneous injection once every 4 weeks for 53 weeks.[15]
-
Primary Endpoint: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months compared to placebo.[13]
-
-
CORE and CORE2 Trials: These were two identically designed Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trials in patients with severe hypertriglyceridemia (sHTG).[16][17]
-
Inclusion Criteria: Participants aged 18 and older with triglyceride levels ≥500 mg/dL who were on standard-of-care therapies.[17] Patients with FCS were excluded.[16]
-
Intervention: Patients in both trials were randomized to receive olezarsen 50 mg, 80 mg, or a placebo subcutaneously every 4 weeks for 12 months.[17]
-
Primary Endpoint: The primary endpoint for both studies was the percent change in fasting triglycerides from baseline at 6 months.
-
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and olezarsen.
Table 1: Efficacy in Triglyceride Reduction
| Drug | Trial | Patient Population | N | Baseline TG (mg/dL, mean) | Dose | Primary Endpoint: Triglyceride Reduction (Placebo-Adjusted) |
| This compound | APPROACH | FCS | 66 | 2,209 | 300 mg weekly | -77% from baseline at 3 months (vs. +18% in placebo)[9] |
| This compound | COMPASS | Multifactorial Chylomicronemia | 114 | ~1,261 | 300 mg weekly | -71.2% from baseline at 3 months (vs. -0.9% in placebo)[11] |
| Olezarsen | BALANCE | FCS | 66 | 2,630 | 80 mg monthly | -43.5% at 6 months[18] |
| Olezarsen | BALANCE | FCS | 66 | 2,630 | 50 mg monthly | -22.4% at 6 months (not statistically significant)[18] |
| Olezarsen | CORE/CORE2 (Pooled) | sHTG (TG ≥500 mg/dL) | 1,063 | ~750-840 | 80 mg monthly | Up to -72% at 6 months[17] |
| Olezarsen | CORE/CORE2 (Pooled) | sHTG (TG ≥500 mg/dL) | 1,063 | ~750-840 | 50 mg monthly | Up to -63% at 6 months[16] |
Table 2: Impact on Pancreatitis Events
| Drug | Trial | Patient Population | Observation Period | Pancreatitis Events (Drug Arm) | Pancreatitis Events (Placebo Arm) | Key Finding |
| This compound | APPROACH | FCS | 52 weeks | 0 events in patients with highest frequency of prior attacks | - | Statistically significant reduction (p=0.02) |
| This compound | COMPASS | Multifactorial Chylomicronemia | 26 weeks | 0 events | 5 events in 3 patients | - |
| Olezarsen | BALANCE | FCS | 53 weeks | 1 event (pooled olezarsen groups) | 11 events | Rate Ratio: 0.12[18] |
| Olezarsen | CORE/CORE2 (Pooled) | sHTG | 12 months | - | - | 85% reduction in events (p=0.0002)[17] |
Table 3: Comparative Safety Profile
| Adverse Event | This compound | Olezarsen |
| Injection Site Reactions | Most common adverse event, mostly mild.[9] Occurred in 61% of patients in APPROACH.[10] | Most common adverse event, mostly mild.[17] |
| Thrombocytopenia (Low Platelets) | A significant safety concern.[19] In APPROACH, 48% of patients had platelet counts <100,000/μL, with 2 patients dropping below 25,000/μL.[15] This led to the FDA's non-approval in the US.[3] | Does not appear to be a significant concern.[19] In a study of patients transitioning from this compound, no patients on olezarsen had platelet counts below the prespecified threshold of 50,000/mm³.[20] |
| Other Notable Adverse Events | Serum sickness (rare).[21] | Favorable safety and tolerability profile reported in major trials.[17] |
Logical Workflow: Drug Development and Differentiation
The development from this compound to olezarsen illustrates a logical progression in antisense technology aimed at improving the therapeutic index.
References
- 1. ahajournals.org [ahajournals.org]
- 2. osf.io [osf.io]
- 3. Emerging Evidence that ApoC-III Inhibitors Provide Novel Options to Reduce the Residual CVD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What APOC3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionis presents positive results from Phase 3 Balance study of olezarsen for familial chylomicronemia syndrome | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. hcplive.com [hcplive.com]
- 16. Olezarsen Cuts Triglycerides, Pancreatitis Risk in Severe Hypertriglyceridemia | tctmd.com [tctmd.com]
- 17. hcplive.com [hcplive.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Efficacy of Volanesorsen and Fibrates in Managing Hypertriglyceridemia
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of severe hypertriglyceridemia, this guide provides an objective comparison of volanesorsen and fibrates. It synthesizes data from key clinical trials to illuminate their respective efficacy profiles, mechanisms of action, and experimental methodologies.
Executive Summary
This compound, an antisense oligonucleotide targeting apolipoprotein C-III (apoC-III) mRNA, has demonstrated profound triglyceride-lowering effects, particularly in patients with rare genetic disorders like familial chylomicronemia syndrome (FCS). Fibrates, a long-established class of drugs, activate peroxisome proliferator-activated receptor alpha (PPARα) to modulate lipid metabolism and are widely used for managing hypertriglyceridemia. While both drug classes effectively reduce triglycerides, the magnitude of reduction and their impact on other lipid parameters differ significantly, reflecting their distinct mechanisms.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from clinical trials, offering a side-by-side comparison of the efficacy of this compound and various fibrates.
Table 1: Efficacy of this compound in Pivotal Phase 3 Clinical Trials
| Clinical Trial | Patient Population | N | Treatment | Duration | Baseline Triglycerides (mg/dL) | Mean Triglyceride Reduction | Other Key Lipid Changes |
| APPROACH [1][2][3] | Familial Chylomicronemia Syndrome (FCS) | 66 | This compound 300 mg weekly | 3 months | 2,209 | -77% (vs. +18% in placebo) | ApoC-III: -84%HDL-C: +46%Non-HDL-C: -46%VLDL-C: -58% |
| COMPASS [1][2][4] | Multifactorial Chylomicronemia (TG >500 mg/dL) | 114 | This compound 300 mg weekly | 3 months | ≥500 | -71.2% (vs. +0.9% in placebo) | ApoB-48: -76%HDL-C: +46%LDL-C: +136% |
| BROADEN [1][5] | Familial Partial Lipodystrophy (FPL) | 40 | This compound 300 mg weekly | 12 months | - | -82% from baseline | ApoC-III: -88%Liver fat reduction |
| Phase 2 (Type 2 Diabetes & HTG) [5][6][7][8] | Type 2 Diabetes & TG >200 and <500 mg/dL | 15 | This compound 300 mg weekly | 13 weeks | >200 | -69% | ApoC-III: -88%HDL-C: +42% |
Table 2: Efficacy of Fibrates from Selected Studies
| Fibrate | Study Type/Patient Population | N | Treatment | Duration | Mean Triglyceride Reduction | Other Key Lipid Changes |
| Fenofibrate (B1672516) [9][10][11] | Meta-analysis of RCTs vs. Placebo | - | Fenofibrate | - | Significant reduction | LDL-C: -15.12 mg/dLApoB: -24.88 mg/dLNon-HDL-C: -46.38 mg/dL |
| Gemfibrozil (B1671426) [10][12] | Helsinki Heart Study (Primary Prevention) | >4,000 | Gemfibrozil 1200 mg daily | 5 years | -35% | LDL-C: -11%HDL-C: +11% |
| Gemfibrozil [12] | VA-HIT (Secondary Prevention) | 2,531 | Gemfibrozil 1200 mg daily | 5 years | -24% | HDL-C: +8%LDL-C: No change |
| Fenofibrate vs. Gemfibrozil [10] | Primary Hyperlipoproteinemia (Type IIa & IIb) | 21 | Fenofibrate 200 mg daily vs. Gemfibrozil 900 mg daily | 6 weeks | Fenofibrate: -54%Gemfibrozil: -46.5% | Fenofibrate:Total Cholesterol: -22%LDL-C: -27%Gemfibrozil:Total Cholesterol: -15%LDL-C: -16%HDL-C: +9% (both) |
| Fenofibrate vs. Gemfibrozil [11] | Type IIb Hyperlipidemia | 12 | Fenofibrate 100 mg tid vs. Gemfibrozil 600 mg bid | 3 months | Fenofibrate: -43.2%Gemfibrozil: -36.5% | Fenofibrate:Total Cholesterol: -22.7%LDL-C: -25.7%HDL-C: +30.2%Gemfibrozil:No significant change in Total, HDL, or LDL cholesterol |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound and fibrates stem from their unique molecular mechanisms.
Caption: Mechanism of action of this compound.
This compound is a second-generation 2'-O-methoxyethyl chimeric antisense oligonucleotide that targets the messenger RNA for apolipoprotein C-III.[4] By binding to apoC-III mRNA in the liver, this compound facilitates its degradation by RNase H, thereby preventing the synthesis of apoC-III protein.[13] Reduced levels of apoC-III, a potent inhibitor of lipoprotein lipase (LPL), lead to increased LPL activity and enhanced clearance of triglyceride-rich lipoproteins from the circulation.[13][14]
Caption: Mechanism of action of fibrates.
Fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[15][16][17] Activation of PPARα leads to increased expression of LPL, apolipoproteins A-I and A-II (key components of HDL), and enzymes involved in fatty acid oxidation.[15][17] Concurrently, fibrates decrease the production of apoC-III.[17][18] This concerted action results in enhanced catabolism of triglyceride-rich particles, increased HDL cholesterol levels, and reduced VLDL secretion from the liver.[16][17][18]
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
This compound: APPROACH Study Protocol
The APPROACH study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with FCS.[1][3]
-
Patient Population: 66 patients with genetically confirmed FCS.[1][3]
-
Inclusion Criteria: Fasting triglycerides ≥750 mg/dL.
-
Study Design: Patients were randomized in a 1:1 ratio to receive either 300 mg of this compound or placebo, administered as a weekly subcutaneous injection for 52 weeks.[1][3]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in fasting triglycerides from baseline at 3 months.[1][3]
-
Secondary Endpoints: Included the incidence of pancreatitis, changes in other lipid parameters, and patient-reported outcomes.
Caption: APPROACH study experimental workflow.
Fibrates: Fenofibrate vs. Gemfibrozil Crossover Study Protocol
This study was a randomized, double-blind, double-dummy, crossover trial comparing the hypolipidemic effects of micronized fenofibrate and gemfibrozil in patients with primary hyperlipoproteinemia.[10]
-
Patient Population: 21 patients with primary hyperlipoproteinemia (16 with type IIa and 5 with type IIb).[10]
-
Study Design: The study consisted of two 6-week treatment periods separated by a 4-week washout period. Patients were randomly assigned to receive either fenofibrate (200 mg once daily) or gemfibrozil (900 mg once daily) in the first period, and then crossed over to the other treatment in the second period.[10]
-
Primary Outcome: Comparison of the effects of the two drugs on total cholesterol, LDL cholesterol, triglycerides, and HDL cholesterol.[10]
-
Assessments: Lipid profiles were measured at baseline and at the end of each treatment period.
Conclusion
This compound offers a potent therapeutic option for significantly reducing triglycerides, especially in patient populations with severe hypertriglyceridemia due to genetic defects. Its targeted mechanism of action leads to substantial reductions in apoC-III and triglycerides. Fibrates remain a cornerstone of therapy for a broader range of hypertriglyceridemic conditions, offering moderate to significant triglyceride reduction and favorable effects on other lipid parameters through the activation of PPARα. The choice between these agents will depend on the underlying cause and severity of hypertriglyceridemia, the patient's overall lipid profile, and their risk tolerance for potential side effects. The data and methodologies presented in this guide are intended to support informed decision-making in the research and development of novel lipid-lowering therapies.
References
- 1. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 4. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Antisense-Mediated Lowering of Plasma Apolipoprotein C-III by this compound Improves Dyslipidemia and Insulin Sensitivity in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
- 9. Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 10. Fenofibrate of gemfibrozil for treatment of types IIa and IIb primary hyperlipoproteinemia: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of fenofibrate or gemfibrozil on serum lipid profiles in Chinese patients with type IIb hyperlipidemia: a single-blind, randomized, and cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
Preclinical Showdown: Volanesorsen and Statins in Lipid Regulation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, two distinct mechanisms have emerged as critical targets: the inhibition of Apolipoprotein C-III (ApoC-III) synthesis and the blockade of HMG-CoA reductase. This guide provides a preclinical comparison of volanesorsen, an antisense oligonucleotide targeting ApoC-III, and statins, the cornerstone of cholesterol management, offering a head-to-head look at their mechanisms, efficacy, and experimental backing for the scientific community.
At a Glance: Key Preclinical Differences
| Feature | This compound (ApoC-III Antisense Oligonucleotide) | Statins (HMG-CoA Reductase Inhibitors) |
| Primary Target | Apolipoprotein C-III (ApoC-III) mRNA | HMG-CoA Reductase |
| Primary Efficacy Endpoint | Triglyceride (TG) Reduction | Low-Density Lipoprotein Cholesterol (LDL-C) Reduction |
| Mechanism of Action | Inhibits the synthesis of ApoC-III protein | Competitively inhibits the rate-limiting step in cholesterol biosynthesis |
| Key Preclinical Models | Human ApoC-III transgenic mice, hypertriglyceridemic monkeys | Diet-induced hypercholesterolemic mice, rats, and rabbits |
| Administration Route | Subcutaneous injection | Oral gavage |
Mechanism of Action: Two Paths to Lipid Reduction
This compound and statins operate through fundamentally different pathways to achieve their lipid-lowering effects.
This compound: As a second-generation antisense oligonucleotide, this compound is designed to specifically bind to the messenger RNA (mRNA) of human ApoC-III, primarily in the liver.[1] This binding event triggers the degradation of the ApoC-III mRNA by RNase H1, thereby preventing the synthesis of the ApoC-III protein.[2][3] ApoC-III is a key regulator of triglyceride metabolism, and its inhibition leads to increased clearance of triglyceride-rich lipoproteins.[4]
Statins: Statins are competitive inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[5] By blocking this enzyme, statins decrease the production of mevalonate, a precursor to cholesterol.[5] This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the circulation.[5]
Preclinical Efficacy: A Tale of Two Lipids
Preclinical studies highlight the distinct primary targets of this compound and statins.
This compound: Preclinical evaluation of an antisense oligonucleotide targeting ApoC-III, with a mechanism identical to this compound, demonstrated significant reductions in plasma triglycerides across multiple species.[6] In human ApoC-III transgenic mice, treatment led to a dose-dependent reduction in ApoC-III mRNA in the liver and a corresponding decrease in plasma triglycerides.[6] Similar effects were observed in rats and non-human primates.[6] Notably, in hypertriglyceridemic monkeys, this ApoC-III inhibition also led to an increase in HDL-cholesterol levels without adversely affecting LDL-cholesterol.[5]
Statins: A systematic review of 161 preclinical studies involving statins in mice, rats, and rabbits showed consistent reductions in total cholesterol.[7] The magnitude of this effect varied by species, with rabbits showing the greatest sensitivity.[7] The cholesterol-lowering effect was more pronounced in animals on a high-cholesterol diet.[7] While the primary effect of statins is on cholesterol, some preclinical and clinical studies have shown that atorvastatin (B1662188) can also reduce triglyceride levels, particularly at higher doses.[[“]][9][10][11][12]
Table 1: Preclinical Efficacy Data
| Drug Class | Animal Model | Key Findings | Reference |
| ApoC-III ASO | Human ApoC-III Transgenic Mice | Dose-dependent reduction in liver ApoC-III mRNA and plasma triglycerides. | [6] |
| Rats | Significant reduction in plasma triglycerides. | [6] | |
| Hypertriglyceridemic Monkeys | Reduced plasma triglycerides and VLDL+chylomicron triglycerides; increased HDL-C. | [5] | |
| Statins | Mice (on high-cholesterol diet) | ~20% reduction in total cholesterol. | [7][13] |
| Rats (on high-cholesterol diet) | ~10% reduction in total cholesterol. | [7][13] | |
| Rabbits (on high-cholesterol diet) | ~30% reduction in total cholesterol. | [7][13] | |
| Hypertriglyceridemic Rats | Atorvastatin more potent than lovastatin (B1675250) in lowering plasma triglycerides. | [[“]] |
Experimental Protocols: A Generalized Workflow
The following outlines a generalized experimental workflow for preclinical evaluation of this compound and statins.
Detailed Methodologies
1. Animal Models and Hyperlipidemia Induction:
-
For this compound: Human ApoC-III transgenic mice are a relevant model due to the human-specific sequence of the drug.[6] Hyperlipidemia can be further induced with a high-fat diet.
-
For Statins: Common models include mice, rats, and rabbits.[7][13] Hyperlipidemia is typically induced by feeding a high-fat, high-cholesterol diet for several weeks.[10] Another method involves the administration of agents like Triton WR-1339 to acutely raise lipid levels.[[“]]
2. Drug Administration:
-
This compound (and similar ASOs): Administered via subcutaneous (SC) injection, often multiple times a week.[1] The oligonucleotide is typically dissolved in a sterile saline solution.
-
Statins: Administered orally via gavage.[7] The drug is usually suspended in a vehicle like carboxymethyl cellulose.
3. Efficacy and Safety Assessment:
-
Blood Sampling: Blood is collected at baseline and at various time points during the study to assess lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Tissue Analysis: At the end of the study, liver tissue is often collected to measure drug concentration, target engagement (e.g., ApoC-III mRNA levels for this compound), and to assess for any potential hepatotoxicity.
-
Safety Monitoring: General health, body weight, and food intake are monitored throughout the study. For statins, muscle tissue may be examined for signs of myopathy.[5] For this compound, platelet counts would be a key safety parameter to monitor, given the thrombocytopenia observed in clinical trials.
Preclinical Safety and Toxicology
This compound: Preclinical studies of antisense oligonucleotides targeting ApoC-III have generally shown them to be well-tolerated, with no evidence of hepatotoxicity.[5][6] However, the clinical development of this compound has been associated with thrombocytopenia (low platelet counts), which is a significant safety concern.[14]
Statins: Preclinical toxicology studies of statins have identified the liver and muscle as the primary target organs for adverse effects at high doses.[5] These effects include elevated serum transaminases and creatine (B1669601) phosphokinase, and some muscle fiber degeneration.[5] These findings are consistent with the known clinical side effects of statins, such as myopathy and potential liver enzyme abnormalities.
Conclusion
The preclinical data for this compound and statins clearly delineate their distinct roles in lipid metabolism. This compound, through its targeted inhibition of ApoC-III synthesis, offers a potent mechanism for triglyceride reduction. Statins, via HMG-CoA reductase inhibition, remain the gold standard for cholesterol lowering. This comparative guide, based on available preclinical evidence, provides a foundational understanding for researchers and drug developers exploring novel and combination therapies for dyslipidemia. The different primary endpoints and mechanisms of action suggest that these two classes of drugs may have complementary roles in the management of complex lipid disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. APOC-III Antisense Oligonucleotides: A New Option for the Treatment of Hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety evaluation of cerivastatin, a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Effects of atorvastatin on the clearance of triglyceride-rich lipoproteins in familial combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medjournal360.com [medjournal360.com]
Validating the Specificity of Volanesorsen for Apolipoprotein C-III mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of volanesorsen's specificity for its target, apolipoprotein C-III (apoC-III) mRNA, with alternative therapies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation antisense oligonucleotide (ASO) designed to treat conditions associated with elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[1][2] Its therapeutic effect stems from its ability to specifically bind to the messenger RNA (mRNA) that codes for apoC-III, a protein that plays a crucial role in triglyceride metabolism.[3]
ApoC-III primarily functions by inhibiting lipoprotein lipase (B570770) (LPL), the enzyme responsible for breaking down triglycerides in the blood.[3] By binding to apoC-III mRNA, this compound triggers the degradation of the mRNA molecule through a process mediated by RNase H1.[1][4] This enzyme recognizes the DNA-RNA hybrid formed between this compound and the apoC-III mRNA and cleaves the RNA strand.[3] The reduction in apoC-III mRNA levels leads to decreased synthesis of the apoC-III protein, which in turn relieves the inhibition of LPL, allowing for more efficient triglyceride clearance from the bloodstream.[3]
Caption: Mechanism of action of this compound.
Comparative Analysis of this compound and Alternatives
The primary alternative to this compound for the management of severe hypertriglyceridemia is another antisense oligonucleotide, olezarsen. While direct head-to-head clinical trial data is limited, existing studies provide a basis for comparison. Traditional therapies such as fibrates and strict dietary fat restriction are also used but often have limited efficacy in genetic disorders like FCS.[2]
Efficacy
The following tables summarize the clinical trial data for this compound and olezarsen, focusing on their impact on apoC-III and triglyceride levels.
Table 1: this compound Clinical Trial Data
| Trial Name | Patient Population | Treatment Dose | Duration | ApoC-III Reduction (%) | Triglyceride Reduction (%) |
| APPROACH (Phase 3) | Familial Chylomicronemia Syndrome (FCS) | 300 mg weekly | 3 months | 84 | 77[4][5][6] |
| COMPASS (Phase 3) | Severe Hypertriglyceridemia | 300 mg weekly | 3 months | - | 71.2[4][7] |
| Phase 2 | Type 2 Diabetes & High Triglycerides | 300 mg weekly | 13 weeks | 88 | 69[8] |
Table 2: Olezarsen Clinical Trial Data
| Trial Name | Patient Population | Treatment Dose | Duration | ApoC-III Reduction (%) | Triglyceride Reduction (%) |
| Phase 2 | High Triglycerides | 50 mg monthly | - | - | 53 |
| Phase 2 | High Triglycerides | 80 mg monthly | - | - | 60 |
| Balance (Phase 3) | Familial Chylomicronemia Syndrome (FCS) | 80 mg monthly | 6 months | 73.7 | 43.5[9] |
Note: Direct comparison is challenging due to differences in study design, patient populations, and dosing regimens.
Safety and Specificity
A critical aspect of antisense oligonucleotide therapy is its specificity. Off-target effects, where the ASO binds to unintended mRNA molecules, can lead to adverse events. For this compound, the most significant safety concern observed in clinical trials has been thrombocytopenia (a reduction in platelet count). Olezarsen was developed as a next-generation ASO with a modified chemical structure (a GalNAc3 conjugate) to enhance delivery to hepatocytes, aiming for increased potency and an improved safety profile, particularly concerning platelet effects.
Experimental Protocols for Validating Specificity
Validating the specificity of an ASO like this compound is crucial to ensure that its therapeutic effects are due to the intended mechanism of action and not off-target interactions. The following are detailed methodologies for key experiments used in this validation process.
Transcriptome-wide Analysis (RNA-Sequencing)
This is a comprehensive method to assess the impact of an ASO on the entire transcriptome of a cell.
Objective: To identify any unintended changes in gene expression following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human hepatocytes) under standard conditions.
-
Treat cells with varying concentrations of this compound and a scrambled control ASO (a sequence with no known target in the human genome) for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to compare this compound-treated samples with control samples.
-
Genes showing significant changes in expression, other than apoC-III, are considered potential off-target effects.
-
References
- 1. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axcelead.com [axcelead.com]
- 3. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Northern Blot [protocols.io]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
head-to-head studies of second-generation antisense oligonucleotides
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for silencing disease-causing genes. The evolution of ASO chemistry has led to distinct generations with improved efficacy, safety, and drug-like properties. Second-generation ASOs, characterized by modifications at the 2' position of the ribose sugar, have demonstrated significant advancements over their predecessors. This guide provides a head-to-head comparison of prominent second-generation ASO chemistries, supported by experimental data, to aid researchers and drug developers in selecting the optimal ASO design for their applications.
The most common second-generation modifications include 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-O-Me), and constrained ethyl (cEt). These modifications are typically incorporated into a "gapmer" design, which features a central region of DNA-like nucleotides to support RNase H-mediated degradation of the target mRNA, flanked by modified nucleotides that enhance binding affinity and nuclease resistance[1][2][3].
Performance Comparison of Second-Generation ASOs
The choice of 2' modification significantly impacts the potency, duration of action, and potential for toxicity of an ASO. Below is a summary of comparative performance data from preclinical studies.
Table 1: In Vivo Efficacy of Second-Generation ASOs
| ASO Chemistry | Target | Model | Key Efficacy Metric (ED50) | Finding |
| 2'-MOE | ApoB | Mice | ~9.5 mg/kg | Demonstrated potent and dose-dependent reduction of the target mRNA. |
| S-cEt | ApoB | Mice | ~2.4 mg/kg | Showed approximately 3- to 5-fold greater potency compared to the 2'-MOE ASO.[3] |
| LNA (2.5 Gen) | ApoB | Mice | ~2.1 mg/kg | Exhibited similar high potency to the S-cEt ASO.[3] |
| 2'-MOE | SMN2 | Severe SMA Mouse Model | More efficacious at the same molar dose | Led to longer survival and greater body-weight gain compared to the PMO-modified ASO.[4][5] |
| PMO | SMN2 | Severe SMA Mouse Model | Less efficacious than 2'-MOE | Showed a faster onset of action but a less persistent effect compared to the 2'-MOE ASO.[4][5] |
Table 2: In Vitro Efficacy of 2'-MOE vs. 2'-O-Methyl ASOs
| ASO Chemistry | Target | Cell Line | Finding |
| 2'-MOE | CTNNB1 | Human cell line | Consistently more effective at suppressing RNA levels across seven different target sites compared to 2'-O-Methyl ASOs.[2] |
| 2'-O-Methyl | CTNNB1 | Human cell line | Showed lower potency in reducing target gene expression compared to 2'-MOE ASOs.[2] |
Table 3: Safety and Pharmacokinetic Profile
| ASO Chemistry | Key Safety/PK Finding |
| 2'-MOE | Well-tolerated in preclinical and clinical studies, with a long tissue half-life (around 30 days in humans) allowing for infrequent dosing.[6][7][8] |
| cEt | While highly potent, some cEt-containing ASOs have been associated with a higher risk of hepatotoxicity compared to 2'-MOE ASOs.[3] |
| LNA (2.5 Gen) | Potent but can be associated with significant hepatotoxicity, as indicated by elevated ALT levels in animal studies.[3] |
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for gapmer ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA/DNA duplex. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.[9][10][11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. idtdna.com [idtdna.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Cross-species comparison of in vivo PK/PD relationships for second-generation antisense oligonucleotides targeting apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Researcher's Guide to Control Oligonucleotides for Volanesorsen Experiments
An objective comparison of volanesorsen and its control oligonucleotides, supported by experimental data, to guide researchers in the design and interpretation of antisense experiments.
This guide provides a comprehensive overview of control oligonucleotides for experiments involving this compound (formerly ISIS 304801), an antisense oligonucleotide designed to reduce apolipoprotein C-III (ApoC-III) for the treatment of familial chylomicronemia syndrome (FCS). For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount for validating the specificity and on-target effects of antisense oligonucleotides. This document outlines the types of control oligonucleotides, presents available comparative data, details experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Understanding the Role of Control Oligonucleotides
In antisense technology, control oligonucleotides are essential for distinguishing the intended sequence-specific effects of the active drug from non-specific or off-target effects. The ideal control should have a similar chemical composition and structure to the active oligonucleotide but lack its specific biological activity. For this compound, the primary types of negative controls include:
-
Scrambled Control: An oligonucleotide with the same length and base composition as this compound but with a randomized sequence. This control helps to assess effects that are independent of the specific target sequence.
-
Mismatch Control: An oligonucleotide with a sequence that is deliberately mismatched by a few bases from the target mRNA sequence. This helps to demonstrate the sequence specificity of the antisense effect.
-
Placebo: In clinical settings, a placebo (e.g., saline solution) is used as a control. While crucial for clinical trials, it does not provide information about the sequence-dependent effects of the oligonucleotide itself, which is a key consideration in preclinical and mechanistic studies.
Performance Comparison: this compound vs. Controls
The efficacy of this compound has been extensively documented in clinical trials where it was compared against a placebo. However, for a research audience, a direct comparison with oligonucleotide controls is more informative for assessing sequence specificity. While direct, head-to-head published data comparing this compound to a scrambled or mismatch control is limited, the principles of antisense oligonucleotide design and the extensive clinical data for this compound provide a strong basis for its specific on-target activity.
Clinical Efficacy of this compound (vs. Placebo)
Clinical trials have consistently demonstrated the potent and specific effects of this compound in reducing plasma ApoC-III and triglyceride levels.
| Study (Phase) | Treatment Group | N | Baseline Triglycerides (mg/dL) | Change in Triglycerides from Baseline | Baseline ApoC-III (mg/dL) | Change in ApoC-III from Baseline | Reference |
| APPROACH (Phase 3) | This compound | 33 | 2,209 (mean) | -77% (mean) | 25.7 (mean) | -84% (mean) | [1] |
| Placebo | 33 | 2,209 (mean) | +18% (mean) | 25.7 (mean) | +6.1% (mean) | [1] | |
| COMPASS (Phase 3) | This compound | 76 | ≥ 500 | -71.2% (mean) | Not Reported | Not Reported | [2] |
| Placebo | 38 | ≥ 500 | +0.9% (mean) | Not Reported | Not Reported | [2] | |
| Phase 2 (FCS) | This compound | 3 | 1,406 to 2,083 | -56% to -86% | Not Reported | -71% to -90% | |
| Phase 2 (High TG, T2D) | This compound | 10 | >200 and <500 | -69% (mean) | Not Reported | -88% (mean) | [3] |
| Placebo | 5 | >200 and <500 | Not Reported | Not Reported | Not Reported | [3] |
Note: The data presented here is a summary from multiple clinical trials. For full details, please refer to the cited publications.
Expected Performance of Control Oligonucleotides
Based on the principles of antisense technology, a well-designed scrambled or mismatch control oligonucleotide is not expected to significantly reduce ApoC-III mRNA, protein, or plasma triglyceride levels. Any observed biological effects would likely be attributable to non-sequence-specific mechanisms. A known scrambled negative control for this compound has the sequence: CAUGUTCUTCUGCATGUCAU.[4]
Mechanism of Action: The ApoC-III Signaling Pathway
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide. It is designed to be complementary to the messenger RNA (mRNA) of human ApoC-III. By binding to the ApoC-III mRNA, this compound triggers its degradation by RNase H, an enzyme that recognizes the DNA-RNA hybrid. This prevents the translation of the ApoC-III protein.
ApoC-III is a key regulator of triglyceride metabolism. It inhibits lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for breaking down triglycerides in chylomicrons and very-low-density lipoproteins (VLDL). ApoC-III also inhibits the hepatic uptake of triglyceride-rich lipoproteins. By reducing the production of ApoC-III, this compound effectively removes this inhibition, leading to increased LPL activity and enhanced clearance of triglycerides from the bloodstream.
Caption: this compound inhibits ApoC-III protein production, leading to increased triglyceride clearance.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments to compare the performance of this compound with control oligonucleotides.
In Vitro Assessment of ApoC-III mRNA Knockdown
Objective: To determine the efficacy and specificity of this compound in reducing ApoC-III mRNA levels in a relevant cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Oligonucleotide Transfection: Transfect cells with this compound, a scrambled control, and a mismatch control at various concentrations using a suitable transfection reagent. Include a mock-transfected control (transfection reagent only).
-
RNA Extraction: After a defined incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for human ApoC-III and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of ApoC-III mRNA normalized to the housekeeping gene. Compare the knockdown efficiency of this compound to the control oligonucleotides.
In Vivo Evaluation in Animal Models
Objective: To assess the in vivo efficacy of this compound in reducing plasma ApoC-III and triglycerides in a relevant animal model (e.g., human ApoC-III transgenic mice).
Methodology:
-
Animal Model: Use human ApoC-III transgenic mice or other suitable models.
-
Oligonucleotide Administration: Administer this compound, a scrambled control, or a saline placebo via subcutaneous or intraperitoneal injection at various dose levels.
-
Sample Collection: Collect blood samples at baseline and at specified time points post-administration.
-
Biochemical Analysis: Measure plasma levels of ApoC-III and triglycerides using standard assays (e.g., ELISA for ApoC-III, enzymatic assays for triglycerides).
-
Tissue Analysis (Optional): At the end of the study, harvest liver tissue to measure ApoC-III mRNA levels by qRT-PCR.
-
Data Analysis: Compare the changes in plasma ApoC-III and triglyceride levels in the this compound-treated group to the control groups.
References
- 1. Antisense oligonucleotide inhibition of apolipoprotein C-III reduces plasma triglycerides in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Efficacy and Safety of this compound (ISIS 304801): the Evidence from Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
A Comparative Analysis of Triglyceride-Lowering Agents: A Guide for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of key triglyceride-lowering therapies, providing essential data for researchers, scientists, and drug development professionals.
This guide offers a comprehensive comparison of established and emerging therapeutic agents for hypertriglyceridemia. By presenting quantitative data from clinical trials, detailing experimental methodologies, and visualizing key biological pathways, this document serves as a critical resource for the scientific community engaged in lipid research and the development of novel therapeutics.
Performance Comparison of Triglyceride-Lowering Agents
The following tables summarize the efficacy and common adverse effects of major classes of triglyceride-lowering drugs based on data from clinical trials.
Table 1: Efficacy of Triglyceride-Lowering Agents on Lipid Parameters
| Drug Class | Agent(s) | Triglyceride Reduction (%) | LDL-C Change (%) | HDL-C Change (%) |
| Fibrates | Fenofibrate, Gemfibrozil | 30 - 50[1] | Variable* | ↑ 5 - 20 |
| Statins | Atorvastatin, Rosuvastatin | 10 - 30[1] | ↓ 18 - 55 | ↑ 5 - 15 |
| Omega-3 Fatty Acids | Icosapent Ethyl, Omega-3-acid ethyl esters | 20 - 50[1] | May increase with some formulations | Modest ↑ |
| Niacin | Nicotinic acid | 20 - 50 | ↓ 5 - 25 | ↑ 15 - 35 |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | ~10 - 20[2] | ↓ 45 - 70 | ↑ 5 - 10 |
| ANGPTL3 Inhibitors | Evinacumab | ~47[3] | ↓ ~49[3] | ↓ ~36[3] |
*LDL-C change with fibrates can be variable; it may decrease in some patients but can increase in others, particularly those with very high triglycerides at baseline.
Table 2: Common Adverse Events of Triglyceride-Lowering Agents
| Drug Class | Common Adverse Events |
| Fibrates | Dyspepsia, gallstones, myopathy (increased risk with statins) |
| Statins | Myalgia, increased liver enzymes, new-onset diabetes[4] |
| Omega-3 Fatty Acids | Arthralgia, gastrointestinal upset, bleeding risk (at high doses) |
| Niacin | Flushing, hyperglycemia, hyperuricemia, gastrointestinal distress |
| PCSK9 Inhibitors | Injection-site reactions, nasopharyngitis, influenza |
| ANGPTL3 Inhibitors | Nasopharyngitis, dizziness, nausea |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these agents is crucial for both basic research and the development of next-generation therapies.
Fibrates: PPARα Activation Pathway
Fibrates exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased fatty acid oxidation, increased lipoprotein lipase (B570770) (LPL) activity, and decreased apolipoprotein C-III (ApoC-III) production, collectively resulting in lower triglyceride levels.[5]
Statins: Cholesterol Biosynthesis Pathway Inhibition
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, statins decrease the production of cholesterol in the liver. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from the circulation. Statins also have a modest effect on triglyceride levels, thought to be due to the reduced production of very-low-density lipoprotein (VLDL).[1]
Omega-3 Fatty Acids: Multifactorial Triglyceride Reduction
Omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), lower triglycerides through multiple mechanisms. They reduce the synthesis and secretion of VLDL particles from the liver and enhance the clearance of triglycerides from circulation by increasing the activity of lipoprotein lipase.[5] Omega-3 fatty acids also decrease hepatic lipogenesis by regulating key transcription factors such as SREBP-1c and PPARα.
Experimental Protocols
Reproducible and well-documented experimental methods are the foundation of credible scientific research. This section provides detailed protocols for key assays used in the evaluation of triglyceride-lowering agents.
Quantification of Serum Triglycerides
Principle: This enzymatic assay measures the concentration of triglycerides in serum or plasma. Triglycerides are hydrolyzed by lipoprotein lipase to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate (B84403) oxidase to produce dihydroxyacetone phosphate and hydrogen peroxide. In the final step, peroxidase catalyzes the reaction of hydrogen peroxide with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
Procedure:
-
Sample Preparation: Collect blood samples from subjects after a 10-14 hour fast. Separate serum or plasma by centrifugation.
-
Reagent Preparation: Prepare the working reagent by mixing the enzyme reagent (containing lipoprotein lipase, glycerol kinase, glycerol phosphate oxidase, and peroxidase) with the substrate reagent (containing ATP and the chromogenic substrate) according to the manufacturer's instructions.
-
Assay:
-
Pipette 20 µl of serum/plasma, standard, or blank (saline) into respective test tubes.
-
Add 2 ml of the working reagent to each tube.
-
Mix and incubate for 5 minutes at 37°C or 10 minutes at room temperature.
-
Read the absorbance of the samples and standard against the blank at 505 nm.
-
-
Calculation:
-
Triglyceride Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard.[6]
-
Western Blot for PPARα Target Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This protocol can be used to assess the effect of a fibrate on the expression of PPARα target proteins, such as LPL or ApoC-III.
Procedure:
-
Protein Extraction: Lyse treated cells or tissue samples in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PPARα target protein (e.g., anti-LPL or anti-ApoC-III) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
Experimental Workflow: A Typical Phase 3 Clinical Trial
The development of new triglyceride-lowering agents culminates in large-scale Phase 3 clinical trials to establish efficacy and safety in a large patient population.
This guide provides a foundational comparative analysis for professionals in the field of lipid-lowering therapies. The presented data and methodologies are intended to support ongoing research and the development of more effective treatments for hypertriglyceridemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 3. Comparison of efficacy and safety of combination therapy with statins and omega-3 fatty acids versus statin monotherapy in patients with dyslipidemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Guide to the Cross-Reactivity Profile of Volanesorsen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles behind the specificity of volanesorsen, an antisense oligonucleotide (ASO) therapeutic. While specific cross-reactivity studies for this compound are not publicly available, this document outlines the general framework and experimental methodologies used to assess the potential for off-target effects in ASO-based drugs.
Understanding this compound Specificity
This compound is designed to be an antisense oligonucleotide inhibitor of apolipoprotein C-III (ApoC-III) mRNA.[1] Its therapeutic effect is derived from its specific binding to the ApoC-III mRNA sequence, leading to its degradation and a subsequent reduction in ApoC-III protein levels.[2][3] The specificity of ASOs like this compound is primarily determined by the principle of Watson-Crick base pairing, where the oligonucleotide sequence is complementary to its target mRNA.
However, the potential for cross-reactivity, or the binding of this compound to unintended mRNA transcripts (off-targets), is a critical aspect of its safety and efficacy profile. Such off-target binding can occur if other mRNAs share a degree of sequence similarity with the ApoC-III mRNA target site. These interactions can potentially lead to the degradation of unintended proteins and other adverse effects.
Assessing Antisense Oligonucleotide Cross-Reactivity
A multi-faceted approach is typically employed to evaluate the potential for cross-reactivity of ASO therapeutics. This involves a combination of computational (in silico) prediction and experimental validation.
In Silico Analysis
The initial step in assessing cross-reactivity is a thorough bioinformatics analysis. The sequence of the ASO is compared against a comprehensive database of the human transcriptome to identify potential off-target sequences with a high degree of complementarity. This computational screening helps to predict and prioritize potential off-target candidates for further experimental investigation.
Experimental Validation
Several in vitro and cellular assays are utilized to experimentally validate the findings from the in silico analysis and to comprehensively assess the specificity of the ASO.
Data Presentation: Hypothetical Cross-Reactivity Profile of an ASO
The following table illustrates the type of quantitative data that would be generated from cross-reactivity studies. The values presented are hypothetical and are for illustrative purposes to demonstrate how the binding affinity of an ASO to its intended target would be compared against potential off-targets.
| Target mRNA | Sequence Similarity to ASO | Binding Affinity (Kd, nM) | Off-Target mRNA Degradation (%) |
| ApoC-III (On-Target) | 100% | 0.1 | 95% |
| Off-Target Gene A | 85% | 50 | 15% |
| Off-Target Gene B | 80% | 150 | 5% |
| Off-Target Gene C | 75% | >500 | <1% |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.
Experimental Protocols
Detailed methodologies for the key experiments used to assess ASO cross-reactivity are provided below. These are generalized protocols and would be optimized for the specific ASO and cell systems being studied.
In Vitro Transcription of Target and Off-Target mRNAs
This protocol is used to synthesize RNA molecules for use in binding assays.
Materials:
-
Linearized plasmid DNA containing the target or off-target sequence downstream of a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs, RNase inhibitor, and linearized DNA template.
-
Add T7 RNA Polymerase to initiate the reaction.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the synthesized RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.
-
Quantify the RNA concentration and assess its integrity via gel electrophoresis.
Dot Blot Hybridization Assay
This assay provides a semi-quantitative assessment of the binding of the ASO to various RNA sequences.
Materials:
-
Synthesized target and off-target RNAs
-
ASO (labeled with a detectable marker, e.g., biotin (B1667282) or a fluorescent dye)
-
Nylon membrane
-
Dot blot apparatus
-
Hybridization buffer
-
Wash buffers (varying stringency)
-
Blocking solution
-
Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate for biotin-labeled probes)
Procedure:
-
Denature the RNA samples by heating at 65°C for 10 minutes and then placing them on ice.
-
Spot the denatured RNA samples onto the nylon membrane using a dot blot apparatus.
-
Immobilize the RNA to the membrane by UV cross-linking or baking at 80°C.
-
Pre-hybridize the membrane in a blocking solution to prevent non-specific binding of the probe.
-
Add the labeled ASO probe to the hybridization buffer and incubate with the membrane overnight at a calculated hybridization temperature.
-
Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.
-
Detect the signal from the labeled ASO bound to the RNA spots using an appropriate detection method.
-
Quantify the dot intensity to compare the relative binding of the ASO to the different RNA sequences.
In Vitro Translation and Western Blot Analysis
This workflow is used to assess the functional consequence of ASO binding, i.e., whether it leads to a decrease in the corresponding protein levels.
In Vitro Translation:
-
Use a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).[4][5]
-
Combine the synthesized target or off-target mRNA with the cell-free extract, amino acids (including a labeled amino acid like 35S-methionine if desired for direct detection), and the ASO.
-
Incubate the reaction at the recommended temperature (typically 30°C) for 1-2 hours to allow for protein synthesis.
Western Blot:
-
Separate the proteins from the in vitro translation reaction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2][6]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of protein.[3]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. addgene.org [addgene.org]
Safety Operating Guide
Proper Disposal of Volanesorsen (Waylivra®) for Laboratory and Clinical Settings
Ensuring the safe and proper disposal of volanesorsen, marketed as Waylivra®, is crucial for environmental protection and to prevent accidental exposure. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the correct handling and disposal of this antisense oligonucleotide therapeutic.
This compound is supplied in single-dose, pre-filled syringes. The primary disposal concern is the management of used or expired syringes, which are considered sharps waste.
Disposal Procedures for Used and Unused this compound
The recommended disposal method for this compound is straightforward and aligns with standard protocols for biomedical waste.
| Waste Type | Disposal Container | Disposal Method |
| Used this compound pre-filled syringes | FDA-cleared sharps disposal container | Dispose of in accordance with local, state, and federal regulations for sharps waste.[1][2][3] |
| Unused or expired this compound | Original packaging or appropriate waste container | Dispose of in accordance with local pharmaceutical waste regulations. Consult your institution's environmental health and safety department or a licensed pharmaceutical waste vendor.[1][2][3] |
| Contaminated materials (e.g., gloves, wipes) | Biohazard waste bag | Dispose of as biohazardous waste according to institutional protocols. |
Experimental Protocols for Disposal
There are no specific experimental protocols required for the disposal of this compound beyond the standard procedures for handling pharmaceutical sharps and non-hazardous drug waste. The key steps are outlined in the workflow diagram below.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of used and unused this compound.
Important Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, when handling and disposing of this compound.[4]
-
Avoid Contamination: Prevent the medication from entering drains or water courses.[4]
-
Consult Local Regulations: Disposal regulations can vary. Always adhere to the specific guidelines provided by your institution and local authorities.[1][3][4]
-
Do Not Recap Needles: To prevent needlestick injuries, do not recap the syringe after use.[2]
For any uncertainty regarding disposal procedures, it is recommended to consult with your institution's environmental health and safety department or a qualified waste management professional.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
